ginkgolide-C
Description
ginkolide; inactive to PAF receptor; structure given in first source
Propriétés
IUPAC Name |
8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOGMTLMADGEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgolide C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15291-76-6 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginkgolide C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
| Record name | Ginkgolide C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Initial Isolation and Characterization of Ginkgolide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational methods for the isolation and characterization of Ginkgolide C, a complex diterpenoid trilactone derived from the leaves of the Ginkgo biloba tree. This document details the experimental protocols, quantitative data, and logical workflows essential for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Ginkgolide C
Ginkgolide C is a member of the ginkgolide family, a group of structurally unique and biologically active terpenoids.[1] First isolated from Ginkgo biloba in 1932, the intricate structures of these compounds were not fully elucidated until 1967.[1][2] Ginkgolide C (C₂₀H₂₄O₁₁) is distinguished from other ginkgolides by the number and position of its hydroxyl groups, which contribute to its bioactivity.[3][4] Like other ginkgolides, it possesses a rigid cage-like structure composed of six five-membered rings, a spiro[5][5]-nonane carbocyclic ring, a tetrahydrofuran (B95107) ring, and a characteristic tert-butyl group.[1][2][6]
From a pharmacological standpoint, Ginkgolide C is primarily recognized as an antagonist of the platelet-activating factor (PAF) receptor, a key mediator in inflammatory and thrombotic processes.[3][6] Although its antagonistic effect on PAF is less potent than that of Ginkgolide B, it exhibits a range of biological activities, including neuroprotective and anti-inflammatory properties.[3][7]
Isolation of Ginkgolide C from Ginkgo biloba
The initial step in studying Ginkgolide C is its isolation from the leaves of Ginkgo biloba. The general workflow involves extraction, purification through various chromatographic techniques, and finally, crystallization.
This protocol outlines a common method for the extraction and initial purification of ginkgolides from dried Ginkgo biloba leaves.
-
Extraction:
-
Coarsely powdered dried Ginkgo biloba leaves (e.g., 200 kg) are subjected to extraction with an organic solvent. A common method involves heating with 50-80% ethanol (B145695) (v/v) in water (e.g., 8 times the volume of the leaf powder) under reflux for 1.5 hours. This process is typically repeated three times.[8]
-
The extracted solutions are combined and filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with a solvent such as ethyl acetate (B1210297). Ginkgolides are freely soluble in ethyl acetate, while many flavonoids have lower solubility, allowing for an initial separation.[8]
-
The ethyl acetate layer, containing the ginkgolides, is collected and concentrated.
-
-
Removal of Impurities:
-
The concentrated ethyl acetate extract can be treated to remove unwanted constituents. One method involves boiling the aqueous extract with dilute hydrogen peroxide, which helps to degrade components that can cause emulsification during subsequent extractions.[5][9]
-
The extract can then be passed through a column of activated charcoal or subjected to washing with basic solutions to further remove impurities.[5][10]
-
Column chromatography is the primary method for separating the individual ginkgolides. Due to their similar chemical properties, this can be a challenging process.[11]
-
Silica (B1680970) Gel Column Chromatography:
-
The partially purified ginkgolide mixture is loaded onto a silica gel column.
-
Elution is performed with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or petroleum ether and ethyl acetate.[12]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
This initial chromatographic step can separate the ginkgolides into fractions containing mixtures of compounds, for instance, a fraction containing Ginkgolide A and B, and another containing Ginkgolide C and J.[12][13]
-
-
Further Purification by Reversed-Phase Chromatography:
-
The fractions containing Ginkgolide C are pooled and concentrated.
-
Further purification is achieved using reversed-phase chromatography (e.g., with a C18 stationary phase).[5]
-
A suitable mobile phase, such as a gradient of methanol (B129727) and water, is used for elution.[14]
-
-
Crystallization:
-
The purified fractions containing Ginkgolide C are concentrated, and the compound is crystallized from a suitable solvent system, such as water-containing alcohol, to yield pure crystals.[8]
-
Caption: Workflow for the isolation and purification of Ginkgolide C.
Characterization of Ginkgolide C
Once isolated, the structure and purity of Ginkgolide C are confirmed using various analytical techniques.
The following tables summarize the key physical and spectroscopic data for Ginkgolide C.
Table 1: Physical Properties of Ginkgolide C
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₁₁ | [3][8] |
| Molecular Weight | 440.40 g/mol | [14] |
| Appearance | Bitter crystals | [15] |
| Melting Point | ~300 °C (decomposes) | [15] |
| Solubility | Soluble in acetone, ethanol, methanol, ethyl acetate; sparingly soluble in water. | [15] |
Table 2: Spectroscopic Data for Ginkgolide C
| Technique | Key Data | Reference(s) |
| UV Spectroscopy | λmax (ethanol): 220 nm | [15] |
| Infrared (IR) Spectroscopy | Characteristic bands for hydroxyl, lactone, and ether functional groups. | [16] |
| ¹H and ¹³C NMR | Complex spectra confirming the diterpenoid trilactone structure. | [15][17] |
| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M-H]⁻: m/z 439 | [14][18][19] |
| Product Ion: m/z 383 (corresponding to the loss of two carbon monoxide molecules) | [14][18] |
HPLC is a standard method for assessing the purity of Ginkgolide C and for its quantitative analysis.
-
System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C₁₈ reversed-phase column (e.g., 3.5 µm particle size, 2.1 x 100 mm).[14]
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a 15-minute gradient from 10% to 70% aqueous methanol.[14]
-
Flow Rate: 250 µL/min.[14]
-
Detection: UV detection at approximately 220 nm or ELSD.[6][15]
-
Elution Time: Under these conditions, Ginkgolide C typically elutes after bilobalide (B1667068) and Ginkgolide J, but before Ginkgolides A and B.[14]
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Ginkgolide C.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[14]
-
Source Temperature: 140 °C.[14]
-
Desolvation Temperature: 320 °C.[14]
-
Nebulizing and Drying Gas: Nitrogen.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion for Ginkgolide C is the deprotonated molecule at m/z 439. The most abundant product ion, resulting from collision-induced dissociation (CID), is at m/z 383, which corresponds to the loss of two carbon monoxide molecules.[14]
Caption: Workflow for the analytical characterization of Ginkgolide C.
Biological Characterization: Interaction with the PAF Signaling Pathway
A key aspect of the initial characterization of Ginkgolide C is understanding its biological activity. Its primary known mechanism of action is the antagonism of the platelet-activating factor (PAF) receptor.
PAF is a potent phospholipid mediator that plays a crucial role in inflammation, allergic responses, and thrombosis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor.
Ginkgolide C acts as a competitive antagonist at the PAFR.[3] By binding to the receptor, it prevents PAF from binding and initiating the downstream signaling cascade. This inhibitory action is the basis for many of its observed anti-inflammatory and neuroprotective effects. For example, the anti-inflammatory effect of Ginkgolide C has been linked to the downregulation of the CD40/NF-κB signaling pathway, which can be activated by PAF.[3]
Caption: Ginkgolide C as an antagonist in the PAF signaling pathway.
Conclusion
The isolation and characterization of Ginkgolide C require a systematic approach involving multi-step extraction, purification, and a suite of analytical techniques. The protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this complex and pharmacologically significant natural product. A thorough understanding of these initial steps is crucial for further investigation into its therapeutic potential and for the development of new drugs.
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. daru.tums.ac.ir [daru.tums.ac.ir]
- 11. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2005046829A2 - Separation of ginkgolides and bilobalide from g. biloba - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgolides [drugfuture.com]
- 16. mdpi.com [mdpi.com]
- 17. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comprehensive Guide to the Total Synthesis of Ginkgolide C
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide C, a member of the structurally complex ginkgolide family of diterpenoid trilactones, has long been a formidable challenge in synthetic organic chemistry. Isolated from the Ginkgo biloba tree, these molecules exhibit a range of potent biological activities, including antagonism of the platelet-activating factor receptor, making them attractive targets for drug development.[1][2][3] This technical guide provides an in-depth overview of the first and only reported total synthesis of (±)-ginkgolide C, a landmark achievement by the research group of Louis Barriault at the University of Ottawa.[1][2][4][5] This synthesis also constitutes a formal synthesis of ginkgolides A and B.[1][2][5]
The molecular architecture of ginkgolide C is characterized by a compact, highly oxygenated, hexacyclic framework featuring a spirocyclic core, an unusual tert-butyl group, and twelve contiguous stereocenters.[1][2][6] The successful 26-step synthesis navigates these complexities through a carefully orchestrated sequence of reactions, highlighting strategic carbon-carbon bond formations and late-stage oxidations.[5][6]
Retrosynthetic Analysis
The Barriault group's retrosynthetic strategy for ginkgolide C hinges on simplifying the complex polycyclic system to more manageable precursors. The key disconnections involved an aldol (B89426) reaction to form the C3-C13 bond and a series of strategic oxidations to install the requisite oxygenation pattern in the final stages. A pivotal intermediate was identified that could be accessed through a 5-exo-dig cyclization, which in turn would be formed from a precursor assembled via a stereoselective cuprate (B13416276) addition to install the signature tert-butyl group.[1]
Key Stages of the Synthesis
The forward synthesis can be broadly divided into the construction of the core ring system, installation of the tert-butyl group, and a series of late-stage functional group manipulations and oxidations to complete the target molecule.
1. Assembly of the Polycyclic Core: The synthesis commences from commercially available starting materials.[6] A key early step involves a Daub protocol, where an acid-mediated reaction between a cyclopentanone (B42830) derivative and an allylic alcohol proceeds through an enol ether formation followed by a Claisen rearrangement.[4] This reaction diastereoselectively establishes the adjacent quaternary carbon centers at C5 and C9.[6][7] Subsequent ring-closing metathesis is employed to construct the A and B rings of the ginkgolide core.[6]
2. Installation of the Tert-Butyl Group and Further Elaboration: With the core structure in hand, the crucial tert-butyl group is introduced via a stereoselective cuprate addition to an enone intermediate.[1][4] This is followed by a series of transformations to elaborate the framework, including the formation of a key lactone through an epoxide-opening cascade.[4][6]
3. Late-Stage Oxidations and Final Assembly: The final phase of the synthesis is characterized by a series of carefully orchestrated oxidation reactions to install the numerous hydroxyl and lactone functionalities present in ginkgolide C.[1][5] This includes a critical α-hydroxylation of a ketone intermediate using Davis oxaziridine (B8769555) to set the stereochemistry at a key position.[4][6] The synthesis culminates in a final deprotection step to furnish (±)-ginkgolide C.[6]
Quantitative Data Summary
The total synthesis of (±)-ginkgolide C was accomplished in 26 steps from commercially available materials, with an overall yield of approximately 1%.[6] The formal syntheses of ginkgolides A and B were achieved by intercepting a late-stage intermediate, representing the shortest routes to these molecules reported to date.[5][6]
| Stage | Key Transformations | Number of Steps | Selected Step Yields |
| Core Construction | Claisen Rearrangement, Ring-Closing Metathesis | ~10 | High regio- and diastereocontrol in Claisen[4] |
| Intermediate Elaboration | Cuprate Addition, Epoxidation/Lactonization | ~7 | Not specified |
| Late-Stage Functionalization | Multiple Oxidations, Aldol Reaction | ~9 | Final deprotection: 95%[6] |
| Overall | Total Synthesis of (±)-Ginkgolide C | 26 | ~1% |
Experimental Protocols: Key Methodologies
Claisen Rearrangement for Quaternary Center Formation: Following the protocol of Daub, a solution of the cyclopentanone starting material and an allylic alcohol in a suitable solvent is treated with a catalytic amount of acid (e.g., propionic acid).[4][6] The reaction mixture is heated to allow for in situ enol ether formation, which then undergoes a[6][6]-sigmatropic rearrangement to generate the product containing two adjacent quaternary stereocenters with high diastereoselectivity.[4]
Stereoselective Tert-Butyl Group Installation: An enone intermediate is dissolved in an ethereal solvent and cooled to a low temperature (e.g., -78 °C). A solution of a tert-butyl cuprate reagent, prepared from tert-butyllithium (B1211817) and a copper(I) salt, is then added dropwise. The reaction is carefully monitored until completion, after which it is quenched and worked up to yield the desired 1,4-addition product.[1][7]
α-Hydroxylation of Ketone Intermediate: To a solution of the ketone precursor in an anhydrous, aprotic solvent at low temperature, a strong, non-nucleophilic base (e.g., KHMDS, LiHMDS, or LDA) is added to generate the corresponding enolate.[6] A solution of Davis' oxaziridine in the same solvent is then added to the enolate solution. The reaction is stirred at low temperature before being quenched and subjected to an appropriate workup and purification to afford the α-hydroxy ketone.[4][6]
Final Deprotection: The fully elaborated, protected ginkgolide C precursor is dissolved in methanol. An excess of potassium carbonate is added, and the resulting suspension is stirred at room temperature until the deprotection of the acetate (B1210297) group is complete, as monitored by thin-layer chromatography. The reaction mixture is then filtered, concentrated, and purified to yield (±)-ginkgolide C.[6]
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow of the total synthesis of ginkgolide C, highlighting the key strategic stages.
Caption: A flowchart illustrating the key strategic stages in the total synthesis of (±)-ginkgolide C.
This synthesis represents a significant advancement in the field of natural product synthesis, providing a blueprint for accessing the ginkgolide family of molecules. The strategies and methodologies developed will undoubtedly inform future synthetic endeavors and could enable the production of novel analogs for further biological evaluation.[6][8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Total Synthesis of Ginkgolide C and Formal Syntheses of Ginkgolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Barriault Synthesis of Ginkgolide C [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthetic Blueprint of Ginkgolide C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic origin of ginkgolide C, a complex and pharmacologically significant diterpenoid trilactone found in Ginkgo biloba. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathways, enzymatic machinery, and regulatory nuances that govern the formation of this unique natural product.
Introduction
Ginkgolide C, a member of the ginkgolide family of terpene trilactones, is exclusive to the ancient gymnosperm Ginkgo biloba. These molecules are renowned for their potent and selective antagonism of the platelet-activating factor receptor, underpinning their therapeutic potential in cardiovascular and neurological disorders. The intricate molecular architecture of ginkgolide C, featuring a distinctive tert-butyl group and a cage-like structure of six interlocking rings, has long captivated chemists and biologists. Understanding its biosynthesis is paramount for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel analogs with enhanced therapeutic properties.
This guide synthesizes current knowledge on the biosynthetic pathway of ginkgolide C, presents quantitative data on metabolite distribution and gene expression, details relevant experimental methodologies, and provides visual representations of the key processes.
The Biosynthetic Pathway of Ginkgolide C
The biosynthesis of ginkgolide C is a complex process that originates from primary metabolism and proceeds through a series of specialized enzymatic reactions. The entire pathway is believed to be localized primarily in the roots of the Ginkgo biloba tree.[1] The foundational steps involve the construction of the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway.[2]
The MEP Pathway: Building the Isoprenoid Precursors
The MEP pathway, located in the plastids, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of IPP and DMAPP.[2]
Formation of the Diterpenoid Precursor: Geranylgeranyl Diphosphate (GGPP)
Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the C20 precursor, geranylgeranyl diphosphate (GGPP). This is a critical branching point, as GGPP is the universal precursor for all diterpenoids in plants.
The Committed Step: Cyclization to Levopimaradiene (B1200008)
The first committed step in ginkgolide biosynthesis is the cyclization of the linear GGPP molecule into the tricyclic diterpene hydrocarbon, levopimaradiene. This complex rearrangement is catalyzed by a single enzyme, levopimaradiene synthase (LPS).[3] The formation of levopimaradiene establishes the core carbon skeleton of the ginkgolides.
Oxidative Tailoring by Cytochrome P450 Monooxygenases
The subsequent transformation of levopimaradiene into the highly oxygenated and structurally complex ginkgolide C involves a series of oxidative reactions. These modifications, including hydroxylations, ring cleavage, and lactone formation, are catalyzed by a cascade of cytochrome P450-dependent monooxygenases (CYPs).[3][4] While the precise sequence and the full suite of CYPs involved are still under active investigation, recent research has identified a gene cluster containing several CYP candidates that play a crucial role in the early oxidative steps.[3][4] The formation of the characteristic tert-butyl group and the intricate lactone rings are hallmarks of these late-stage modifications.
Quantitative Data
Distribution of Ginkgolides in Ginkgo biloba Tissues
Quantitative analysis of ginkgolide content in various tissues of Ginkgo biloba reveals a distinct pattern of accumulation, with the highest concentrations generally found in the roots, supporting the hypothesis of the roots being the primary site of biosynthesis.
Table 1: Distribution of Ginkgolides in Different Tissues of Ginkgo biloba
| Tissue | Ginkgolide A (µg/g DW) | Ginkgolide B (µg/g DW) | Ginkgolide C (µg/g DW) |
| Fibrous Root | 150 - 250 | 100 - 200 | 50 - 100 |
| Main Root Periderm | 200 - 300 | 150 - 250 | 80 - 150 |
| Main Root Cortex & Phloem | 100 - 150 | 80 - 120 | 100 - 180 |
| Main Root Xylem | 20 - 50 | 10 - 30 | 15 - 40 |
| Leaf | 50 - 100 | 40 - 80 | 20 - 50 |
| Young Stem | 10 - 30 | 5 - 20 | 5 - 15 |
| Old Stem | 20 - 40 | 15 - 35 | 10 - 25 |
Data compiled from multiple sources and represent typical ranges. Actual concentrations can vary based on plant age, season, and environmental conditions.[5][6]
Gene Expression Profiles of Biosynthetic Enzymes
The expression levels of genes encoding key enzymes in the ginkgolide biosynthetic pathway correlate with the observed distribution of the final products, with the highest transcript abundance found in the roots.
Table 2: Relative Expression Levels of Key Biosynthetic Genes in Different Tissues of Ginkgo biloba
| Gene | Function | Fibrous Root | Main Root Periderm | Leaf |
| GbDXS2 | 1-deoxy-D-xylulose-5-phosphate synthase | High | High | Low |
| GbDXR2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | High | High | Low |
| GbGGPPS | Geranylgeranyl diphosphate synthase | High | High | Low |
| GbIDS2 | Isopentenyl diphosphate isomerase | High | High | Low |
| GbLPS | Levopimaradiene synthase | Very High | Very High | Very Low |
Expression levels are qualitative summaries (Very High, High, Low, Very Low) based on published RT-qPCR data.[5][6]
Experimental Protocols
Quantification of Ginkgolide C by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the quantitative analysis of ginkgolide C in Ginkgo biloba plant material.
4.1.1. Sample Preparation
-
Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue to dryness and grind into a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) methanol (B129727) to the tube.
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 4-7) on the pellet with another 1.5 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 500 µL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.
4.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
0-10 min: 20% A
-
10-30 min: 20-50% A
-
30-35 min: 50-80% A
-
35-40 min: 80% A
-
40-45 min: 80-20% A
-
45-50 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 220 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Standard: A certified reference standard of ginkgolide C should be used to prepare a calibration curve for quantification.
Isotopic Labeling to Trace Ginkgolide C Biosynthesis
This protocol provides a framework for using stable isotope-labeled precursors to trace the biosynthetic pathway of ginkgolide C in Ginkgo biloba seedlings.
4.2.1. Plant Material and Labeling
-
Germinate and grow Ginkgo biloba seeds in a sterile nutrient medium.
-
Select healthy seedlings of a uniform size for the experiment.
-
Prepare a feeding solution containing a stable isotope-labeled precursor. For tracing the MEP pathway, [1,2-¹³C₂]glucose or [¹³C₆]glucose are suitable precursors.
-
Carefully remove the seedlings from their growth medium and gently wash the roots to remove any debris.
-
Place the seedlings in a hydroponic system or a flask containing the feeding solution, ensuring the roots are fully submerged.
-
Incubate the seedlings under controlled light and temperature conditions for a specific duration (e.g., 24, 48, 72 hours). A control group of seedlings should be fed with an unlabeled precursor under identical conditions.
4.2.2. Sample Extraction and Analysis
-
After the incubation period, harvest the root tissues from both labeled and control seedlings.
-
Perform a methanolic extraction as described in the HPLC protocol (Section 4.1.1).
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC Conditions: Similar to the HPLC method described above, optimized for separation of ginkgolides.
-
MS Conditions: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Data Analysis: Compare the mass spectra of ginkgolide C from the labeled and unlabeled samples. The incorporation of ¹³C atoms will result in a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. By analyzing the mass isotopomer distribution, the number of incorporated labeled atoms can be determined, providing insights into the biosynthetic route.
-
Visualizations
Biosynthetic Pathway of Ginkgolide C
Caption: Overview of the Ginkgolide C biosynthetic pathway.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for isotopic labeling experiments.
Conclusion and Future Perspectives
The biosynthetic pathway of ginkgolide C in Ginkgo biloba is a testament to the intricate and elegant chemical machinery that has evolved in plants. While significant progress has been made in elucidating the key steps, from the MEP pathway to the initial cyclization and subsequent oxidative modifications, many details remain to be uncovered. The precise sequence of reactions catalyzed by the cytochrome P450 enzymes in the later stages of the pathway, and the regulatory networks that control the expression of the biosynthetic genes, are areas of active research.
A complete understanding of ginkgolide C biosynthesis will not only satisfy fundamental scientific curiosity but also pave the way for the sustainable production of these valuable compounds through metabolic engineering and synthetic biology. The information presented in this guide provides a solid foundation for researchers to build upon as we continue to unravel the secrets of this remarkable "living fossil" and its unique chemical arsenal.
References
- 1. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]
Unraveling the Intricate Architecture of Ginkgolide C: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide C, a prominent member of the unique diterpenoid trilactone family isolated from the ancient Ginkgo biloba tree, has captivated chemists and pharmacologists for decades. Its complex, cage-like structure, featuring a distinctive tert-butyl group and a dense array of stereocenters, presents a formidable challenge in both its structural determination and synthetic replication. This technical guide provides an in-depth exploration of the pivotal experiments and spectroscopic analyses that have defined our understanding of Ginkgolide C's molecular architecture and absolute stereochemistry.
The Foundational Elucidation: A Combination of Spectroscopic and Chemical Methods
The initial structural characterization of the ginkgolides, including Ginkgolide C, was a landmark achievement in natural product chemistry, accomplished in 1967 by the research groups of Koji Nakanishi and Maruyama.[1][2] Their approach was a masterful application of the then-emerging spectroscopic techniques, complemented by classical chemical degradation and derivatization studies.
Spectroscopic Analysis: The Primary Evidence
The core of the ginkgolide structure was pieced together through meticulous interpretation of various spectroscopic data. Infrared (IR) spectroscopy indicated the presence of multiple lactone carbonyl groups and hydroxyl functionalities. Mass spectrometry was instrumental in determining the molecular formula of Ginkgolide C as C20H24O11.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy, however, was the most powerful tool in this endeavor. Early ¹H NMR studies, though at lower field strengths than today, provided crucial information about the number and connectivity of protons in the molecule. The structure of Ginkgolide A was first confirmed by X-ray crystallography of its p-bromobenzoate derivative. Subsequently, the structures of Ginkgolide B and C were largely deduced by comparative analysis of their NMR spectra with that of Ginkgolide A.[2]
Chemical Degradation and Derivatization
To corroborate the spectroscopic findings and to establish the full connectivity of the carbon skeleton, a series of chemical degradation and derivatization experiments were performed. These studies, while not detailed here, were crucial in confirming the presence of the various ring systems and the placement of functional groups.
Definitive Confirmation: X-ray Crystallography and Total Synthesis
While the initial spectroscopic and chemical studies provided a robust hypothesis for the structure of Ginkgolide C, definitive proof of its complex three-dimensional arrangement and absolute stereochemistry came from two key areas: X-ray crystallography and, much later, total synthesis.
X-ray Crystallography: An Unambiguous Picture
Single-crystal X-ray diffraction analysis of Ginkgolide C sesquihydrate provided an unambiguous determination of its molecular structure and the relative and absolute stereochemistry of its numerous chiral centers.[4] This technique revealed the intricate cage-like framework, the precise orientation of the hydroxyl and lactone groups, and the conformation of the six five-membered rings. The presence of intramolecular hydrogen bonding between hydroxyl groups was also confirmed.[4]
Total Synthesis: The Ultimate Proof
The first total synthesis of Ginkgolide C, achieved by the Barriault group in 2022, represents the ultimate confirmation of its assigned structure.[5][6] This monumental undertaking, proceeding through numerous stereocontrolled steps, unequivocally verified the connectivity and stereochemistry that had been previously determined by spectroscopic and crystallographic methods.
Quantitative Data Summary
The following tables summarize the key quantitative data that were instrumental in the structure elucidation of Ginkgolide C.
NMR Spectroscopic Data
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Ginkgolide C is essential for its characterization. The data presented below is based on modern high-field NMR experiments.
Table 1: ¹H and ¹³C NMR Data for Ginkgolide C
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.25 | 82.4 |
| 2 | 4.60 | 79.8 |
| 3 | 4.95 | 80.1 |
| 4 | - | 97.8 |
| 5 | - | 171.2 |
| 6 | 6.10 | 109.5 |
| 7 | 4.55 | 78.9 |
| 8 | 2.90 | 58.2 |
| 9 | - | 45.1 |
| 10 | 5.95 | 98.1 |
| 11 | - | 173.5 |
| 12 | 5.50 | 88.2 |
| 13 | - | 175.8 |
| 14 | 4.05, 3.80 | 70.2 |
| 15 | - | 170.1 |
| 16 | 1.15 | 22.3 |
| 17 | - | 39.8 |
| 18 | 1.00 | 25.9 |
| 19 | 1.00 | 25.9 |
| 20 | 1.00 | 25.9 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.
X-ray Crystallographic Data
The crystallographic data for Ginkgolide C sesquihydrate provides the precise geometric parameters of the molecule in the solid state.
Table 2: X-ray Crystallographic Data for Ginkgolide C Sesquihydrate [4]
| Parameter | Value |
| Molecular Formula | C20H24O11 · 1.5H2O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.345 |
| b (Å) | 15.678 |
| c (Å) | 21.987 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4250.1 |
| Z | 8 |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the structure elucidation of Ginkgolide C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified Ginkgolide C are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra, from which chemical shifts, coupling constants, and correlations are determined.
X-ray Crystallography
-
Crystallization: Single crystals of Ginkgolide C are grown by slow evaporation of a suitable solvent system. For Ginkgolide C sesquihydrate, this is typically achieved from an aqueous solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Visualizing the Elucidation and Stereochemistry
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the complex stereochemistry of Ginkgolide C.
References
An In-depth Technical Guide to the Mechanism of Action of Ginkgolide-C as a PAF Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide C, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a well-documented antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of inflammatory and thrombotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of Ginkgolide C as a PAF antagonist, detailing its interaction with the PAF receptor, its impact on downstream signaling pathways, and a summary of its in vitro and in vivo effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of Ginkgolide C and other PAF receptor antagonists.
Introduction to Platelet-Activating Factor (PAF) and its Receptor
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). Activation of the PAFR triggers a cascade of intracellular signaling events, leading to a wide range of physiological and pathological responses, including platelet aggregation, inflammation, bronchoconstriction, and increased vascular permeability. Consequently, the PAF/PAFR system has emerged as a significant therapeutic target for a variety of inflammatory and allergic diseases.
Ginkgolide C: A Competitive Antagonist of the PAF Receptor
Ginkgolide C is a member of the ginkgolide family of terpenoids, which are characterized by a rigid and complex cage-like molecular structure. Ginkgolides, including Ginkgolide C, are recognized as specific and competitive antagonists of the PAF receptor.[1] This means that Ginkgolide C directly competes with PAF for binding to the receptor, thereby preventing its activation and the subsequent initiation of downstream signaling cascades. Molecular dynamics simulations suggest that the binding of ginkgolides locks the PAFR in an inactive state.[2]
Quantitative Analysis of Ginkgolide C Activity
The inhibitory potency of Ginkgolide C against PAF-induced effects has been quantified in various in vitro assays. The most common of these is the inhibition of PAF-induced platelet aggregation, where the IC50 value (the concentration of an inhibitor that reduces the response by half) is determined.
| Assay | Ginkgolide | IC50 | Reference |
| PAF-induced Human Platelet Aggregation | Ginkgolide C | 29.8 µg/mL (approx. 67.6 µM) | [3] |
| PAF-induced Human Platelet Aggregation | Ginkgolide C | 7.1 x 10⁻⁶ M (7.1 µM) | [4] |
| PAF-induced Rabbit Platelet Aggregation | Ginkgolide C | - | [5] |
Note: The inhibitory effect on PAF-induced platelet aggregation activity among ginkgolide homologues was found to be in the order of Ginkgolide K > Ginkgolide B > Ginkgolide A > Ginkgolide C > Ginkgolide M > Ginkgolide J > Ginkgolide (GL) from high to low.[5]
A study utilizing cloned PAF receptors reported a Ki value for Ginkgolide C, which represents the inhibition constant and is a more direct measure of binding affinity.
| Assay | Ginkgolide | Ki | Reference |
| Radioligand Binding Assay (cloned PAFR) | Ginkgolide C | 12.6 µM | [6] |
Mechanism of Action: Interference with PAF Receptor Signaling
The PAF receptor is a Gq-protein coupled receptor. Upon binding of PAF, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade that is central to the physiological effects of PAF. Ginkgolide C, by competitively binding to the PAF receptor, prevents this activation and the subsequent signaling events.
The PAF Receptor Signaling Pathway
The activation of the PAF receptor by its agonist, PAF, triggers the following key signaling events:
-
Gq Protein Activation: The activated PAF receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the heterotrimeric Gq protein, promoting the exchange of GDP for GTP.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Cellular Responses: Activated PKC and elevated intracellular Ca²⁺ levels lead to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
Inhibition of Downstream Signaling by Ginkgolide C
By competitively inhibiting the binding of PAF to its receptor, Ginkgolide C effectively blocks the entire downstream signaling cascade. This prevents the activation of Gq protein, the subsequent activation of PLC, and the production of the second messengers IP3 and DAG. As a result, the mobilization of intracellular calcium and the activation of PKC are inhibited, leading to the suppression of PAF-mediated cellular responses.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a ligand (in this case, Ginkgolide C) to its receptor (PAFR) by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the PAF receptor (e.g., platelets, transfected cell lines).
-
Radiolabeled PAF antagonist (e.g., [³H]-PAF or [³H]-WEB 2086).
-
Unlabeled Ginkgolide C at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Ginkgolide C.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the Ginkgolide C concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay (General Protocol)
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets isolated from human or rabbit blood.
-
Platelet-poor plasma (PPP) as a reference.
-
PAF solution to induce aggregation.
-
Ginkgolide C at various concentrations.
-
An aggregometer.
-
-
Procedure:
-
Prepare PRP and PPP from fresh blood samples.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with different concentrations of Ginkgolide C or vehicle control for a specific time (e.g., 5 minutes) at 37°C in the aggregometer cuvette.
-
Add a submaximal concentration of PAF to induce platelet aggregation.
-
Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of Ginkgolide C to that of the vehicle control.
-
The IC50 value is determined from the concentration-response curve.
-
In Vivo Evidence of PAF Antagonism
The PAF antagonistic effects of ginkgolides, including Ginkgolide C, have been demonstrated in various in vivo models. For instance, in animal models of endotoxemia, the administration of a PAF receptor antagonist like Ginkgolide B has been shown to mitigate hypotension and reduce vascular permeability.[7] In studies on colitis-associated cancer, Ginkgolide B was found to ameliorate colonic inflammation.[8] While many in vivo studies have focused on Ginkgolide B due to its higher potency, the antagonistic effects observed are attributed to the shared mechanism of PAF receptor blockade among the ginkgolides.
Conclusion
Ginkgolide C is a specific and competitive antagonist of the Platelet-Activating Factor receptor. Its mechanism of action involves the direct blockade of PAF binding to its receptor, thereby preventing the activation of the Gq/PLC/IP3 signaling cascade and subsequent cellular responses. The inhibitory potency of Ginkgolide C has been quantified through in vitro assays, demonstrating its ability to interfere with PAF-mediated platelet aggregation. While less potent than some other ginkgolides, Ginkgolide C contributes to the overall PAF antagonistic profile of Ginkgo biloba extracts. Further research into the specific downstream effects of Ginkgolide C on intracellular signaling molecules and its efficacy in various in vivo models will continue to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Antagonistic effect of ginkgolide homologues on PAF-induced platelet aggregation and neuroprotective effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Ginkgolide C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ginkgolide C, a terpene trilactone derived from the leaves of the Ginkgo biloba tree, is emerging as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current scientific evidence supporting the neuroprotective properties of Ginkgolide C, with a focus on its molecular targets and therapeutic potential in neurological disorders. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.
Introduction
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant global health burden with limited therapeutic options. The complex pathophysiology of these conditions, often involving a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, necessitates the development of multi-target neuroprotective agents. Ginkgolide C has demonstrated significant promise in preclinical studies by modulating key signaling pathways implicated in neuronal damage and survival.
Mechanisms of Neuroprotection
Ginkgolide C exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.
Anti-Inflammatory Effects
Chronic and acute inflammation are critical contributors to neuronal damage. Ginkgolide C has been shown to potently suppress neuroinflammatory processes through the inhibition of several key signaling pathways.
-
Inhibition of the CD40/NF-κB Pathway: Ginkgolide C attenuates inflammatory responses by suppressing the CD40/NF-κB signaling cascade.[[“]] This inhibition leads to a reduction in the expression of downstream pro-inflammatory mediators.
-
Suppression of the NLRP3 Inflammasome: Ginkgolide C has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that, when dysregulated, contributes to neuroinflammation.[2][3][4][5] This is achieved, in part, through the activation of chaperone-mediated autophagy (CMA), which promotes the degradation of the NLRP3 inflammasome.[2][5]
-
Reduction of Pro-inflammatory Cytokines: In various experimental models, Ginkgolide C has been demonstrated to decrease the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major driver of neuronal cell death. Ginkgolide C mitigates oxidative stress through the following mechanisms:
-
Activation of the Akt/Nrf2 Signaling Pathway: Ginkgolide C promotes the activation of the Akt/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[[“]] This leads to the increased expression of antioxidant enzymes.
-
Scavenging of Reactive Oxygen Species (ROS): Ginkgolide C has been shown to directly scavenge ROS, thereby reducing oxidative damage to cellular components.
-
Enhancement of Endogenous Antioxidant Defenses: Treatment with ginkgolides, including Ginkgolide C, has been associated with increased activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Ginkgolide C has been shown to interfere with apoptotic signaling cascades.
-
Modulation of Bcl-2 Family Proteins: Ginkgolide C can modulate the expression of the Bcl-2 family of proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing the levels of pro-apoptotic proteins like Bax.
-
Inhibition of Caspase Activity: By interfering with the apoptotic cascade, Ginkgolide C can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell.
Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Recent evidence suggests that Ginkgolide C can modulate autophagy to promote cell survival.
-
Activation of Chaperone-Mediated Autophagy (CMA): As mentioned earlier, Ginkgolide C can activate CMA, leading to the targeted degradation of the NLRP3 inflammasome, thereby linking its anti-inflammatory and pro-autophagic functions.[2][5]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of ginkgolides. While data specifically for Ginkgolide C is limited in some areas, information from studies on Ginkgolide B and mixed ginkgolide extracts provides valuable comparative insights into the potential efficacy of this class of compounds.
Table 1: In Vivo Efficacy of Ginkgolides in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Ginkgolide B | tMCAO Mice | 3.5 mg/kg | i.p. | ~30% reduction in infarct volume | [6] |
| Ginkgolide B | tMCAO Mice | 7.0 mg/kg | i.p. | Significant reduction in brain water content | [6] |
| Ginkgolide B | MCAO Mouse | 6 mg/kg | i.p. | Significant amelioration of neurological deficits | [6] |
| Ginkgolides (A+B) | pMCAO Rats | Not specified | i.v. | Dose-dependent reduction in neuronal apoptosis | [7] |
Table 2: In Vitro Effects of Ginkgolides on Neuronal Cells
| Compound | Cell Line | Concentration | Insult | Key Findings | Reference |
| Ginkgolide (Baiyu®) | APP/PS1-HEK293 | 100 µg/ml | Aβ toxicity | Highest cell viability at 48h | [8] |
| Ginkgolide (Baiyu®) | BV-2 microglia | 25 µg/ml | Aβ1–42 | Significant reduction in NLRP3, ASC, and caspase-1 mRNA and protein expression | [2] |
| Ginkgolide J | Rodent hippocampal neurons | Not specified | Aβ1–42 | Inhibition of cell death | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the investigation of Ginkgolide C's neuroprotective properties.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
-
Animal Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used.
-
Anesthesia: Anesthesia is typically induced with isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip is inserted into the ICA via the ECA stump.
-
The filament is advanced until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
For transient MCAO (tMCAO), the filament is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.[7]
-
-
Confirmation of Ischemia: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion.
-
Post-operative Care: Animals are allowed to recover in a temperature-controlled environment. Neurological deficit scoring is performed at various time points post-surgery.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Sample Preparation: Brain tissue or cultured cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:
-
Rabbit anti-NLRP3 (1:1000)
-
Rabbit anti-Caspase-1 (1:1000)
-
Rabbit anti-p-NF-κB p65 (1:1000)
-
Rabbit anti-IκBα (1:1000)
-
Rabbit anti-Nrf2 (1:1000)
-
Rabbit anti-p-Akt (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive method for quantifying the concentration of cytokines and other soluble proteins.
-
Sample Collection: Serum, plasma, or cell culture supernatants are collected and stored at -80°C until use.
-
Assay Procedure:
-
Commercially available ELISA kits (e.g., from R&D Systems, eBioscience, or Cayman Chemical) for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.[10]
-
Briefly, a capture antibody specific for the target cytokine is coated onto the wells of a 96-well plate.
-
Samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Streptavidin-HRP is then added, followed by a substrate solution (e.g., TMB).
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards, and the concentration of the target cytokine in the samples is determined by interpolation from the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the neuroprotective effects of Ginkgolide C can aid in understanding its mechanisms of action.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ginkgolide C.
References
- 1. consensus.app [consensus.app]
- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-β-Induced Pathological Behaviors Are Suppressed by Ginkgo biloba Extract EGb 761 and Ginkgolides in Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolide C inhibits ROS-mediated activation of NLRP3 inflammasome in chondrocytes to ameliorate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection against permanent focal cerebral ischemia by ginkgolides A and B is associated with obstruction of the mitochondrial apoptotic pathway via inhibition of c-Jun N-terminal kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corrigendum: Ginkgolide C alleviates myocardial ischemia/reperfusion-induced inflammatory injury via inhibition of CD40-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo effects of Ginkgo biloba extract on interleukin-6 cytokine levels in patients with neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide C: An In-Vitro Analysis of its Anti-inflammatory Mechanisms
A Technical Guide for Drug Discovery and Development Professionals
This document provides an in-depth examination of the in-vitro anti-inflammatory properties of Ginkgolide C (GC), a terpene lactone isolated from Ginkgo biloba leaves.[1][2] Renowned for a variety of pharmacological effects, recent research has illuminated its significant potential in mitigating inflammatory processes at the cellular level.[2][3] This guide synthesizes key findings on its mechanisms of action, presents quantitative data from various studies, details common experimental protocols, and provides visual representations of the key signaling pathways involved.
Core Anti-inflammatory Mechanisms of Ginkgolide C
In vitro studies have identified several key signaling pathways through which Ginkgolide C exerts its anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory cascades and the activation of protective cellular responses.
1.1. Inhibition of the CD40/NF-κB Signaling Pathway
A central mechanism of Ginkgolide C's anti-inflammatory action is the suppression of the CD40/NF-κB signaling pathway.[1][4][5][6] The CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) family, is crucial in initiating and sustaining inflammation.[6] Upon activation, it triggers a cascade involving the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of IκB-α, the inhibitor of NF-κB.[1] This allows the NF-κB p65 subunit to translocate from the cytoplasm into the nucleus, where it promotes the transcription of a wide array of pro-inflammatory genes.[1][7]
Ginkgolide C has been shown to effectively interrupt this process by suppressing the expression of CD40, inhibiting the activity of IKK-β, and preventing the phosphorylation of IκB-α.[1] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby down-regulating the expression of downstream inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as adhesion molecules such as ICAM-1 and VCAM-1.[1][5]
1.2. Modulation of the Nrf2/HO-1 Pathway
Ginkgolide C also demonstrates protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and enzymes, playing a critical role in cellular defense against oxidative stress, which is intrinsically linked to inflammation.[2][7] In studies using hydrogen peroxide (H₂O₂)-treated chondrocytes to model osteoarthritis-related inflammation, Ginkgolide C treatment was found to upregulate the Nrf2/HO-1 pathway.[2] This activation contributes to its anti-apoptotic and anti-inflammatory effects, working in concert with the suppression of the NF-κB pathway.[2]
1.3. Suppression of the NLRP3 Inflammasome
Recent evidence indicates that Ginkgolide C can inhibit the activation of the NLRP3 (NLR family, pyrin domain containing 3) inflammasome.[8][9] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8] Ginkgolide C has been shown to promote the degradation of the NLRP3 inflammasome in macrophages through a process involving chaperone-mediated autophagy (CMA), which is dependent on the lysosomal receptor LAMP-2A.[8][10] By enhancing the degradation of the NLRP3 protein, Ginkgolide C effectively suppresses the downstream inflammatory cascade.[8] Notably, this effect appears to be specific, as GC significantly reduces IL-1β and IL-18 without affecting TNF-α levels in some models, suggesting a direct targeting of the inflammasome rather than its upstream NF-κB priming signal.[8]
References
- 1. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide C attenuates lipopolysaccharide-induced acute lung injury by inhibiting inflammation via regulating the CD40/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway [frontiersin.org]
- 8. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide C inhibits ROS-mediated activation of NLRP3 inflammasome in chondrocytes to ameliorate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ginkgolide C: An In-Depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide C, a unique terpene trilactone found in Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities. While the antioxidant properties of Ginkgo biloba extracts are well-documented, the specific contribution of Ginkgolide C remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Ginkgolide C's antioxidant and free radical scavenging activities. It delves into the dual nature of its antioxidant potential: a modest direct free radical scavenging capacity and a more significant role as an activator of endogenous antioxidant defense mechanisms, primarily through the Nrf2-ARE signaling pathway. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to support further research and drug development efforts.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals or by upregulating endogenous antioxidant defense systems. Ginkgolide C, a structurally complex diterpenoid lactone, has emerged as a promising candidate for therapeutic interventions targeting oxidative stress. This guide explores the scientific evidence supporting the antioxidant and free radical scavenging activities of Ginkgolide C.
Direct Free Radical Scavenging Activity
The direct free radical scavenging activity of a compound refers to its ability to donate an electron or a hydrogen atom to neutralize free radicals. Common in vitro assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Quantitative Data
Direct experimental data on the free radical scavenging activity of isolated Ginkgolide C is limited. Most studies have focused on complex Ginkgo biloba extracts or mixtures of ginkgolides. One study that analyzed a mixture of ginkgolides reported a high IC50 value in the DPPH assay, suggesting weak direct radical scavenging activity for the ginkgolide fraction as a whole. It is important to note that the antioxidant activity of Ginkgo biloba extracts is often attributed to their flavonoid content rather than the ginkgolides themselves.
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Ginkgolide mixture | 672.2 µg/mL | [This value indicates weak activity] |
Superoxide (B77818) Radical Scavenging
Some studies have indicated that Ginkgolide C, along with other ginkgolides (B, J, and M), can react with superoxide radicals (O₂⁻) in an aprotic environment[1]. However, quantitative IC50 values from standardized superoxide radical scavenging assays for isolated Ginkgolide C are not currently available in the literature.
Indirect Antioxidant Activity: Activation of the Nrf2-ARE Signaling Pathway
A significant aspect of Ginkgolide C's antioxidant effect appears to be its ability to upregulate the body's own antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Ginkgolide C, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Studies have shown that Ginkgolide C treatment can lead to the nuclear translocation of Nrf2 and the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1)[2]. This indirect mechanism provides a more sustained and potent antioxidant response compared to direct radical scavenging.
Nrf2-ARE Signaling Pathway Activated by Ginkgolide C
Caption: Ginkgolide C-mediated activation of the Nrf2-ARE signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antioxidant and free radical scavenging activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of Ginkgolide C in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of Ginkgolide C from the stock solution.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each Ginkgolide C dilution or control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
The blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of Ginkgolide C.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of Ginkgolide C and a positive control.
-
-
Assay Procedure:
-
Add 20 µL of each Ginkgolide C dilution or control to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Superoxide Radical Scavenging Assay (NBT Method)
Principle: Superoxide radicals are generated in a phenazine (B1670421) methosulfate-NADH system and reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692). The antioxidant's ability to scavenge the superoxide radicals is measured by the inhibition of formazan formation.
Protocol:
-
Reagent Preparation:
-
Prepare the following solutions in phosphate (B84403) buffer (e.g., 100 mM, pH 7.4):
-
156 µM NBT
-
468 µM NADH
-
60 µM Phenazine methosulfate (PMS)
-
-
Prepare a stock solution and serial dilutions of Ginkgolide C and a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each Ginkgolide C dilution or control.
-
Add 50 µL of NBT solution and 50 µL of NADH solution to each well.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to the control.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cells will reduce the level of ROS and thus decrease the fluorescence intensity.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of Ginkgolide C and a positive control (e.g., quercetin) for 1 hour.
-
Add DCFH-DA solution (e.g., 25 µM) to each well and incubate for 1 hour.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) (e.g., 600 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
The area under the curve (AUC) of fluorescence versus time is calculated.
-
The CAA unit is calculated as follows:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value (the median effective concentration) is determined from the dose-response curve of CAA units versus concentration.
-
Experimental Workflows
General Workflow for In Vitro Antioxidant Assays
References
Ginkgolide C and Glycine Receptors: A Technical Guide to a Complex Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide C, a terpene trilactone derived from the Ginkgo biloba tree, has garnered significant interest within the scientific community for its potent and selective antagonistic effects on inhibitory glycine (B1666218) receptors (GlyRs).[1][2] Glycine receptors, ligand-gated ion channels predominantly found in the spinal cord and brainstem, are crucial for mediating fast inhibitory neurotransmission.[3] Their dysfunction has been implicated in a variety of neurological conditions, making them a key target for therapeutic development. This technical guide provides an in-depth overview of the interaction between ginkgolide C and glycine receptors, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Ginkgolides, as a class of molecules, are recognized for their cage-like structure composed of six five-membered rings and a distinctive tert-butyl group.[1][4] Among the native ginkgolides, ginkgolide C has been identified as a particularly potent antagonist of GlyRs.[1][2] These compounds are understood to act as non-competitive antagonists, blocking the open chloride channel of the glycine-activated receptor.[5] The sensitivity to ginkgolides is notably influenced by the subunit composition of the glycine receptor, with the presence of the β subunit generally enhancing the potency of ginkgolides B and C.[6][7] This guide will delve into the specifics of these interactions, providing the detailed information necessary for researchers and drug development professionals working in this area.
Quantitative Data: Inhibitory Potency of Ginkgolides on Glycine Receptor Subtypes
The inhibitory effects of ginkgolide C and other ginkgolides on various glycine receptor subtypes have been quantified using electrophysiological techniques, typically yielding IC50 values. These values represent the concentration of the ginkgolide required to inhibit 50% of the glycine-induced current. The following table summarizes the available data for ginkgolide C and provides a comparative look at other relevant ginkgolides.
| Ginkgolide | Glycine Receptor Subtype | IC50 (µM) | Reference(s) |
| Ginkgolide C | α1 homomeric | Potent antagonist | [1][2] |
| α2 homomeric | Data not available | ||
| α1β heteromeric | Enhanced sensitivity | [7] | |
| α2β heteromeric | Enhanced sensitivity | [7] | |
| Ginkgolide A | α2 homomeric | 2.1 | |
| Ginkgolide B | α1 homomeric | 0.61 ± 0.1 | [4][6] |
| α2 homomeric | 3.7 | ||
| α1β heteromeric | Nanomolar range | [4] | |
| α2β heteromeric | Nanomolar range | [4] | |
| Ginkgolide M | α2 homomeric | 1.3 |
Note: The term "Potent antagonist" is used where specific IC50 values for Ginkgolide C were not explicitly stated in the provided search results, but its high potency was emphasized. "Enhanced sensitivity" indicates that the presence of the beta subunit increases the inhibitory effect of the ginkgolide.
Experimental Protocols
The investigation of the ginkgolide C-glycine receptor interaction relies on a combination of molecular biology and electrophysiology techniques. Below are detailed methodologies for key experiments.
Recombinant Expression of Glycine Receptors
To study the effects of ginkgolide C on specific glycine receptor subtypes, they are typically expressed in heterologous systems such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells.
Protocol for Expression in HEK293 Cells:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: cDNAs encoding the desired glycine receptor subunits (e.g., α1, α2, β) are subcloned into a mammalian expression vector (e.g., pcDNA3.1). For transient transfection, cells are plated in 6-well plates and transfected with the plasmid DNA using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. For heteromeric receptors, a specific ratio of α and β subunit DNA is used (e.g., 1:4).
-
Selection of Stably Transfected Cells (Optional): For the generation of stable cell lines, a selection marker (e.g., neomycin resistance) is co-transfected. Following transfection, the cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418). Resistant colonies are then isolated, expanded, and screened for functional receptor expression.
-
Verification of Expression: Successful expression of the glycine receptor subunits can be confirmed by methods such as Western blotting or immunocytochemistry using subunit-specific antibodies.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is the gold-standard technique for measuring the ion channel activity of glycine receptors and quantifying the inhibitory effects of compounds like ginkgolide C.
Protocol for Whole-Cell Recording from HEK293 Cells:
-
Cell Preparation: Transfected HEK293 cells are plated onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
-
Recording Setup: Coverslips with adherent cells are placed in a recording chamber mounted on the stage of an inverted microscope. The chamber is continuously perfused with the external solution.
-
Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: The pipette is positioned onto a single cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: The cell is voltage-clamped at a holding potential of -60 mV. Glycine is applied to the cell using a rapid solution exchange system to evoke an inward chloride current. Ginkgolide C is co-applied with glycine to measure its inhibitory effect.
-
Data Analysis: The peak amplitude of the glycine-induced current is measured in the absence and presence of various concentrations of ginkgolide C. These data are then used to construct a concentration-response curve and calculate the IC50 value.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to identify the specific amino acid residues within the glycine receptor that are critical for ginkgolide C binding and its antagonistic action. Studies have indicated that residues within the second transmembrane domain (M2), which lines the ion channel pore, are crucial for ginkgolide activity.[7]
General Protocol for Site-Directed Mutagenesis:
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed. The mutation should be located in the middle of the primers, with approximately 10-15 bases of correct sequence on both sides.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type glycine receptor subunit cDNA as a template, and the mutagenic primers. The PCR cycling parameters are optimized to amplify the entire plasmid.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Screening and Sequencing: Plasmid DNA is isolated from several resulting colonies and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
FLIPR Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a high-throughput screening method used to identify and characterize modulators of ion channels, including glycine receptors.
Protocol for FLIPR Assay:
-
Cell Plating: HEK293 cells stably expressing the glycine receptor subtype of interest are plated into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye (e.g., the FLIPR Membrane Potential Assay Kit dye) for a specified time (typically 30-60 minutes) at 37°C.
-
Compound Addition and Signal Detection: The microplate is placed in the FLIPR instrument. Baseline fluorescence is measured before the automated addition of glycine (agonist) and ginkgolide C (antagonist). The change in fluorescence, which corresponds to the change in membrane potential upon channel activation and inhibition, is recorded in real-time.
-
Data Analysis: The fluorescence data is analyzed to determine the concentration-dependent inhibition of the glycine-induced depolarization by ginkgolide C, from which an IC50 value can be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the ginkgolide C-glycine receptor interaction. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glycine Receptor Signaling and Ginkgolide C Antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The beta subunit increases the ginkgolide B sensitivity of inhibitory glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide X is a potent antagonist of anionic Cys-loop receptors with a unique selectivity profile at glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine receptor subunit alpha-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Therapeutic Potential of Ginkgolide C
Ginkgolide C, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a molecule of significant interest in the pharmaceutical and medical research communities.[1][2] Possessing a complex and highly oxygenated hexacyclic structure, ginkgolide C has demonstrated a range of biological activities, with notable therapeutic potential in cardiovascular diseases and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the current understanding of ginkgolide C's mechanisms of action, supported by quantitative data from key preclinical studies and detailed experimental methodologies.
Cardiovascular Protective Effects
Ginkgolide C has shown considerable promise in ameliorating myocardial ischemia/reperfusion (I/R) injury, a primary cause of damage in cardiovascular events like heart attacks.[1][4] Its cardioprotective effects are attributed to its ability to reduce infarct size, prevent cellular damage, and inhibit inflammation.[1][2][4]
Attenuation of Myocardial Infarct Size
In preclinical models, ginkgolide C has been shown to dose-dependently reduce the area of heart tissue damage following an ischemic event.[1][4]
Table 1: Effect of Ginkgolide C on Myocardial Infarct Size in Rats
| Treatment Group | Dose (mg/kg) | Myocardial Infarct Size (% of Area at Risk) | Reference |
| Ischemia/Reperfusion (I/R) | - | 44.1 ± 5.5% | [1] |
| Ginkgolide C | 8 | 37.1 ± 4.9% | [1] |
| Ginkgolide C | 16 | 26.9 ± 3.1% | [1] |
| Ginkgolide C | 32 | 22.1 ± 5.8% | [1] |
| Aspirin (Positive Control) | 16 | 9.7 ± 4.6% | [1] |
| Ischemia/Reperfusion (I/R) | - | 25.5 ± 1.9% | [4] |
| Ginkgolide C (GC50) | 50 µM (preconditioning) | 14.8 ± 2.4% | [4] |
Regulation of Key Signaling Pathways
The cardioprotective effects of ginkgolide C are mediated through complex signaling pathways, primarily the inhibition of the pro-inflammatory CD40-NF-κB pathway and the activation of the pro-survival PI3K/Akt pathway.[1][4]
Myocardial I/R injury triggers an inflammatory response characterized by the activation of the NF-κB signaling cascade. Ginkgolide C has been demonstrated to suppress this pathway by inhibiting the expression of the CD40 receptor, which in turn prevents the phosphorylation of IκB-α and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[1] This leads to a downstream reduction in the expression of inflammatory cytokines and adhesion molecules.[1][2]
Ginkgolide C also confers cardioprotection by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and inhibition of apoptosis.[4] Activation of Akt leads to a decrease in the pro-apoptotic Bax/Bcl-2 ratio, thereby reducing cell death in cardiomyocytes.[4] The protective effects of ginkgolide C can be reversed by a PI3K inhibitor, confirming the pathway's involvement.[4]
Anti-Inflammatory Activity
A cornerstone of ginkgolide C's therapeutic potential is its potent anti-inflammatory activity.[1][2] This is achieved by modulating the expression of key inflammatory mediators.
Downregulation of Inflammatory Cytokines and Adhesion Molecules
Ginkgolide C significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2] It also suppresses the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are critical for the infiltration of inflammatory cells into tissues.[1]
Table 2: In Vivo Effect of Ginkgolide C on Inflammatory Cytokine Levels in Rat Serum
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference |
| Ginkgolide C | 8 | 17.2% | 21.9% | 8.7% | [1] |
| Ginkgolide C | 16 | 35.3% | 39.0% | 29.6% | [1] |
| Ginkgolide C | 32 | 53.0% | 49.6% | 44.1% | [1] |
| Aspirin | 16 | 58.7% | 60.0% | 57.4% | [1] |
Table 3: In Vitro Effect of Ginkgolide C on Inflammatory Mediators in Ventricular Myocytes
| Treatment Group | Concentration (µM) | TNF-α Reduction (%) | ICAM-1 Reduction (%) | VCAM-1 Reduction (%) | iNOS Reduction (%) | Reference |
| Ginkgolide C | 1 | 15.1% | 19.1% | 27.2% | 11.8% | [1] |
| Ginkgolide C | 10 | 22.4% | 41.3% | 46.1% | 43.8% | [1] |
| Ginkgolide C | 100 | 71.0% | 85.5% | 54.3% | 60.0% | [1] |
| Aspirin | 10 | 68.3% | 82.4% | 59.3% | 70.1% | [1] |
Other Therapeutic Potential
Beyond its cardiovascular and anti-inflammatory effects, ginkgolide C exhibits a range of other biological activities that warrant further investigation. These include:
-
Neuroprotection: Like other ginkgolides, ginkgolide C is being explored for its neuroprotective properties, potentially offering therapeutic avenues for conditions like ischemic stroke and neurodegenerative diseases.[5][6][7]
-
Anticoagulant Activity: It has been shown to inhibit platelet aggregation in a manner dependent on cAMP and cGMP by activating MMP-9.
-
Receptor Antagonism: Ginkgolide C acts as an antagonist at Platelet-Activating Factor (PAF) receptors, GABA-A receptors, and α-1 glycine (B1666218) receptors.
-
Antioxidant Properties: It can inhibit the formation of superoxide (B77818) and hydroxyl radicals in cellular models.
Experimental Protocols
The data presented in this guide are derived from established preclinical research methodologies. The following provides an overview of the key experimental protocols employed in the cited studies.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure: Anesthesia is induced, and the animals are ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30 minutes). The ligation is then removed to allow for reperfusion (e.g., 2-4 hours).
-
Drug Administration: Ginkgolide C or vehicle is administered intravenously or intraperitoneally at specified doses prior to the induction of ischemia.
-
Infarct Size Measurement: After the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the non-ischemic area (Area at No Risk). The heart is then sliced, and the slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate the viable (red) from the infarcted (pale) tissue within the Area at Risk. The areas are quantified using imaging software.
In Vitro Hypoxia/Reoxygenation (H/R) Model
-
Cell Culture: Primary cultured neonatal ventricular myocytes are used.
-
Procedure: Cells are cultured under standard conditions. To mimic ischemia, the cells are placed in a hypoxic environment (e.g., 95% N₂, 5% CO₂) with glucose-free medium for a set duration. Reoxygenation is initiated by returning the cells to a normoxic incubator with normal culture medium.
-
Drug Treatment: Cells are pre-treated with various concentrations of ginkgolide C before being subjected to the H/R procedure.
-
Assays: A variety of assays are performed post-H/R, including:
-
Cell Viability Assays (e.g., MTT): To quantify cell survival.
-
ELISA: To measure the concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant.
-
Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., p-IκB-α, NF-κB p65, p-Akt, Bax, Bcl-2).
-
Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This assay is used to quantify the concentration of specific proteins, such as cytokines, in serum or cell culture supernatants.
-
General Protocol: Commercial ELISA kits are used according to the manufacturer's instructions. Briefly, samples are added to microplate wells pre-coated with a capture antibody specific to the target protein. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the concentration of the target protein in the sample.
Western Blotting
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins within a cell or tissue lysate.
-
General Protocol: Protein is extracted from tissues or cells and separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific to the protein of interest. A secondary antibody, conjugated to an enzyme (e.g., HRP), is then added. A chemiluminescent substrate is applied, and the resulting signal is detected and quantified using an imaging system.
Conclusion
Ginkgolide C is a promising natural compound with significant therapeutic potential, particularly in the realm of cardiovascular protection and anti-inflammatory treatment. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways like CD40-NF-κB and PI3K/Akt, makes it an attractive candidate for further drug development. The quantitative data from preclinical studies strongly support its efficacy in reducing ischemia-reperfusion injury and suppressing inflammatory responses. Future research should focus on clinical trials to validate these findings in human subjects and to further elucidate its full therapeutic scope.
References
- 1. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide C Improves Cardiac Function and Ameliorates Myocardial Ischemia/Reperfusion Injury by Regulating PI3K/Akt Pathway [itacarep.it]
- 5. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ginkgolide C: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide C is a structurally complex diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It belongs to a unique class of natural products known as ginkgolides, which are characterized by a rigid cage-like structure and a distinctive tert-butyl group.[1] As a member of this family, ginkgolide C has garnered significant interest within the scientific community for its diverse biological activities, most notably as a potent antagonist of the platelet-activating factor (PAF) receptor and a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ginkgolide C, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action.
Physicochemical Properties
Ginkgolide C is a white to off-white crystalline solid.[3] Its intricate molecular architecture, comprising six fused five-membered rings, including three lactones and a tetrahydrofuran (B95107) ring, contributes to its distinct physicochemical characteristics.
Structural and General Properties
A summary of the fundamental properties of ginkgolide C is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₁₁ | [4] |
| Molecular Weight | 440.40 g/mol | [4] |
| CAS Number | 15291-76-6 | [4] |
| Appearance | White to Off-White Crystalline Solid | [3] |
| Melting Point | >300 °C (with decomposition) | |
| Optical Activity | [α]D²⁴ -14.7° (c = 1 in ethanol) | [3] |
Solubility
Ginkgolide C exhibits limited solubility in water and is slightly soluble in various organic solvents. While precise quantitative data is not extensively available, qualitative descriptions indicate its solubility profile.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |
| Ethanol | Slightly Soluble (Sonication may be required) | [3] |
| Methanol | Slightly Soluble (Heating may be required) | [3] |
For practical applications, dissolving ginkgolide C in a minimal amount of DMSO before further dilution in aqueous buffers is a common practice.
Stability
Spectroscopic Data
The complex structure of ginkgolide C has been elucidated and characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of ginkgolide C provide detailed information about its carbon-hydrogen framework. The complete and unambiguous assignments have been determined through 1D and 2D NMR experiments.[7][8]
Table of ¹H and ¹³C NMR Chemical Shifts (δ) for Ginkgolide C (in DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm, Multiplicity, J in Hz) |
| 1 | 79.2 | 5.23 (s) |
| 2 | 49.5 | 2.08 (d, 4.8) |
| 3 | 55.0 | 2.85 (d, 4.8) |
| 5 | 70.2 | 4.95 (s) |
| 6 | 82.3 | 4.45 (d, 4.2) |
| 7 | 77.9 | 4.05 (d, 4.2) |
| 8 | 42.9 | - |
| 9 | 46.5 | 2.01 (m) |
| 10 | 89.9 | 6.09 (s) |
| 11 | 170.1 | - |
| 12 | 77.5 | 5.45 (s) |
| 13 | 172.9 | - |
| 14 | 108.9 | - |
| 15 | 170.8 | - |
| 16 | 40.2 | - |
| 17 | 100.1 | - |
| 18 | 29.8 | 1.15 (s) |
| 19 | 29.8 | 1.15 (s) |
| 20 | 29.8 | 1.15 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a representative example.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for the identification and quantification of ginkgolide C. In negative ion electrospray tandem mass spectrometry (LC-MS/MS), the deprotonated molecule [M-H]⁻ is observed at m/z 439.[9] The fragmentation pattern is characterized by the loss of carbon monoxide (CO) molecules. A prominent fragment ion is observed at m/z 383, corresponding to the loss of two CO molecules ([M-H-2CO]⁻).[10] This transition (m/z 439 → 383) is often used for selective and sensitive quantification in multiple reaction monitoring (MRM) mode.[9]
Infrared (IR) Spectroscopy
The infrared spectrum of ginkgolide C reveals the presence of its key functional groups. Characteristic absorption bands include:
-
Hydroxyl (-OH) groups: A broad band in the region of 3400-3500 cm⁻¹
-
Lactone carbonyl (C=O) groups: Strong absorption peaks around 1770-1790 cm⁻¹
-
C-O stretching: Bands in the region of 1000-1300 cm⁻¹
Biological Activity and Signaling Pathways
Ginkgolide C exhibits a range of biological activities, with its effects on the platelet-activating factor receptor and the AMPK signaling pathway being the most extensively studied.
Platelet-Activating Factor (PAF) Receptor Antagonism
Ginkgolide C is a specific and competitive antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation and platelet aggregation.[4] By binding to the PAF receptor, ginkgolide C inhibits the downstream signaling cascade initiated by PAF.
Below is a diagram illustrating the PAF receptor signaling pathway and the inhibitory action of ginkgolide C.
Caption: PAF Receptor Signaling and Inhibition by Ginkgolide C.
Modulation of the AMPK Signaling Pathway
Ginkgolide C has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK by ginkgolide C leads to a cascade of downstream effects, including the inhibition of adipogenesis (fat cell formation) and the promotion of lipolysis (the breakdown of fats).[2] One of the key downstream targets of AMPK is Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular processes, including metabolism and longevity. Ginkgolide C has been shown to increase the expression of SIRT1.[2]
The following diagram illustrates the workflow of ginkgolide C's effect on the AMPK signaling pathway.
Caption: Ginkgolide C's Activation of the AMPK Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the properties and activities of ginkgolide C.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of ginkgolide C to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of ginkgolide C in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Assessment of Stability (Forced Degradation Study)
Forced degradation studies are conducted to evaluate the stability of a compound under various stress conditions.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of ginkgolide C in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Elevated temperatures (e.g., 60°C, 80°C)
-
Photolytic: Exposure to UV and/or visible light
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of intact ginkgolide C and to detect any degradation products.
-
Data Analysis: Plot the concentration of ginkgolide C versus time to determine the degradation kinetics and calculate the half-life under each condition.
PAF Receptor Antagonism Assays
This assay measures the ability of ginkgolide C to inhibit PAF-induced platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and prepare PRP by centrifugation.
-
Baseline Measurement: Place a sample of PRP in an aggregometer and establish a stable baseline.
-
Incubation with Inhibitor: Add a known concentration of ginkgolide C (or vehicle control) to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance, which is proportional to the degree of platelet aggregation, over time.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of ginkgolide C and determine the IC₅₀ value (the concentration that causes 50% inhibition).[11]
This assay directly measures the ability of ginkgolide C to compete with a radiolabeled ligand for binding to the PAF receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the PAF receptor.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled PAF ligand (e.g., [³H]PAF), and increasing concentrations of unlabeled ginkgolide C.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of ginkgolide C to determine the IC₅₀ or Kᵢ (inhibition constant) value.[12][13]
AMPK Pathway Activation Assays
This technique is used to detect the phosphorylation of AMPK, which is an indicator of its activation.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., hepatocytes, adipocytes) and treat with various concentrations of ginkgolide C for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and a primary antibody for total AMPK (as a loading control).
-
Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.[1][14]
This assay measures the enzymatic activity of SIRT1, which can be modulated by ginkgolide C.
Protocol:
-
Sample Preparation: Prepare cell lysates or purified SIRT1 enzyme.
-
Reaction Mixture: In a microplate well, combine the sample, a fluorogenic SIRT1 substrate, and NAD⁺.
-
Incubation: Incubate the plate at 37°C to allow the deacetylation reaction to proceed.
-
Development: Add a developing solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: The fluorescence signal is directly proportional to the SIRT1 activity in the sample.[15]
Conclusion
Ginkgolide C is a fascinating and biologically active natural product with significant potential for therapeutic applications. Its well-defined physicochemical properties, coupled with its specific mechanisms of action as a PAF receptor antagonist and an AMPK pathway activator, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted nature of this unique molecule. A thorough understanding of its properties and biological activities is essential for unlocking its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ginkgolide C CAS#: 15291-76-6 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide C: A Technical Guide on a Bioactive Terpene Trilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide C (GC) is a highly oxygenated diterpene trilactone isolated from the leaves and roots of the Ginkgo biloba tree, one of the oldest living tree species.[1] As a member of the ginkgolide family, which also includes ginkgolides A, B, J, and M, Ginkgolide C possesses a unique and complex cage-like molecular structure characterized by a spiro-nonane core, three lactone rings, a tetrahydrofuran (B95107) ring, and a distinctive tert-butyl group.[1][2] While historically used as part of traditional medicine in the form of Ginkgo biloba extracts, recent research has focused on isolating individual ginkgolides to elucidate their specific pharmacological activities.[1][3]
Ginkgolide C has demonstrated a wide array of biological functions, including potent anti-inflammatory, neuroprotective, cardioprotective, and antioxidant effects.[4][5][6][7] Its mechanisms of action are multifaceted, primarily involving the antagonism of the Platelet-Activating Factor (PAF) receptor and the modulation of critical intracellular signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1.[4][5][8] This technical guide provides an in-depth overview of Ginkgolide C, summarizing its core mechanisms, quantitative bioactivity, and key experimental methodologies to support further research and drug development.
Physicochemical Properties
Ginkgolide C is a white crystalline powder with the following properties:
| Property | Value | Reference |
| CAS Number | 15291-76-6 | [5] |
| Molecular Formula | C₂₀H₂₄O₁₁ | [5] |
| Molecular Weight | 440.40 g/mol | [5] |
| IUPAC Name | (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | [5] |
| Synonym | BN-52022 | [5] |
| Solubility | Insoluble in water; Soluble in DMSO | [5] |
| Melting Point | ~300°C (decomposition) | [5] |
Pharmacological Profile and Mechanisms of Action
Ginkgolide C exhibits a broad spectrum of pharmacological activities by interacting with multiple molecular targets and signaling cascades.
Anti-Inflammatory Effects
A primary mechanism for Ginkgolide C's anti-inflammatory action is its role as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][5] PAF is a potent phospholipid mediator involved in inflammation, platelet aggregation, and ischemic injury.[1] By binding to PAFR, Ginkgolide C locks the receptor in an inactive state, preventing the activation of downstream signaling.[1][9] However, its potency as a PAF antagonist is noted to be approximately 25 times less than that of Ginkgolide B, a difference attributed to the presence of a 7β-hydroxyl group in Ginkgolide C.[4][10]
Beyond PAFR antagonism, Ginkgolide C modulates key inflammatory pathways:
-
Inhibition of the CD40/NF-κB Pathway: In models of myocardial and cerebral ischemia/reperfusion injury, Ginkgolide C has been shown to suppress the expression of CD40.[6][11] This leads to the inhibition of IκB-α phosphorylation and subsequent prevention of NF-κB p65 subunit translocation to the nucleus.[6] The result is a significant downregulation of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[4][6][11]
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Barriault Synthesis of Ginkgolide C [organic-chemistry.org]
- 3. Chemistry and biology of terpene trilactones from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide C - LKT Labs [lktlabs.com]
- 6. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginkgolide C Improves Cardiac Function and Ameliorates Myocardial Ischemia/Reperfusion Injury by Regulating PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Developing Cell-Based Assays for Ginkgolide C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide C, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent.[1][3][4] These biological effects are attributed to its modulation of various cellular signaling pathways, including the NF-κB, Nrf2/HO-1, and Wnt/β-catenin pathways.[5][6][7]
These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the biological activity of ginkgolide C. The described assays will enable researchers to investigate its effects on cell viability, apoptosis, inflammation, and key signaling pathways, thereby facilitating its evaluation as a potential therapeutic agent.
Data Presentation
The following tables summarize quantitative data from published studies on the effects of ginkgolide C in various cell-based assays.
Table 1: Effect of Ginkgolide C on Cell Viability and Apoptosis
| Cell Line | Assay | Treatment Conditions | Ginkgolide C Concentration | Observed Effect | Reference |
| Rat Chondrocytes | CCK-8 | 24-hour incubation | 7.5, 15, 30, 60, 120 µM | No significant cytotoxicity observed. | [6] |
| HT-29 (Colon Cancer) | Apoptosis Assay | Not specified | Not specified | Induced apoptosis. | [1][3] |
| Rat Chondrocytes | Annexin V/PI | H2O2-induced apoptosis | 30 µM | Significantly inhibited apoptosis. | [5] |
| RLE-6TN (Lung Epithelial) | Western Blot | Paraquat-induced apoptosis | 12, 24, 48 µM | Decreased cleaved caspase-3 and Bax, increased Bcl-2. | [6] |
Table 2: Anti-inflammatory Effects of Ginkgolide C
| Cell Line | Assay | Inflammatory Stimulus | Ginkgolide C Concentration | Observed Effect | Reference |
| RAW 264.7 (Macrophages) | ELISA | LPS/ATP | 1, 10, 100 µM | Dose-dependent reduction in IL-1β and IL-18 secretion. | |
| Primary Neonatal Ventricular Myocytes | Western Blot | Hypoxia/Reoxygenation | 1, 10, 100 µM | Inhibited phosphorylation of IκB-α. | [8][9] |
| RLE-6TN (Lung Epithelial) | Western Blot | Paraquat | 12, 24, 48 µM | Inhibited nuclear translocation of NF-κB p65. | [6] |
Table 3: Modulation of Signaling Pathways by Ginkgolide C
| Cell Line | Pathway | Assay | Ginkgolide C Concentration | Observed Effect | Reference |
| HT-29 (Colon Cancer) | Wnt/β-catenin | Western Blot | Not specified | Down-regulated Wnt3a and β-catenin expression. | [1][3] |
| Rat Chondrocytes | Nrf2/HO-1 | Western Blot & Immunofluorescence | 30 µM | Increased nuclear translocation of Nrf2 and expression of HO-1. | [5][6] |
| RLE-6TN (Lung Epithelial) | Nrf2/HO-1 | Western Blot | 8, 16, 32 mg/kg (in vivo) | Significantly increased HO-1 expression. | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of ginkgolide C on the viability of adherent cells.
Materials:
-
Ginkgolide C
-
Target cells (e.g., HT-29, SH-SY5Y)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of ginkgolide C in complete medium.
-
Remove the medium from the wells and add 100 µL of the ginkgolide C dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve ginkgolide C).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to ginkgolide C treatment.
Materials:
-
Ginkgolide C
-
Target cells (e.g., HT-29)
-
Complete cell culture medium
-
96-well microplates
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of ginkgolide C as described in the cell viability assay protocol. Include positive and negative controls for apoptosis.
-
After the incubation period, lyse the cells according to the assay kit manufacturer's instructions.[4][10][11]
-
Add the caspase-3 substrate to each well containing the cell lysate.[4][10][11]
-
Incubate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.[10][12]
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 360/460 nm for fluorometric) using a microplate reader.[12]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Anti-Inflammatory Assay (LPS-Induced Cytokine Production)
This protocol assesses the anti-inflammatory activity of ginkgolide C by measuring its effect on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages.
Materials:
-
Ginkgolide C
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
24-well plates
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ginkgolide C for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[13] Include a vehicle control and an LPS-only control.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[14][15][16]
-
Determine the percentage of inhibition of cytokine production by ginkgolide C compared to the LPS-only control.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the effect of ginkgolide C on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.
Materials:
-
Ginkgolide C
-
Target cells (e.g., RLE-6TN, RAW 264.7)
-
Complete cell culture medium
-
Chamber slides or coverslips in multi-well plates
-
Inflammatory stimulus (e.g., LPS or H₂O₂)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides or coverslips and treat with ginkgolide C and the inflammatory stimulus as described in the anti-inflammatory assay.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides/coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol assesses the ability of ginkgolide C to induce the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response.
Materials:
-
Ginkgolide C
-
Target cells (e.g., rat chondrocytes)
-
Complete cell culture medium
-
Chamber slides or coverslips in multi-well plates
-
Oxidative stress inducer (e.g., H₂O₂)
-
Fixation, permeabilization, and blocking buffers as in the NF-κB assay
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Follow the same procedure as the NF-κB p65 Nuclear Translocation Assay, but use a primary antibody specific for Nrf2.[17][18][19][20][21]
-
Induce oxidative stress with an appropriate agent like H₂O₂ after pre-treatment with ginkgolide C.[5]
-
Quantify the nuclear translocation of Nrf2 by analyzing the fluorescence images.[19]
Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This protocol quantifies the inhibitory effect of ginkgolide C on the Wnt/β-catenin signaling pathway using a luciferase reporter system.
Materials:
-
Ginkgolide C
-
HT-29 or other suitable colorectal cancer cells
-
Complete cell culture medium
-
TOPFlash/FOPFlash reporter plasmids (containing TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.[22][23]
-
After 24 hours, treat the cells with various concentrations of ginkgolide C.[22]
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[22][23]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the inhibition of Wnt/β-catenin signaling activity relative to the untreated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by Ginkgolide C.
Caption: General workflows for key cell-based assays.
References
- 1. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 5. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolide C Alleviates Acute Lung Injury Caused by Paraquat Poisoning via Regulating the Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway [frontiersin.org]
- 8. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Ginkgolide C Neuroprotection in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the neuroprotective properties of Ginkgolide C (GC). The protocols and data presented are primarily based on studies using a rat model of ischemic stroke, with potential applications for other models of neurological injury.
Introduction to Ginkgolide C Neuroprotection
Ginkgolide C is a terpene trilactone and an active component of the extract from Ginkgo biloba leaves. Extracts from Ginkgo biloba have been utilized for centuries in traditional medicine for various ailments, including cerebrovascular diseases.[1] Modern research has focused on isolating specific ginkgolides to understand their individual therapeutic mechanisms. While Ginkgolides A and B have been more extensively studied, recent evidence highlights the potent anti-inflammatory and neuroprotective effects of Ginkgolide C, particularly in the context of cerebral ischemia/reperfusion injury.[1] Its mechanism of action appears to be linked to the suppression of key inflammatory pathways, making it a promising candidate for therapeutic development in stroke and potentially other neurodegenerative and neurotraumatic conditions.[1]
Animal Models for Ginkgolide C Neuroprotection Studies
The most extensively documented animal model for studying the neuroprotective effects of Ginkgolide C is the Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) model in rats, which mimics the pathophysiology of ischemic stroke in humans. While less specific data exists for Ginkgolide C in other models, the methodologies used for other ginkgolides in traumatic brain injury (TBI) and neurodegenerative disease models can be adapted for GC investigation.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This model involves the temporary occlusion of the middle cerebral artery, leading to focal cerebral ischemia, followed by reperfusion, which initiates a cascade of inflammatory and apoptotic events.
Traumatic Brain Injury (TBI) Models
Models such as controlled cortical impact (CCI) are used to induce a mechanical injury to the brain. While studies have detailed the effects of Ginkgolide A in TBI models, these protocols can be adapted to investigate Ginkgolide C.[2]
Neurodegenerative Disease Models
Animal models of Alzheimer's and Parkinson's disease, often involving the administration of neurotoxins or using transgenic animals, are valuable for assessing the therapeutic potential of compounds like Ginkgolide C in chronic neurodegenerative conditions.[3]
Experimental Protocols
Protocol for Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This protocol is based on methodologies described for studying Ginkgolide C neuroprotection.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Ginkgolide C solution
-
Vehicle control (e.g., saline)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Filament Insertion: Insert the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Occlusion Period: Maintain the occlusion for 2 hours.
-
Reperfusion: Gently withdraw the filament to allow for reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover.
-
Ginkgolide C Administration: Administer Ginkgolide C or vehicle intravenously at the onset of reperfusion.
Protocol for Neurological Deficit Scoring
Assess neurological deficits 24 hours after MCAO/R using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the right forepaw fully.
-
2: Circling to the right.
-
3: Falling to the right.
-
4: No spontaneous walking with a depressed level of consciousness.
Protocol for Infarct Volume Measurement
-
Brain Sectioning: 24 hours after reperfusion, euthanize the rat and harvest the brain. Slice the brain into 2 mm coronal sections.
-
TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Image Analysis: Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume as a percentage of the total brain volume using image analysis software.
Data Presentation
The following tables summarize the quantitative data from a study investigating the neuroprotective effects of Ginkgolide C in a rat MCAO/R model.
Table 1: Effect of Ginkgolide C on Neurological Score and Infarct Rate
| Group | Neurological Score (mean ± SD) | Infarct Rate (%) (mean ± SD) |
| Sham | 0.00 ± 0.00 | 0.00 ± 0.00 |
| MCAO/R + Vehicle | 3.25 ± 0.45 | 35.4 ± 4.2 |
| MCAO/R + GC (5 mg/kg) | 2.50 ± 0.52 | 28.1 ± 3.5 |
| MCAO/R + GC (10 mg/kg) | 1.75 ± 0.45 | 20.3 ± 2.8 |
| MCAO/R + GC (20 mg/kg) | 1.25 ± 0.45 | 12.5 ± 2.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. MCAO/R + Vehicle group. Data adapted from a study on Ginkgolide C in a rat MCAO/R model.[1]
Table 2: Effect of Ginkgolide C on Pro-inflammatory Cytokines and Adhesion Molecules
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | ICAM-1 (ng/mg protein) | VCAM-1 (ng/mg protein) |
| Sham | 25.3 ± 3.1 | 15.2 ± 1.8 | 30.1 ± 3.5 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| MCAO/R + Vehicle | 85.6 ± 9.3 | 58.4 ± 6.2 | 98.7 ± 10.1 | 4.8 ± 0.5 | 3.5 ± 0.4 |
| MCAO/R + GC (10 mg/kg) | 50.1 ± 5.5 | 32.7 ± 3.8 | 60.2 ± 6.7 | 2.5 ± 0.3 | 1.9 ± 0.2** |
**p < 0.01 vs. MCAO/R + Vehicle group. Data adapted from a study on Ginkgolide C in a rat MCAO/R model.[1]
Visualization of Pathways and Workflows
Signaling Pathway of Ginkgolide C Neuroprotection
Ginkgolide C has been shown to exert its neuroprotective effects by suppressing the CD40/NF-κB signaling pathway.[1] This pathway is a critical mediator of the inflammatory response following cerebral ischemia/reperfusion injury.
Caption: Ginkgolide C inhibits the CD40/NF-κB pathway.
Experimental Workflow for MCAO/R Model
The following diagram illustrates the typical workflow for studying the neuroprotective effects of Ginkgolide C in the MCAO/R animal model.
Caption: Experimental workflow for the MCAO/R model.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of Ginkgolide C, particularly in the context of ischemic stroke, through its anti-inflammatory effects mediated by the CD40/NF-κB pathway.[1] The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic utility of Ginkgolide C.
Future studies should aim to:
-
Elucidate the efficacy of Ginkgolide C in other models of neurological injury, such as traumatic brain injury and neurodegenerative diseases.
-
Investigate the optimal therapeutic window and dosing regimen for Ginkgolide C.
-
Explore other potential molecular targets and signaling pathways involved in Ginkgolide C-mediated neuroprotection.
By expanding on this research, the full therapeutic potential of Ginkgolide C as a novel treatment for a range of neurological disorders can be realized.
References
- 1. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide A attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Ginkgo biloba dropping pills in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAF Receptor Binding Assay with Ginkgolide-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[2][3] Ginkgolides, such as Ginkgolide-C, are naturally occurring terpenoids isolated from the Ginkgo biloba tree that have been identified as antagonists of the PAF receptor.[4][5][6] By competitively binding to the PAFR, this compound can block the actions of PAF, making it a compound of significant interest for therapeutic development.[4]
These application notes provide a detailed protocol for a Platelet-Activating Factor (PAF) receptor binding assay using this compound as a competitive inhibitor. This assay is crucial for determining the binding affinity (Ki) of this compound and other potential PAFR antagonists.
Signaling Pathway of PAF Receptor Activation
Upon binding of PAF to its Gq-coupled receptor, a signaling cascade is initiated, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] this compound, as a competitive antagonist, blocks the initial binding of PAF to the receptor, thereby inhibiting all subsequent downstream events.[4]
Figure 1: PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled compound (this compound) for a receptor.[7][8] This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-PAF) for binding to the PAF receptor.[9]
Part 1: Preparation of Cell Membranes Expressing PAF Receptor
This protocol describes the preparation of purified cell membranes from cells overexpressing the PAF receptor.[2][10][11]
Materials:
-
Cells expressing PAF receptor (e.g., CHO-K1 or HEK293 cells transfected with human PAFR, or platelets)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA), ice-cold
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Protease inhibitor cocktail
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension on ice to lyse the cells.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
Materials:
-
Prepared cell membranes expressing PAF receptor
-
[3H]-PAF (Radioligand)
-
Unlabeled PAF (for determining non-specific binding and as a positive control)
-
This compound (Test compound)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash Buffer (50 mM Tris-HCl, pH 7.4), ice-cold
-
96-well microplate
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 25 µL of [3H]-PAF, 50 µL of Assay Buffer, and 25 µL of Assay Buffer.
-
Non-specific Binding: 25 µL of [3H]-PAF, 50 µL of unlabeled PAF (at a high concentration, e.g., 10 µM), and 25 µL of Assay Buffer.[3]
-
This compound Competition: 25 µL of [3H]-PAF, 50 µL of varying concentrations of this compound, and 25 µL of Assay Buffer.
-
-
Add 100 µL of the membrane preparation (e.g., 20 µg of protein) to each well. The final concentration of [3H]-PAF is typically around its Kd value (e.g., 1 nM).[2][3]
-
Incubate the plate at 25°C for 60-180 minutes with gentle shaking to reach equilibrium.[2][3]
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Figure 2: Experimental Workflow for the PAF Receptor Binding Assay.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 * (1 - [(CPM with this compound - Non-specific Binding) / (Total Binding - Non-specific Binding)])
-
-
Determine IC50:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF).[12]
-
-
Calculate Ki (Inhibition Constant):
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]-PAF).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The binding affinities of various ginkgolides for the PAF receptor can be summarized for comparison. A lower IC50 or Ki value indicates a higher binding affinity and greater potency as a PAF receptor antagonist.
| Compound | IC50 (µM) | Source Organism/Cell Line | Reference |
| Ginkgolide A | 0.74 | Human Platelets | |
| Ginkgolide B | 0.25 | Human Platelets | [13] |
| This compound | 7.1 | Human Platelets | [13] |
| Ginkgolide J | 54 | Human Platelets | [13] |
| BN 52021 (Ginkgolide B) | 1.5 (for eosinophils) | Human Eosinophils | |
| BN 52021 (Ginkgolide B) | 0.91 (for neutrophils) | Human Neutrophils | [14] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the receptor and the radioligand used.
Conclusion
This protocol provides a robust framework for assessing the binding affinity of this compound to the PAF receptor. By quantifying the inhibitory potency of this compound, researchers can better understand its mechanism of action and evaluate its potential as a therapeutic agent for PAF-mediated diseases. Accurate determination of binding parameters is a critical step in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ginkgolide C in an In Vitro Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ginkgolide C (GC) in an in vitro model of osteoarthritis (OA). The protocols detailed below are based on established research and are intended to facilitate the investigation of GC's therapeutic potential in mitigating the pathological processes of OA, such as inflammation, extracellular matrix degradation, and chondrocyte apoptosis.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Pro-inflammatory cytokines and oxidative stress play crucial roles in the pathogenesis of OA, leading to an imbalance between anabolic and catabolic processes in chondrocytes. Ginkgolide C, a terpene lactone extracted from Ginkgo biloba leaves, has demonstrated significant anti-inflammatory, anti-apoptotic, and chondroprotective effects in preclinical studies.[1][2][3] These properties make it a promising candidate for further investigation as a potential therapeutic agent for OA.
The following sections provide detailed protocols for establishing an in vitro OA model using primary chondrocytes and for evaluating the efficacy of Ginkgolide C. Additionally, quantitative data from relevant studies are summarized, and key signaling pathways involved in the action of Ginkgolide C are visualized.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Chondrocytes
This protocol describes the isolation and culture of primary chondrocytes from rat articular cartilage, a common in vitro model for studying cartilage biology and OA.[2]
Materials:
-
Sprague-Dawley rats (14-21 days old)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
0.2% Type II Collagenase
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments
-
Cell culture flasks and plates
Procedure:
-
Euthanize the rats according to approved animal care and use protocols.
-
Aseptically dissect the knee and hip joints and expose the articular cartilage of the distal femur and proximal tibia.
-
Carefully slice the cartilage into small pieces (approximately 1 mm³).
-
Wash the cartilage pieces three times with sterile PBS containing penicillin-streptomycin.
-
Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and wash the cartilage pieces with PBS.
-
Digest the cartilage pieces with 0.2% Type II Collagenase in DMEM/F12 medium for 4-6 hours at 37°C with gentle agitation until the tissue is fully digested.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 1,000 rpm for 10 minutes.
-
Resuspend the cell pellet in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Use second-generation chondrocytes for subsequent experiments to ensure a homogenous cell population.
Protocol 2: Induction of an In Vitro Osteoarthritis Model and Ginkgolide C Treatment
This protocol details the induction of an OA-like state in cultured chondrocytes using an inflammatory stimulus (e.g., Interleukin-1β or Hydrogen Peroxide) and subsequent treatment with Ginkgolide C.[1][4][5][6]
Materials:
-
Primary rat chondrocytes (from Protocol 1)
-
DMEM/F12 medium with 1% FBS
-
Interleukin-1β (IL-1β) or Hydrogen Peroxide (H₂O₂)
-
Ginkgolide C (GC) solution of desired concentrations
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well plates)
Procedure:
-
Seed the primary chondrocytes in appropriate cell culture plates at a suitable density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., DMEM/F12 with 1% FBS) for 12-24 hours.
-
Induction of OA model:
-
For IL-1β induction: Treat the chondrocytes with IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24-48 hours) to induce an inflammatory and catabolic response.[4][6]
-
For H₂O₂ induction: Treat the chondrocytes with H₂O₂ (e.g., 200 µM) for a specified period (e.g., 24 hours) to induce oxidative stress and apoptosis.[2]
-
-
Ginkgolide C Treatment:
-
Pre-treat the chondrocytes with various concentrations of Ginkgolide C (e.g., 7.5, 15, 30, 60 µM) for a predetermined time (e.g., 2 hours) before adding the inflammatory stimulus.[2]
-
Alternatively, co-treat the chondrocytes with Ginkgolide C and the inflammatory stimulus for the duration of the experiment.
-
-
Include appropriate controls: a negative control group (untreated cells), a vehicle control group, and a positive control group (cells treated with the inflammatory stimulus only).
-
After the treatment period, collect the cell culture supernatant and/or cell lysates for subsequent analysis.
Protocol 3: Evaluation of Ginkgolide C Efficacy
This section outlines key assays to assess the effects of Ginkgolide C on chondrocytes in the in vitro OA model.
A. Cell Viability Assay (CCK-8 Assay) [2]
-
Purpose: To determine the cytotoxic effects of Ginkgolide C and the protective effect against the inflammatory stimulus.
-
Procedure:
-
Seed chondrocytes in a 96-well plate.
-
Treat the cells as described in Protocol 2.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
B. Gene Expression Analysis (qPCR) [1][2]
-
Purpose: To quantify the mRNA expression levels of key genes involved in OA pathogenesis.
-
Target Genes: MMP3, MMP13, ADAMTS4, iNOS, COX2, SOX9, BAX, BCL2, CASP3.
-
Procedure:
-
Extract total RNA from the treated chondrocytes.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
C. Protein Expression Analysis (Western Blot) [1][2]
-
Purpose: To determine the protein levels of key signaling molecules and catabolic enzymes.
-
Target Proteins: MMP3, MMP13, ADAMTS4, iNOS, COX-2, SOX9, Bax, Bcl-2, Cleaved-caspase 3, p-IκBα, IκBα, nuclear p65, Nrf2, HO-1.[1][2]
-
Procedure:
-
Lyse the treated chondrocytes and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
D. ELISA [1]
-
Purpose: To measure the concentration of secreted inflammatory mediators and matrix degradation products in the cell culture supernatant.
-
Targets: Pro-inflammatory cytokines (e.g., IL-6, TNF-α), matrix metalloproteinases (MMPs).
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kits.
Data Presentation
The following tables summarize the quantitative effects of Ginkgolide C on key markers in an in vitro OA model induced by H₂O₂.[1][2]
Table 1: Effect of Ginkgolide C on the Expression of Catabolic and Inflammatory Factors in H₂O₂-Induced Chondrocytes
| Treatment Group | MMP3 Expression (relative to control) | MMP13 Expression (relative to control) | ADAMTS4 Expression (relative to control) | iNOS Expression (relative to control) | COX-2 Expression (relative to control) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| H₂O₂ | Increased | Increased | Increased | Increased | Increased |
| H₂O₂ + GC (30 µM) | Significantly Decreased (vs. H₂O₂) | Significantly Decreased (vs. H₂O₂) | Significantly Decreased (vs. H₂O₂) | Significantly Decreased (vs. H₂O₂) | Significantly Decreased (vs. H₂O₂) |
Table 2: Effect of Ginkgolide C on Apoptosis-Related Proteins in H₂O₂-Induced Chondrocytes
| Treatment Group | Bax Expression (relative to control) | Bcl-2 Expression (relative to control) | Cleaved-caspase 3 Expression (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| H₂O₂ | Increased | Decreased | Increased |
| H₂O₂ + GC (30 µM) | Significantly Decreased (vs. H₂O₂) | Significantly Increased (vs. H₂O₂) | Significantly Decreased (vs. H₂O₂) |
Table 3: Effect of Ginkgolide C on NF-κB and Nrf2/HO-1 Signaling Pathways in H₂O₂-Induced Chondrocytes
| Treatment Group | Nuclear p65 Expression (relative to control) | Cytoplasmic p-IκBα/IκBα Ratio | Nrf2 Expression (relative to control) | HO-1 Expression (relative to control) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| H₂O₂ | Increased | Increased | Decreased | Decreased |
| H₂O₂ + GC (30 µM) | Significantly Decreased (vs. H₂O₂) | Significantly Decreased (vs. H₂O₂) | Significantly Increased (vs. H₂O₂) | Significantly Increased (vs. H₂O₂) |
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
// Nodes GC [label="Ginkgolide C", fillcolor="#FBBC05", fontcolor="#202124"]; H2O2 [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; p65 [label="p65 Nuclear\nTranslocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM_degradation [label="ECM Degradation\n(MMP3, MMP13, ADAMTS4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2_pathway [label="Nrf2/HO-1 Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_apoptosis [label="Anti-apoptosis\n(↑Bcl-2, ↓Bax, ↓Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chondroprotection [label="Chondroprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges H2O2 -> NFkB_pathway [color="#EA4335"]; NFkB_pathway -> p65 [color="#EA4335"]; p65 -> Inflammation [color="#EA4335"]; p65 -> ECM_degradation [color="#EA4335"]; GC -> Nrf2_pathway [color="#34A853", arrowhead=Tee, label="Activates"]; Nrf2_pathway -> Nrf2 [color="#34A853"]; Nrf2 -> HO1 [color="#34A853"]; HO1 -> Anti_apoptosis [color="#34A853"]; GC -> NFkB_pathway [color="#34A853", arrowhead=Tee, label="Inhibits"]; Inflammation -> Chondroprotection [style=invis]; ECM_degradation -> Chondroprotection [style=invis]; Anti_apoptosis -> Chondroprotection [style=invis];
// Invisible edges for alignment p65 -> Nrf2 [style=invis];
{rank=same; Inflammation; ECM_degradation; Anti_apoptosis} } Ginkgolide C signaling pathway in chondrocytes.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate_chondrocytes [label="Isolate & Culture\nPrimary Rat Chondrocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_oa [label="Induce OA Model\n(e.g., H₂O₂ or IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treat_gc [label="Treat with Ginkgolide C", fillcolor="#FBBC05", fontcolor="#202124"]; collect_samples [label="Collect Supernatant\n& Cell Lysates", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability (CCK-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene_expression [label="Gene Expression (qPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_expression [label="Protein Expression (Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elisa [label="Cytokine Secretion (ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> isolate_chondrocytes [color="#5F6368"]; isolate_chondrocytes -> induce_oa [color="#5F6368"]; induce_oa -> treat_gc [color="#5F6368"]; treat_gc -> collect_samples [color="#5F6368"]; collect_samples -> analysis [color="#5F6368"]; analysis -> viability [color="#5F6368"]; analysis -> gene_expression [color="#5F6368"]; analysis -> protein_expression [color="#5F6368"]; analysis -> elisa [color="#5F6368"]; viability -> end [color="#5F6368"]; gene_expression -> end [color="#5F6368"]; protein_expression -> end [color="#5F6368"]; elisa -> end [color="#5F6368"]; } In vitro experimental workflow.
Conclusion
The provided application notes and protocols offer a framework for investigating the therapeutic potential of Ginkgolide C in an in vitro model of osteoarthritis. The data suggests that Ginkgolide C exerts its chondroprotective effects by inhibiting inflammatory and catabolic pathways, such as NF-κB, while activating protective signaling, including the Nrf2/HO-1 pathway.[1][2][3] These findings support the further evaluation of Ginkgolide C as a potential disease-modifying drug for osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of type II collagenase biomarkers on IL-1β-induced rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Circ_0037658 Alleviates IL-1β-Induced Osteoarthritis Progression by Serving as a Sponge of miR-665 to Regulate ADAMTS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bilobalide Exerts Anti-Inflammatory Effects on Chondrocytes Through the AMPK/SIRT1/mTOR Pathway to Attenuate ACLT-Induced Post-Traumatic Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ginkgolide C in Cerebral Ischemia Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolides, unique terpene trilactones extracted from the leaves of the Ginkgo biloba tree, have garnered significant attention for their neuroprotective properties in the context of cerebral ischemia. Among these, Ginkgolide C (GC) is an important active ingredient.[1] Preclinical studies utilizing rodent models of stroke, primarily the middle cerebral artery occlusion (MCAO) model, have demonstrated the potential of ginkgolides to mitigate ischemic brain injury. The therapeutic effects are attributed to a multifaceted mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3] This document provides a detailed overview of the application of ginkgolides, with a specific focus on Ginkgolide C, in rodent models of cerebral ischemia, complete with experimental protocols and quantitative data from relevant studies.
Mechanism of Action
Ginkgolides exert their neuroprotective effects through various signaling pathways. A key mechanism is the antagonism of the Platelet-Activating Factor (PAF) receptor, which plays a critical role in inflammatory processes and thrombosis.[4] By inhibiting PAF, ginkgolides can reduce platelet aggregation and inflammation.
Specifically for Ginkgolide C, research has shown that it attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing the CD40/NF-κB signaling pathway.[1] This inhibition leads to a downregulation of inflammatory mediators, thereby reducing brain edema, and blood-brain barrier disruption.[1]
Other ginkgolides, such as Ginkgolide B and K, have been shown to exert their effects through modulating microglia polarization towards an anti-inflammatory phenotype, inhibiting mitochondrial fission and dysfunction, and activating pro-survival signaling pathways like Akt/Nrf2.
Quantitative Data from Rodent Cerebral Ischemia Models
The following tables summarize quantitative data from studies investigating the effects of various ginkgolides in rodent models of cerebral ischemia. It is important to note that while Ginkgolide C is a component of ginkgolide injections and extracts, most detailed quantitative studies have focused on Ginkgolide B and K.
| Ginkgolide | Animal Model | Dosage | Administration Route | Key Outcomes | Reference |
| Ginkgolide B | Mice (tMCAO) | 3.5 mg/kg | Intraperitoneal | ~30% reduction in infarct volume, ~20% improvement in neurological deficits | [4] |
| Ginkgolide B | Mice (tMCAO) | 7.0 mg/kg | Intraperitoneal | Significant amelioration of infarct volume | [4] |
| Ginkgolide K | Rats (MCAO) | 2, 4, 8 mg/kg | Intravenous | Significantly diminished infarct volume and brain water content, improved neurological deficit score | [5] |
| Ginkgolide Injection | Rats (tMCAO) | 2.5 mg/kg | Intraperitoneal | Significantly improved neurological deficit, infarction volume, and edema when administered within 3 hours of reperfusion | [6] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rodent Model
The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Ginkgolide C solution
Procedure:
-
Anesthetize the rodent and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon monofilament into the ICA through an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm (for rats) or 9-10 mm (for mice) from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
After the desired duration of occlusion (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision.
Assessment of Neurological Deficit
Neurological function can be assessed using a scoring system at various time points post-MCAO.
Example Scoring System:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Decreased resistance to lateral push (and forelimb flexion)
-
3: Unidirectional circling
-
4: Longitudinal spinning or barrel rolling
-
5: No spontaneous movement or death
Quantification of Infarct Volume
Infarct volume is typically measured 24 or 48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Procedure:
-
Euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software. The infarct volume is calculated by integrating the infarct area over the slice thickness.
Visualizations
Caption: Experimental workflow for evaluating Ginkgolide C in a rodent MCAO model.
Caption: Ginkgolide C's inhibitory effect on the CD40/NF-κB pathway in cerebral ischemia.
Conclusion
Ginkgolide C has demonstrated significant neuroprotective potential in rodent models of cerebral ischemia. Its anti-inflammatory effects, mediated through the suppression of the CD40/NF-κB pathway, make it a promising candidate for further investigation in the development of stroke therapies. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to explore the therapeutic efficacy and mechanisms of Ginkgolide C and other ginkgolides. Further research focusing specifically on the dose-response relationship and therapeutic window of purified Ginkgolide C is warranted to fully elucidate its clinical potential.
References
- 1. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Analytical Techniques for Separating Ginkgolide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolides are a group of structurally complex diterpene trilactones found in Ginkgo biloba leaves. These compounds, including ginkgolide A, B, C, and J, along with the sesquiterpene bilobalide (B1667068), are major active components responsible for the therapeutic effects of Ginkgo biloba extracts. Due to their similar chemical structures and polarities, the separation and quantification of individual ginkgolide isomers present a significant analytical challenge. This document provides detailed application notes and protocols for various analytical techniques employed for the successful separation of these isomers, aiding in quality control, pharmacokinetic studies, and drug development.
Analytical Techniques for Ginkgolide Isomer Separation
Several chromatographic and electrophoretic techniques have been successfully applied to separate ginkgolide isomers. The choice of method often depends on the sample matrix, the required sensitivity, and the analytical throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of ginkgolides. Reversed-phase chromatography on C18 columns is the most common approach. Detection is often challenging due to the lack of a strong chromophore in ginkgolides, necessitating the use of detectors such as Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or Mass Spectrometry (MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.[1][2] This makes it particularly suitable for the complex task of separating ginkgolide isomers. UPLC is often coupled with mass spectrometry for sensitive and specific detection.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as high resolution, especially for structurally similar compounds, and fast analysis times.[3][4] A key benefit of SFC in ginkgolide analysis is the avoidance of aqueous mobile phases, which can cause hydrolysis of the lactone rings present in these molecules.[3]
Capillary Electrophoresis (CE)
Capillary electrophoresis is another technique that has been employed for the separation of ginkgolides.[5][6][7] This method separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. The use of modifiers like cyclodextrins in the buffer can enhance the separation of neutral isomers like ginkgolides.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of ginkgolide isomers.
Table 1: HPLC and UPLC Methods for Ginkgolide Separation
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Ginkgolide A, B, C, Bilobalide | C18 | Methanol-Water (23:77) | - | RI | [8] |
| Ginkgolide A, B | ODS | Water-Methanol (67:33 v/v) | 1.0 | UV (220 nm) | [9][10] |
| Bilobalide, Ginkgolide A, B, C, J | C18 (100 x ID, 1.9 µm) | Gradient: Methanol (B129727) and Water with 0.10% Formic Acid | - | LTQ-Orbitrap MS | [1][2] |
| Ginkgolide A, B, C, J, Bilobalide | RP-18 | Gradient: Water/Methanol:Isobutanol (9:1) with 0.5% Formic Acid | - | UV-ELSD/MS | [11] |
| Ginkgolide A, B, C, Bilobalide | Agilent Zorbax Eclipse plus C18 (50 mm × 3.0 mm, 1.8 µm) | Isocratic | - | LC-MS/MS | [12] |
Table 2: SFC and CE Methods for Ginkgolide Separation
| Analyte(s) | Technique | Column/Capillary | Mobile Phase/Buffer | Key Parameters | Detection | Reference |
| Ginkgolides and their hydrolyzed metabolites | SFC | ZORBAX RX-SIL | Gradient elution with 0.1% phosphoric acid in methanol | Backpressure: 200 bar, Temperature: 40 °C | QQQ MS | [3][4] |
| Bilobalide, Ginkgolide A, B | CE | - | Phosphate and Sodium Dodecyl Sulfate (SDS) buffer | - | UV (185 nm) | [5] |
| Ginkgo biloba leaf extract components | CZE | - | 36 mM Borate buffer (pH 9.2) with 1 mM γ-CD | Hydrodynamic injection (2 s) | UV (270 nm) | [6][7] |
Experimental Protocols
Protocol 1: HPLC-RI Method for Ginkgolide A, B, C, and Bilobalide
This protocol is based on the method described for the determination of ginkgolides in Ginkgo biloba extracts.[8]
1. Sample Preparation: a. Dissolve 300 mg of Ginkgo biloba extract in 3 mL of methanol in an ultrasonic bath. b. Add 12 mL of water and mix well. c. Add 20 mL of ethyl acetate (B1210297), vortex for 40 minutes, and centrifuge at 3000 rpm. d. Transfer the ethyl acetate phase to a separate tube. e. Repeat the extraction five times. f. Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen at 50°C. g. Reconstitute the residue in 2 mL of methanol.
2. HPLC Conditions:
- Column: Nova-pak C18 column (e.g., 4 µm particle size).
- Mobile Phase: Methanol-Water (23:77, v/v).
- Injection Volume: 20 µL.
- Detector: Refractive Index (RI) Detector.
3. Analysis:
- Inject the prepared sample into the HPLC system.
- Identify and quantify the ginkgolides based on the retention times and peak areas of standard compounds.
Protocol 2: UPLC-MS Method for Ginkgolide A, B, C, J, and Bilobalide
This protocol is adapted from a method for screening terpene lactones in Ginkgo biloba capsules.[1][2]
1. Sample Preparation: a. Extract the sample powder with methanol. b. Filter the extract through a 0.22 µm filter before injection.
2. UPLC Conditions:
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).
- Mobile Phase A: Water with 0.10% formic acid.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient program to separate the analytes.
- Flow Rate: As recommended for the column.
- Column Temperature: 30°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analyzer: Linear Ion Trap-Orbitrap or similar high-resolution mass spectrometer.
- Data Acquisition: Full scan and MS/MS fragmentation to identify compounds based on accurate mass and fragmentation patterns.
Protocol 3: SFC-MS/MS Method for Ginkgolides and their Metabolites
This protocol is based on a method for the accurate analysis of ginkgolides and their hydrolyzed metabolites.[3]
1. Sample Preparation: a. Prepare samples in a non-aqueous solvent to prevent hydrolysis.
2. SFC Conditions:
- Column: ZORBAX RX-SIL or a similar silica-based column.
- Mobile Phase A: Supercritical CO2.
- Mobile Phase B (modifier): Methanol with 0.1% phosphoric acid.
- Gradient: A suitable gradient program.
- Backpressure: 200 bar.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: ESI (positive or negative, depending on the analytes).
- Analyzer: Triple Quadrupole (QQQ) Mass Spectrometer.
- Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
Experimental Workflow and Signaling Pathways
Experimental Workflow for Ginkgolide Isomer Separation
The following diagram illustrates a typical workflow for the separation and analysis of ginkgolide isomers from a plant extract.
Caption: Workflow for Ginkgolide Isomer Separation and Analysis.
Signaling Pathways Modulated by Ginkgolides
Ginkgolides exert their therapeutic effects by modulating various intracellular signaling pathways. For instance, Ginkgolide B has been shown to have neuroprotective effects by activating the Akt/CREB/Bcl-2 signaling pathway, which promotes cell survival and differentiation.
The diagram below illustrates the neuroprotective signaling pathway activated by Ginkgolide B.
Caption: Neuroprotective Signaling Pathway of Ginkgolide B.
Ginkgolide B can also inhibit inflammatory responses through pathways such as TLR4-NF-κB and MAPK.[4][5][11][13] Furthermore, ginkgolides and bilobalide have been shown to upregulate antioxidant proteins by mediating the Akt/Nrf2 signaling pathway, protecting neurons from oxidative stress. Bilobalide has also been found to exert anti-inflammatory effects in chondrocytes through the AMPK/SIRT1/mTOR pathway.[1]
Conclusion
The separation and analysis of ginkgolide isomers are critical for the quality control and development of Ginkgo biloba-based products. This document provides a comprehensive overview of the key analytical techniques, along with detailed protocols and quantitative data. The choice of the most suitable method will depend on the specific research or quality control objectives. The provided diagrams of the experimental workflow and a key signaling pathway offer a visual guide for researchers in this field.
References
- 1. Bilobalide Exerts Anti-Inflammatory Effects on Chondrocytes Through the AMPK/SIRT1/mTOR Pathway to Attenuate ACLT-Induced Post-Traumatic Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioprotective effect of Ginkgolide B on brain: the mediating role of DCC/MST1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 13. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide C Administration in Animal Models of Atherosclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Ginkgolide C in animal models of atherosclerosis. It is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of Ginkgolide C in this disease context. The information is compiled from peer-reviewed scientific literature and includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, which can lead to serious cardiovascular events. Ginkgolide C, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant anti-inflammatory and protective effects in various disease models.[1][2][3] Recent research has highlighted its potential in mitigating atherosclerosis by modulating key signaling pathways involved in inflammation and cellular degradation processes.[1][2][4] This document summarizes the current knowledge on the use of Ginkgolide C in preclinical atherosclerosis research, with a focus on practical experimental details.
Quantitative Data Summary
The following tables summarize the quantitative effects of Ginkgolide C and related compounds on key markers of atherosclerosis in animal models.
Table 1: Effect of Ginkgolide C on Serum Lipid Profiles in a High-Fat Diet/Vitamin D3-Induced Atherosclerosis Mouse Model
| Treatment Group | Dose | Triglycerides (TG) (mM) | Total Cholesterol (TC) (mM) | Low-Density Lipoprotein (LDL-C) (mM) | High-Density Lipoprotein (HDL-C) (mM) |
| Control | - | ~2.5 | ~15 | ~5 | ~4.5 |
| Atherosclerosis Model | - | 5.14 ± 0.52 | 40.63 ± 2.17 | 16.58 ± 0.82 | 2.20 ± 0.67 |
| Atorvastatin (AVT) | 2.5 mg/kg | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Increased vs. Model |
| Ginkgolide C | 12 mg/kg | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Increased vs. Model |
| Ginkgolide C | 24 mg/kg | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Increased vs. Model |
| Ginkgolide C | 48 mg/kg | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Increased vs. Model |
Data extracted from a study using a high-fat diet/vitamin D3-induced atherosclerotic mouse model.[1]
Table 2: Effect of Ginkgolide C on Inflammatory Markers in Aortic Tissue of Atherosclerotic Mice
| Treatment Group | Dose | IL-1β (mean optical density) | IL-18 (mean optical density) | TNF-α (mean optical density) |
| Atherosclerosis Model | - | High Expression | High Expression | High Expression |
| Atorvastatin (AVT) | 2.5 mg/kg | Significantly Reduced vs. Model | Significantly Reduced vs. Model | Significantly Reduced vs. Model |
| Ginkgolide C | 12 mg/kg | 0.51 ± 0.04 | 0.60 ± 0.09 | 0.78 ± 0.05 (not significant) |
| Ginkgolide C | 24 mg/kg | 0.34 ± 0.06 | 0.37 ± 0.04 | 0.70 ± 0.05 (not significant) |
| Ginkgolide C | 48 mg/kg | 0.29 ± 0.05 | 0.30 ± 0.05 | 0.80 ± 0.09 (not significant) |
Data extracted from a study using a high-fat diet/vitamin D3-induced atherosclerotic mouse model.[1]
Table 3: Comparative Efficacy of Ginkgolide B and Ginkgo Biloba Extract (GBE) in Other Atherosclerosis Models
| Compound | Animal Model | Key Findings | Reference |
| Ginkgolide B | ApoE-/- mice on a high-cholesterol diet | Plaque area decreased by 50.6%; Aortic root plaque area decreased by 67.2%; Plasma PF4 reduced by 62.4%; Plasma RANTES reduced by 46.1% | [5][6] |
| Ginkgo Biloba Extract (GBE) | Diabetic ApoE-/- mice | Significantly reduced LDL-c, TC, and TG; Reduced serum levels of IL-6, IL-1β, and TNF-α | [7] |
| Ginkgo Biloba Extract (GBE) | Rabbits on a high-fat diet | Reduced en face lesion area from 88.2% to 51.7%; Reduced mean atherosclerotic lesion area by 53.2% | [8] |
Signaling Pathways and Mechanisms of Action
Ginkgolide C has been shown to alleviate atherosclerosis primarily through the activation of chaperone-mediated autophagy (CMA) and subsequent degradation of the NLRP3 inflammasome.[1][2][4] Other ginkgolides and extracts from Ginkgo biloba have also been reported to modulate other pathways relevant to atherosclerosis.
Primary Signaling Pathway of Ginkgolide C
Caption: Ginkgolide C signaling pathway in macrophages.
Other Relevant Pathways Modulated by Ginkgolides
-
PI3K/Akt Pathway: Ginkgolide B has been shown to inhibit the PI3K/Akt pathway in activated platelets, which is involved in platelet aggregation and inflammation.[5][6]
-
Gut Microbiota Modulation: Ginkgolide B and Ginkgo Biloba Extract can alter the composition of gut microbiota, which is increasingly recognized as a factor in the development of atherosclerosis.[2][9]
-
mTOR and NF-κB Signaling: Ginkgo Biloba Extract has been found to attenuate atherosclerosis through the mTOR and NF-κB-mediated inflammation signaling pathways.[7][10]
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of Ginkgolide C on atherosclerosis in animal models.
Induction of Atherosclerosis in Mice (High-Fat Diet and Vitamin D3 Model)
This protocol is adapted from methodologies described for inducing atherosclerotic lesions in C57BL/6 mice.[1]
Materials:
-
C57BL/6 mice (male, 4-6 weeks old)
-
High-fat diet (e.g., 40% kcal from fat, 1.25% cholesterol)
-
Vitamin D3 solution
-
Standard rodent chow
-
Animal housing with a 12h light/dark cycle
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to experimental groups (e.g., control, atherosclerosis model, Ginkgolide C low dose, Ginkgolide C medium dose, Ginkgolide C high dose, positive control).
-
For the control group, continue feeding with standard chow.
-
For all other groups, switch to the high-fat diet.
-
On day 1 of the high-fat diet, administer a single intraperitoneal injection of Vitamin D3 (e.g., 600,000 IU/kg).
-
Continue the high-fat diet for a period of 8-12 weeks to allow for the development of atherosclerotic plaques.
-
Administer Ginkgolide C or vehicle control daily via oral gavage or other appropriate route for the duration of the study, starting from a designated time point (e.g., after 4 weeks of high-fat diet).
-
Monitor animal health and body weight regularly.
Caption: Workflow for atherosclerosis induction.
Assessment of Atherosclerotic Lesions: Oil Red O Staining of Aortic Root
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (freshly prepared: 3 parts stock to 2 parts distilled water, filtered)
-
Harris Hematoxylin
-
Glycerol (B35011) gelatin mounting medium
Procedure:
-
At the study endpoint, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS).
-
Excise the heart and aorta.
-
Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze.
-
Cut serial cryosections (e.g., 10 µm thick) of the aortic root and mount them on microscope slides.
-
Air dry the sections.
-
Rinse with distilled water.
-
Immerse in 60% isopropanol for 30 seconds.
-
Stain with the filtered Oil Red O working solution for 15-20 minutes.
-
Rinse with 60% isopropanol for 30 seconds.
-
Rinse with distilled water.
-
Counterstain with Harris Hematoxylin for 1-2 minutes.
-
Rinse with distilled water.
-
Mount with glycerol gelatin.
-
Acquire images using a light microscope and quantify the lipid-stained (red) area as a percentage of the total aortic root area using image analysis software.
Immunohistochemistry for Inflammatory Markers
Materials:
-
Paraffin-embedded or frozen aortic sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-IL-1β, anti-IL-18, anti-TNF-α)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix as required.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding sites with the blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with the DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the stained area using image analysis software.
Concluding Remarks
Ginkgolide C presents a promising therapeutic avenue for the management of atherosclerosis. The protocols and data presented herein provide a framework for researchers to further investigate its efficacy and mechanisms of action in preclinical settings. Careful consideration of the animal model, dosage, and outcome measures is crucial for obtaining robust and reproducible results. Future studies should aim to further elucidate the pharmacokinetic and pharmacodynamic properties of Ginkgolide C to facilitate its translation to clinical applications.
References
- 1. Ginkgolide B reduces atherogenesis and vascular inflammation in ApoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide B Reduces Atherogenesis and Vascular Inflammation in ApoE−/− Mice | PLOS One [journals.plos.org]
- 6. Ginkgolide B Reduces Atherogenesis and Vascular Inflammation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgo Biloba Leaf Extract Attenuates Atherosclerosis in Streptozotocin-Induced Diabetic ApoE-/- Mice by Inhibiting Endoplasmic Reticulum Stress via Restoration of Autophagy through the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgo suppresses atherosclerosis through downregulating the expression of connexin 43 in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgo biloba extract ameliorates atherosclerosis via rebalancing gut flora and microbial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgo Biloba Leaf Extract Attenuates Atherosclerosis in Streptozotocin-Induced Diabetic ApoE-/- Mice by Inhibiting Endoplasmic Reticulum Stress via Restoration of Autophagy through the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-Inflammatory Effects of Ginkgolide C: In Vitro Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of Ginkgolide C (GC) in vitro. The methodologies outlined are based on established scientific findings and are designed to guide researchers in pharmacology, cell biology, and drug discovery.
Introduction
Ginkgolide C, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant anti-inflammatory potential in various preclinical studies. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the NLRP3 inflammasome.[1][2][3] This document presents a series of robust in vitro assays to characterize and quantify the anti-inflammatory effects of Ginkgolide C.
Summary of Ginkgolide C Anti-Inflammatory Activity
The following tables summarize the quantitative effects of Ginkgolide C on various inflammatory markers as reported in the literature.
Table 1: Effect of Ginkgolide C on Pro-Inflammatory Cytokine Production in Neonatal Ventricular Myocytes (Hypoxia/Reoxygenation Model)
| Cytokine | Ginkgolide C Concentration | % Inhibition of H/R-Induced Increase | Reference |
| TNF-α | 1 µM | 15.1% | [4] |
| 10 µM | 22.4% | [4] | |
| 100 µM | 71.0% | [4] | |
| IL-1β | 1 µM | 41.5% | [4] |
| 10 µM | 52.9% | [4] | |
| 100 µM | 69.6% | [4] | |
| IL-6 | 1 µM | 6.1% | [4] |
| 10 µM | 30.1% | [4] | |
| 100 µM | 57.0% | [4] |
Table 2: Effect of Ginkgolide C on Cell Viability in APP/PS1-HEK293 Cells
| Treatment | Concentration | Outcome | Reference |
| Ginkgolide | 100 µg/mL | Highest cell viability observed at 48h | [5] |
Table 3: Effect of Ginkgolide Treatment on Inflammatory Cytokines in APP/PS1-HEK293 Cells
| Treatment | Concentration | Effect on TNF-α, IL-1β, IL-6 | Reference |
| High-dosage Ginkgolide | 100 µg/mL | Lower than control | [5] |
| Low-dosage Ginkgolide | 50 µg/mL | Higher than control | [5] |
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of Ginkgolide C is depicted below.
Caption: General experimental workflow for in vitro assessment.
Key Experimental Protocols
Protocol 1: Cell Culture and Inflammatory Stimulation
This protocol describes the culture of RAW264.7 macrophages and subsequent stimulation to induce an inflammatory response.
1. Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Ginkgolide C
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
2. Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
3. Treatment and Stimulation:
-
Seed RAW264.7 cells in 6-well plates at a density of 2 x 10^6 cells/mL and allow them to adhere overnight.
-
Prepare a stock solution of Ginkgolide C in DMSO. Further dilute in DMEM to achieve final working concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of Ginkgolide C for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol is for quantifying the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.
1. Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Microplate reader
2. Procedure:
-
After the 24-hour stimulation period, centrifuge the culture plates to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions provided with the commercial kits.[4][5]
-
Briefly, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the assessment of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of Ginkgolide C's action.
1. Materials:
-
Cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Cell Lysis and Protein Quantification:
-
After removing the supernatant, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin. This will allow for the assessment of changes in protein phosphorylation and expression.[1][2]
Signaling Pathways Modulated by Ginkgolide C
NF-κB Signaling Pathway
Ginkgolide C has been shown to inhibit the NF-κB pathway.[3][7] This is a critical pathway in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Ginkgolide C.
NLRP3 Inflammasome Pathway
Ginkgolide C can also suppress the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of IL-1β and IL-18.[1][2]
Caption: Suppression of the NLRP3 inflammasome by Ginkgolide C.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of Ginkgolide C as an anti-inflammatory agent. By employing these methods, researchers can effectively characterize its dose-dependent effects on key inflammatory mediators and elucidate its mechanisms of action at the molecular level. These studies are crucial for the continued development and potential therapeutic application of Ginkgolide C in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis [frontiersin.org]
- 7. Frontiers | Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway [frontiersin.org]
Application Notes and Protocols: Experimental Design for Ginkgolide C in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2] Ginkgolide C, a terpene trilactone derived from the leaves of the Ginkgo biloba tree, is one of several active compounds in Ginkgo extracts investigated for neuroprotective properties.[3] Increasing evidence suggests that ginkgolides possess therapeutic potential for AD through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant activities, as well as modulation of Aβ toxicity.[1][3][4]
These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the therapeutic potential of Ginkgolide C for Alzheimer's disease. The protocols and workflows are based on established methodologies used for ginkgolides and other neuroprotective compounds.
Key Signaling Pathways and Mechanisms of Action
Ginkgolide C is hypothesized to exert its neuroprotective effects through multiple pathways. The primary mechanisms relevant to AD are the suppression of neuroinflammation, protection against Aβ-induced toxicity, and reduction of oxidative stress.
Inhibition of Neuroinflammation via NLRP3 Inflammasome
Neuroinflammation, particularly mediated by microglia, plays a critical role in the progression of AD.[5] Aβ can activate the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[3][5] Ginkgolides have been shown to suppress this pathway, thereby reducing the inflammatory cascade.[3][5][6]
References
- 1. europeanreview.org [europeanreview.org]
- 2. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vitabase.com [vitabase.com]
- 5. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Assessing Ginkgolide C Effects on the NLRP3 Inflammasome
Introduction The NLRP3 inflammasome is a multi-protein complex crucial to the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[2] Ginkgolide C (GC), a bioactive terpene lactone from Ginkgo biloba leaves, has demonstrated potent anti-inflammatory properties.[3][4][5] Recent studies indicate that Ginkgolide C exerts its effects by specifically targeting the NLRP3 inflammasome, not by general immunosuppression.[3][5] One key mechanism involves Ginkgolide C enhancing chaperone-mediated autophagy (CMA), which leads to the degradation of the NLRP3 inflammasome complex.[3][5][6]
These application notes provide a comprehensive overview of the techniques and detailed protocols for researchers, scientists, and drug development professionals to effectively assess the inhibitory effects of Ginkgolide C on the NLRP3 inflammasome.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway, the proposed mechanism of Ginkgolide C's inhibitory action, and a typical experimental workflow for assessment.
Caption: Canonical two-signal activation model of the NLRP3 inflammasome.
Caption: Proposed mechanism of Ginkgolide C on the NLRP3 inflammasome.
Caption: General experimental workflow for assessing Ginkgolide C effects.
Data Presentation: Summary of Ginkgolide C Effects
The following tables summarize quantitative data on the effects of Ginkgolide C (GC) on NLRP3 inflammasome-related markers, based on findings from in vitro studies using LPS/ATP-stimulated RAW264.7 macrophages.[3][5]
Table 1: Effect of Ginkgolide C on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration | IL-1β (pg/mL) | % Inhibition | IL-18 (pg/mL) | % Inhibition |
|---|---|---|---|---|---|
| Control (Unstimulated) | - | 25.4 ± 3.1 | - | 18.9 ± 2.5 | - |
| Model (LPS + ATP) | - | 345.8 ± 22.5 | 0% | 289.5 ± 19.8 | 0% |
| GC Pre-treatment | 1 µM | 250.1 ± 18.9 | 27.7% | 210.4 ± 15.7 | 27.3% |
| GC Pre-treatment | 10 µM | 165.7 ± 12.3 | 52.1% | 142.6 ± 11.9 | 50.7% |
| GC Pre-treatment | 100 µM | 98.2 ± 9.8 | 71.6% | 85.3 ± 8.1 | 70.5% |
Data are presented as mean ± SD and represent hypothetical values derived from published trends for illustrative purposes.[3][5]
Table 2: Effect of Ginkgolide C on NLRP3 Inflammasome Protein Expression
| Treatment Group | Concentration | NLRP3 (Relative Density) | ASC (Relative Density) | Cleaved Caspase-1 (p20) (Relative Density) |
|---|---|---|---|---|
| Control (Unstimulated) | - | 0.21 ± 0.04 | 0.35 ± 0.05 | Not Detected |
| Model (LPS + ATP) | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| GC Pre-treatment | 1 µM | 0.75 ± 0.06 | 0.79 ± 0.08 | 0.68 ± 0.07 |
| GC Pre-treatment | 10 µM | 0.48 ± 0.05 | 0.52 ± 0.06 | 0.39 ± 0.04 |
| GC Pre-treatment | 100 µM | 0.29 ± 0.03 | 0.38 ± 0.04 | 0.15 ± 0.03 |
Data are normalized to the Model group. Values represent hypothetical data derived from published Western Blot results for illustrative purposes.[7]
Experimental Protocols
Protocol 1: In Vitro Model of NLRP3 Inflammasome Activation and Ginkgolide C Treatment
This protocol describes the establishment of an in vitro model using murine RAW264.7 macrophages to study the effects of Ginkgolide C on NLRP3 inflammasome activation.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP) or Nigericin
-
Ginkgolide C (GC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 6-well or 12-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh serum-free DMEM. Prime the cells by stimulating them with LPS (1 µg/mL) for 4 hours.
-
Treatment: Prepare stock solutions of Ginkgolide C in DMSO. Dilute GC to desired final concentrations (e.g., 1, 10, 100 µM) in serum-free DMEM. After the 4-hour LPS priming, remove the medium and add the GC-containing medium. Include a vehicle control group (DMSO only). Incubate for 1-2 hours.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), directly to the wells. Incubate for 1 hour.[8]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant into microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube and store at -80°C for ELISA or Western Blot analysis.
-
Cell Lysate: Gently wash the adherent cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C for Western Blot analysis.
-
Protocol 2: Quantification of IL-1β Secretion by ELISA
This protocol provides a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of mature IL-1β in cell culture supernatants.
Materials:
-
Mouse IL-1β ELISA Kit (contains capture antibody, detection antibody, streptavidin-HRP, standards, and buffers)
-
Collected cell culture supernatants (from Protocol 1)
-
96-well microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.[9][10] Create a standard curve by performing serial dilutions of the IL-1β standard.
-
Coating (if required): If the plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C. Wash the plate 3 times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature. Wash the plate.
-
Sample Incubation: Add 100 µL of the standards and collected cell supernatants to the appropriate wells.[9] Incubate for 2 hours at room temperature or as directed by the kit manual.[10]
-
Washing: Discard the sample solution and wash the plate 3-5 times with wash buffer.[11]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 5).
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.[12][13]
-
Washing: Repeat the wash step (Step 5), ensuring a thorough final wash.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark until a blue color develops.
-
Stopping Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Analysis: Calculate the concentration of IL-1β in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample absorbance values.
Protocol 3: Analysis of Inflammasome Proteins by Western Blot
This protocol details the detection of key NLRP3 inflammasome components (NLRP3, ASC, pro-Caspase-1, and cleaved Caspase-1) by Western Blot.
Materials:
-
Cell lysates and supernatants (from Protocol 1)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-ASC, anti-Caspase-1, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation:
-
Lysates: Mix 20-30 µg of protein from each lysate sample with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Supernatants (for cleaved Caspase-1): Since secreted proteins are dilute, they must be concentrated. Use Trichloroacetic acid (TCA) precipitation.[14] Briefly, add an equal volume of 20% TCA to the supernatant, incubate on ice for 30 minutes, centrifuge at high speed, wash the pellet with cold acetone, and resuspend in Laemmli buffer.[14]
-
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-1, diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the wash step (Step 7).
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. The anti-Caspase-1 antibody should detect the pro-form (~45 kDa) in lysates and the cleaved active form (p20 subunit, ~20 kDa) primarily in the concentrated supernatant.[16][17]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH for lysates).
Protocol 4: Visualization of ASC Speck Formation by Immunofluorescence
This protocol describes how to visualize the formation of ASC specks, a hallmark of inflammasome assembly, using immunofluorescence microscopy.[18]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: anti-ASC
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Perform priming, Ginkgolide C treatment, and activation as described in Protocol 1.
-
Fixation: After treatment, gently wash the cells with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Add permeabilization buffer and incubate for 10 minutes at room temperature. This allows antibodies to enter the cell.
-
Washing: Wash three times with PBS.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-ASC primary antibody in blocking buffer. Add it to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody and DAPI: Dilute the fluorescently-labeled secondary antibody and DAPI in blocking buffer. Add to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, ASC staining will be diffuse throughout the cytoplasm.
-
In activated cells, ASC will polymerize into a single, bright, perinuclear structure known as the "ASC speck".[19][20]
-
Quantify the effect of Ginkgolide C by counting the percentage of cells containing an ASC speck in multiple fields of view for each condition. A significant reduction in the percentage of speck-forming cells indicates inhibition of inflammasome assembly.
-
References
- 1. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 2. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 3. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 4. Ginkgolide C inhibits ROS-mediated activation of NLRP3 inflammasome in chondrocytes to ameliorate osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. krishgen.com [krishgen.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mpbio.com [mpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 20. A semi‐automated ASC speck assay to evaluate pyrin inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Properties of Ginkgolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide C, a diterpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered attention for its potential therapeutic properties. Recent in vitro studies have illuminated its anticancer activities, particularly in colorectal and hepatocellular carcinoma models. These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate and quantify the anticancer effects of Ginkgolide C, including its impact on cell viability, apoptosis, cell cycle progression, and metastatic potential. The information presented is intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic utility of Ginkgolide C.
Target Cell Lines and Anticancer Mechanisms
Ginkgolide C has demonstrated significant anticancer effects in various cancer cell lines. The primary mechanisms of action identified to date involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and abrogation of cell migration and invasion. These effects are mediated through the modulation of key cellular signaling pathways.
Colorectal Cancer: In colorectal cancer (CRC) cell lines such as HT-29, Ginkgolide C has been shown to suppress cell proliferation and induce apoptosis by targeting the Wnt/β-catenin signaling pathway.[1][2] By inhibiting this pathway, Ginkgolide C downregulates the expression of target genes like c-myc and cyclin D1, which are crucial for cancer cell growth and survival.[1]
Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cell lines, including HepG2, HCCLM3, and Hep3B, Ginkgolide C exerts its anti-neoplastic effects by modulating the HGF/c-Met signaling cascade.[3][4][5] Inhibition of c-Met phosphorylation by Ginkgolide C leads to the downregulation of downstream pathways such as PI3K/Akt/mTOR and MEK/ERK, resulting in decreased cell viability and induction of apoptosis.[3][4]
Data Presentation: Quantitative Effects of Ginkgolide C
The following tables summarize the quantitative data from studies investigating the anticancer properties of Ginkgolide C in colorectal and hepatocellular carcinoma cell lines.
Table 1: Effect of Ginkgolide C on Cell Viability and Apoptosis
| Cancer Type | Cell Line | Treatment | Outcome | Result | Reference |
| Hepatocellular Carcinoma | HepG2 | 30 µM Ginkgolide C for 48h | Cell Viability | Significant decrease compared to control | [3] |
| Hepatocellular Carcinoma | HepG2 | 10, 15, 30 µM Ginkgolide C for 24h | Apoptosis (Sub-G1 Phase) | Dose-dependent increase in apoptotic cells | [3] |
| Hepatocellular Carcinoma | HepG2 | 10, 15, 30 µM Ginkgolide C for 24h | Apoptosis (Annexin V Assay) | Significant, dose-dependent increase in late apoptosis | [3] |
| Colorectal Cancer | HT-29 | Not Specified | Apoptosis | Increased apoptosis | [1][2] |
Table 2: Effect of Ginkgolide C on Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Treatment | Outcome | Result | Reference |
| Hepatocellular Carcinoma | HepG2 | Invasion Assay | 15 µM Ginkgolide C | Invasion | Significant suppression of tumor cell invasion | [3] |
| Hepatocellular Carcinoma | HepG2 | Wound Healing Assay | Not Specified | Migration | Attenuated migration of HepG2 cells | [3] |
| Colorectal Cancer | HT-29 | Not Specified | Invasion | Suppressed invasion | [1] | |
| Colorectal Cancer | HT-29 | Not Specified | Migration | Suppressed migration | [1] |
Signaling Pathways Modulated by Ginkgolide C
Ginkgolide C exerts its anticancer effects by interfering with critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is key to elucidating its mechanism of action.
Caption: Ginkgolide C inhibits the Wnt/β-catenin pathway in colorectal cancer.
Caption: Ginkgolide C inhibits the HGF/c-Met pathway in hepatocellular carcinoma.
Experimental Workflow for In Vitro Anticancer Screening
A systematic approach is essential for evaluating the anticancer properties of Ginkgolide C. The following workflow outlines the key experimental stages.
Caption: Workflow for evaluating Ginkgolide C's anticancer effects in vitro.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of Ginkgolide C.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Ginkgolide C on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ginkgolide C stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Ginkgolide C in complete medium. Remove the old medium from the wells and add 100 µL of the Ginkgolide C dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by Ginkgolide C.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Ginkgolide C
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Ginkgolide C for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of Ginkgolide C on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Ginkgolide C
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ginkgolide C for 24 hours as described previously.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark at 4°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can indicate apoptosis.[3]
Protocol 4: Wound Healing (Scratch) Assay
Objective: To assess the effect of Ginkgolide C on collective cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate at a density that will form a confluent monolayer within 24 hours.
-
Create the "Wound": Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of Ginkgolide C.
-
Image Acquisition: Immediately capture images of the scratch at time 0h. Mark the position for consistent imaging.
-
Incubation and Imaging: Incubate the plate and capture images of the same marked areas at subsequent time points (e.g., 12h, 24h).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the control.
Protocol 5: Transwell Invasion Assay
Objective: To evaluate the effect of Ginkgolide C on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain (0.1%)
Procedure:
-
Coat Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to solidify.
-
Prepare Cells: Harvest and resuspend cells in serum-free medium.
-
Set up Assay: Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate. Seed 5 x 10^4 cells in 200 µL of serum-free medium containing the desired concentration of Ginkgolide C into the upper chamber of the coated inserts.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Remove Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells from the top surface of the membrane.
-
Fix and Stain: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.1% crystal violet for 15 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained cells under a microscope and count the number of invaded cells in several random fields.
Protocol 6: Western Blot Analysis
Objective: To detect changes in the expression levels of key proteins in signaling pathways affected by Ginkgolide C.
Materials:
-
Cancer cell lines
-
Ginkgolide C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, c-Met, p-c-Met, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Ginkgolide C, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
References
- 1. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-neoplastic Effect of Ginkgolide C through Modulating c-Met Phosphorylation in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-neoplastic Effect of Ginkgolide C through Modulating c-Met Phosphorylation in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodology for Studying Ginkgolide-C in Colorectal Carcinoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the anti-cancer effects of Ginkgolide-C, a natural terpenoid lactone isolated from the Ginkgo biloba tree, on colorectal carcinoma (CRC) cells. The protocols detailed below are designed to assess its impact on cell viability, apoptosis, migration, invasion, and the underlying molecular mechanisms, with a particular focus on the Wnt/β-catenin signaling pathway.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The Wnt/β-catenin signaling pathway is frequently dysregulated in CRC, making it a prime target for novel therapeutic agents.[1] this compound has emerged as a promising candidate, demonstrating the ability to suppress proliferation and induce apoptosis in colon cancer cells by inhibiting this critical pathway.[1] These protocols offer a standardized methodology to evaluate the therapeutic potential of this compound in a laboratory setting.
Data Presentation
Quantitative data from the following experiments should be meticulously recorded and are summarized below for clarity and comparative analysis.
Table 1: Cytotoxicity of this compound on Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration | Incubation Time (hours) | Cell Viability (%) | IC50 Value (µM) |
| HCT116 | (e.g., 0, 10, 25, 50, 100 µM) | 24, 48, 72 | (Experimentally Determined) | (To be Determined) |
| SW480 | (e.g., 0, 10, 25, 50, 100 µM) | 24, 48, 72 | (Experimentally Determined) | (To be Determined) |
| HT-29 | (e.g., 0, 10, 25, 50, 100 µM) | 24, 48, 72 | (Experimentally Determined) | (To be Determined) |
Note: Specific IC50 values for this compound in these colorectal cancer cell lines were not explicitly found in the provided search results and should be determined experimentally.
Table 2: Effect of this compound on Wnt/β-catenin Signaling Pathway Protein Expression
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Wnt3a | This compound (e.g., 50 µM) | Downregulated[1][2] |
| β-catenin | This compound (e.g., 50 µM) | Downregulated[1][2] |
| p-GSK3β | This compound (e.g., 50 µM) | Downregulated[1][2] |
| Axin-1 | This compound (e.g., 50 µM) | Downregulated[1][2] |
| β-TrCP | This compound (e.g., 50 µM) | Downregulated[1][2] |
| c-myc | This compound (e.g., 50 µM) | Downregulated[1][2] |
| Cyclin D1 | This compound (e.g., 50 µM) | Downregulated[1][2] |
| Survivin | This compound (e.g., 50 µM) | Downregulated[1][2] |
| MMP-2 | This compound (e.g., 50 µM) | Downregulated[1][2] |
| MMP-9 | This compound (e.g., 50 µM) | Downregulated[1][2] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human colorectal carcinoma cell lines HCT116, SW480, and HT-29.
-
Culture Medium: McCoy's 5A (for HCT116), Leibovitz's L-15 (for SW480), or DMEM (for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound.
-
Capture images of the wound at 0 and 24 hours using a microscope.
-
Measure the wound width and calculate the percentage of wound closure.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells (5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add this compound to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells under a microscope.
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the Wnt/β-catenin pathway.
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Wnt3a, β-catenin, p-GSK3β, Axin-1, β-TrCP, c-myc, Cyclin D1, Survivin, MMP-2, MMP-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Overall experimental workflow for studying this compound in CRC cells.
Caption: Logical flow of this compound's mechanism of action in colorectal cancer.
References
- 1. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Studying the In Vivo Effects of Ginkgolide C Using Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide C is a unique diterpene lactone isolated from the leaves of the Ginkgo biloba tree. It is known for a range of biological activities, including cardiovascular protection and neuroprotective properties. Understanding the in vivo effects of Ginkgolide C is crucial for its development as a therapeutic agent. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to elucidate the systemic effects and mechanisms of action of a compound. This document provides detailed protocols for conducting an in vivo study in a rat model to investigate the metabolic footprint of Ginkgolide C, from animal handling and sample collection to advanced metabolomic analysis using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).
Experimental Design and Workflow
A typical in vivo metabolomics study involves administering the compound of interest to an animal model, collecting biological samples at specified time points, and analyzing these samples to detect changes in the endogenous metabolome. The workflow ensures a systematic investigation from the whole-organism level to molecular changes.
Caption: Experimental workflow for the in vivo metabolomics study of Ginkgolide C.
Detailed Experimental Protocols
Animal Study Protocol
This protocol is based on methodologies established for pharmacokinetic studies of Ginkgolide C in rats.[1]
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) and allowed to acclimatize for at least one week before the experiment. They should have free access to standard chow and water.
-
Grouping and Dosing:
-
Control Group: Administered the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
-
Ginkgolide C (GC) Group: Administered Ginkgolide C suspended in the vehicle. Dosing can be performed via oral gavage (e.g., 10, 20, 40 mg/kg) or intravenous injection.[1]
-
-
Sample Collection:
-
Blood samples (approx. 0.25 mL) are collected from the tail vein into heparinized tubes at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.[1]
-
Urine and feces can be collected over 24-hour intervals using metabolic cages to analyze excretory metabolites.
-
Plasma Metabolomics Analysis Protocol
This protocol integrates common practices for untargeted metabolomics and lipidomics.[2]
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of pre-chilled acetonitrile (B52724) (or methanol) containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50% acetonitrile in water) for analysis.
-
-
UPLC-MS/MS Conditions:
-
Chromatography System: Waters Acquity UPLC or equivalent.
-
Column: A reversed-phase column such as a Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) is suitable.[1]
-
Mobile Phase: Gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.
-
Mass Spectrometry System: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap (Thermo Fisher) or a Q-TOF (Waters).
-
Ionization Mode: Data should be acquired in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.
-
Data Acquisition: Full scan mode (e.g., m/z range 70-1000) followed by data-dependent MS/MS (dd-MS2) for fragmentation and structural identification.
-
Data Presentation and Analysis
Quantitative data should be processed using software like XCMS, MS-DIAL, or Compound Discoverer for peak detection, alignment, and normalization. Statistical analysis (e.g., t-tests, ANOVA) is then performed to identify metabolites that are significantly different between the control and treated groups.
Biotransformation of Ginkgolide C
A key aspect of the study is to identify the metabolites formed directly from Ginkgolide C. A study identified 14 metabolites in rat plasma, urine, and feces.[1] The primary biotransformation pathways include oxidation, hydrolysis, and conjugation.
Caption: Biotransformation pathways of Ginkgolide C in vivo.
Table 1: Identified Metabolites of Ginkgolide C in Rats [1]
| Metabolite ID | Proposed Transformation | Molecular Formula | Mass (m/z) [M-H]⁻ |
| M1 | Hydroxylation | C₂₀H₂₄O₁₁ | 440.1318 |
| M2 | Hydroxylation | C₂₀H₂₄O₁₁ | 440.1318 |
| M3 | Dihydroxylation | C₂₀H₂₄O₁₂ | 456.1268 |
| M4 | Dehydrogenation | C₂₀H₂₀O₁₀ | 420.1056 |
| M5 | Hydrogenation | C₂₀H₂₆O₁₀ | 426.1526 |
| M6 | Hydrolysis | C₂₀H₂₆O₁₁ | 442.1475 |
| M7 | Hydroxylation + Methylation | C₂₁H₂₆O₁₁ | 454.1475 |
| M8 | Sulfate Conjugation | C₂₀H₂₄O₁₃S | 504.0937 |
| M9-M14 | Various combinations | Varies | Varies |
Effects on Endogenous Metabolites
While specific data on the effects of Ginkgolide C on the global metabolome is not yet widely published, studies on related compounds from Ginkgo biloba can provide insight into the expected outcomes. For example, a study on ginkgolic acids identified significant changes in lipid metabolism. The following table is illustrative of the type of results one might obtain from an untargeted metabolomics study.
Table 2: Illustrative Example of Altered Endogenous Metabolites in Rat Plasma (Based on Ginkgolic Acid Study) [3]
| Metabolite Name | Class | Fold Change (Treated/Control) | p-value | Putative Pathway Affected |
| LysoPC(18:0) | Lipid | ▼ 0.65 | < 0.05 | Glycerophospholipid Metabolism |
| LysoPC(18:2) | Lipid | ▼ 0.72 | < 0.05 | Glycerophospholipid Metabolism |
| Palmitic Acid | Lipid | ▲ 1.45 | < 0.05 | Fatty Acid Metabolism |
| Oleic Acid | Lipid | ▲ 1.38 | < 0.05 | Fatty Acid Metabolism |
| Glucose | Carb. | ▼ 0.80 | < 0.05 | Glucose Metabolism |
(Note: This data is from a study on Ginkgolic Acids and is presented for illustrative purposes only.)
Potential Signaling Pathways
In vitro studies have suggested that Ginkgolide C may exert its effects on lipid metabolism by modulating key signaling pathways. One such pathway is the Sirt1/AMPK pathway, which is a central regulator of cellular energy homeostasis and lipid metabolism.[4][5]
Caption: Proposed Sirt1/AMPK signaling pathway modulated by Ginkgolide C.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for investigating the in vivo effects of Ginkgolide C using metabolomics. By combining carefully controlled animal studies with high-resolution UPLC-MS/MS analysis, researchers can identify the biotransformation products of Ginkgolide C, uncover its impact on endogenous metabolic pathways, and elucidate its molecular mechanisms of action. This comprehensive approach is invaluable for advancing the preclinical and clinical development of Ginkgolide C and other natural products.
References
- 1. Pharmacokinetic and Metabolism Study of Ginkgolide C in Rats by UPLC-Q-TOF-MS and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive metabolomics and lipidomics profiling uncovering neuroprotective effects of Ginkgo biloba L. leaf extract on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of the hepatotoxicity and nephrotoxicity of Ginkgolic acids in rats using ultra-performance liquid chromatography-high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ginkgolide B attenuates hyperlipidemia by restoring sphingolipid homeostasis and activating PPARα and Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Ginkgolide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of ginkgolide C. The content is tailored for professionals in chemical research and drug development, focusing on practical solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Stereocontrol and Core Ring Formation
Q1: We are experiencing poor diastereoselectivity in the construction of the two adjacent quaternary carbon centers. What are the critical parameters to control?
A1: Achieving high diastereoselectivity in the formation of the C5 and C10 quaternary centers is a cornerstone of ginkgolide synthesis. The steric congestion around these centers makes this a significant challenge.[1] Success often depends on the chosen strategy and precise reaction control.
-
Strategy-Dependent Control:
-
Claisen Rearrangement/Enolate Alkylation (Barriault Strategy): The initial quaternary center (C5) can be set with high regio- and diastereocontrol using an acid-mediated Claisen rearrangement.[2] For the second center (C10), stereoselectivity is achieved via a vinylogous deprotonation followed by alkylation. Success here is critically dependent on the steric environment created by the existing framework.[2][3]
-
[2+2] Cycloaddition (Corey/Crimmins Strategy for other Ginkgolides): While not used for the first synthesis of Ginkgolide C, this strategy for Ginkgolides A and B establishes the adjacent quaternary centers early via a ketene (B1206846) cycloaddition followed by ring expansion.[1][4] Stereocontrol is dictated by the facial selectivity of the cycloaddition.
-
Radical Cascade (Proposed Strategies): Radical cascades are well-suited for constructing contiguous quaternary centers due to their tolerance of steric hindrance.[1][4] Diastereocontrol is influenced by the kinetic and thermodynamic preference for forming cis-fused ring systems, with bulky substituents like the tert-butyl group occupying the less hindered convex face.[4]
-
-
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure all reagents, particularly bases (e.g., KHMDS, LDA) and electrophiles, are of high purity and used in precise stoichiometric amounts.
-
Temperature Control: Low temperatures (-78 °C) are often critical for maintaining kinetic control during enolate formation and trapping.
-
Solvent and Additives: The choice of solvent (e.g., THF) and additives (e.g., 18-crown-6) can significantly influence enolate geometry and aggregation state, thereby affecting diastereoselectivity.[3]
-
Substrate Conformation: The conformation of the substrate at the point of reaction is key. Ensure the preceding steps reliably produce the desired intermediate conformation.
-
Q2: Our ring-closing metathesis (RCM) reaction to form the B-ring is sluggish and gives low yields. How can we optimize this step?
A2: The formation of the B-ring via RCM is a key step in modern ginkgolide syntheses.[2][3] Sluggish reactions or low yields can often be attributed to catalyst deactivation, substrate impurities, or unfavorable substrate conformation.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: Grubbs II catalyst is commonly used.[3] Ensure the catalyst is fresh and handled under an inert atmosphere. Consider increasing the catalyst loading in small increments. For highly substituted systems, a more active catalyst like Grubbs III may be required.
-
Solvent and Temperature: Use a non-coordinating, dry solvent like dichloromethane (B109758) (DCM) or toluene. Running the reaction at a slightly elevated temperature (e.g., 40 °C) can improve reaction rates, but monitor for potential side reactions.
-
Substrate Purity: Impurities, particularly those containing coordinating functional groups (e.g., unprotected alcohols, amines, thiols), can poison the ruthenium catalyst. Ensure the RCM precursor is meticulously purified.
-
Concentration: RCM is an intramolecular reaction favored at high dilution (typically 0.001–0.01 M) to suppress intermolecular oligomerization.
-
Issue 2: Installation of the Tert-Butyl Group
Q3: We are struggling with the conjugate addition of the tert-butyl group onto the enone precursor. What are the common failure modes?
A3: The installation of the sterically demanding tert-butyl group is a well-known challenge.[5] The most successful approaches utilize a copper-mediated conjugate addition of a tert-butyl nucleophile.
-
Common Problems & Solutions:
-
No Reaction or Low Conversion: This often points to issues with the organocuprate reagent.
-
Reagent Preparation: Ensure the tert-butyllithium (B1211817) (t-BuLi) used to form the cuprate (B13416276) is properly titrated and fresh. The copper source (e.g., CuCN, CuI) must be pure and dry.
-
Reaction Temperature: The reaction must be maintained at low temperatures (e.g., -78 °C) to ensure the stability of the organometallic reagents.
-
-
Formation of 1,2-Addition Product: The addition of the t-butyl group to the carbonyl instead of the β-carbon can be a significant side reaction.
-
Use of Cuprates: Using a Gilman cuprate (t-Bu₂CuLi) or a higher-order cyanocuprate (t-Bu₂Cu(CN)Li₂) is essential to favor 1,4-conjugate addition over 1,2-addition.
-
Lewis Acid Additives: Additives like TMSCl can pre-activate the enone and promote 1,4-addition, but require careful optimization.
-
-
Poor Diastereoselectivity: The approach of the bulky nucleophile is sensitive to the steric environment of the substrate. The existing stereocenters should direct the addition to the desired face. If selectivity is low, it may indicate that the substrate conformation is not sufficiently biased.
-
Quantitative Data: Key Reaction Yields in Barriault's Ginkgolide C Synthesis
| Step Description | Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| B-Ring Formation (RCM) | Grubbs II catalyst | Bicyclic adduct | 78 (over 3 steps) | N/A | [3] |
| Second Quaternary Center | KHMDS/18-crown-6 (B118740), then iodoalkane | α-alkylated ester 16 | 93 | >20:1 | [3] |
| Epoxidation/Lactonization | mCPBA | Lactone 17 / Epoxide 18 | 35 / 51 | N/A | [3] |
| Conjugate Addition of t-Butyl | t-BuLi, CuCN, TMSI | Ketone 30 | 80 (one step) | N/A | [3] |
| α-Hydroxylation | KHMDS, Davis' oxaziridine | α-hydroxyketone | 92 | Sole diastereomer | [3] |
| D-Lactone Formation | NaBH₄, then NaOH, then AcOH | Lactone 34 | 83 | N/A | [3] |
Experimental Protocols
Protocol 1: Stereoselective Installation of the Second Quaternary Carbon (Vinylogous Alkylation)
This protocol is adapted from the total synthesis of (±)-Ginkgolide C by Barriault et al.[3]
-
Preparation: To a flame-dried, argon-purged flask, add a solution of α,β-unsaturated ester 15 (1.0 equiv) in anhydrous THF (0.05 M). Cool the solution to -78 °C.
-
Deprotonation: In a separate flask, pre-complex KHMDS (1.3 equiv) with 18-crown-6 (1.5 equiv) in THF at room temperature. Cool this solution to -78 °C and add it dropwise to the solution of ester 15 . Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add a solution of iodoalkane 9 (1.5 equiv) in THF to the reaction mixture at -78 °C.
-
Quenching and Workup: Allow the reaction to stir for several hours at -78 °C, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the α-alkylated ester 16 .
Protocol 2: Conjugate Addition and In Situ Cyclization to Form Ketone 30
This protocol is adapted from the total synthesis of (±)-Ginkgolide C by Barriault et al.[3]
-
Cuprate Formation: To a suspension of CuCN (2.0 equiv) in anhydrous THF at -78 °C, add t-BuLi (4.0 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Enone Addition: Add a solution of the enone precursor in THF to the prepared cuprate solution at -78 °C. Stir for 1 hour.
-
Cyclization and Hydrolysis: Quench the reaction by adding a 1M aqueous solution of NaOH. Warm the mixture to 75 °C and stir vigorously overnight (approx. 18 hours). This step hydrolyzes the acetate protecting group and induces a 5-endo-dig cyclization of the resulting alcohol onto the alkyne.
-
Workup and Purification: Cool the reaction to room temperature and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude ketone 30 is purified via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features that make the total synthesis of ginkgolide C so exceptionally difficult?
A1: The formidable challenge of synthesizing ginkgolide C stems from its unique and highly complex molecular architecture, which includes:
-
A Compact, Hexacyclic Structure: The molecule contains six rings, including three lactones, a tetrahydrofuran (B95107) ring, and a spiro[4.4]nonane carbocyclic core, all condensed into a rigid, cage-like structure.[3][6][7]
-
High Oxygenation: The structure is heavily functionalized with eleven oxygenated carbons, requiring a robust and orthogonal protecting group strategy.[3][8]
-
Stereochemical Complexity: Ginkgolide C possesses 12 contiguous stereogenic centers, demanding exceptional levels of stereocontrol throughout the synthesis.[3][6]
-
Adjacent Quaternary Centers: The presence of two vicinal all-carbon quaternary stereocenters creates significant steric hindrance, making their construction a major synthetic hurdle.[1][3]
-
Unusual Tert-Butyl Group: This sterically bulky group is rare in natural products and its installation requires specific and highly optimized reaction conditions to avoid side reactions.[5][6]
Q2: What is the key strategic consideration for the late-stage formation of the lactone rings?
A2: The high degree of steric congestion in late-stage intermediates makes lactonization difficult. A successful strategy often involves a late-stage epoxide-opening lactonization.[5][9] In this approach, an epoxide is strategically placed in the molecule. In a late synthetic step, a nucleophilic oxygen (e.g., from a carboxylate or alcohol) is induced to open the epoxide, leading to the concurrent formation of the lactone ring and a new stereocenter. This strategy circumvents the challenge of forming a C-O bond in a crowded environment via a direct esterification/lactonization. The stability of the lactone rings themselves can also be an issue, with some intermediates being prone to translactonization or decomposition under basic or acidic conditions.[10]
Q3: How does the synthesis of ginkgolide C relate to the syntheses of ginkgolides A and B?
A3: The first total synthesis of ginkgolide C, the most complex member of the family, was designed to be a unified approach.[5] A pivotal late-stage intermediate in the ginkgolide C synthesis can also serve as a precursor to ginkgolides A and B.[3][9] This convergent strategy makes the synthetic route highly efficient, providing access to multiple members of this biologically important family from a common intermediate.[5][9]
Visualizations
Logical Workflow: Troubleshooting Poor Diastereoselectivity in Quaternary Center Formation
Caption: Troubleshooting decision tree for poor diastereoselectivity.
Experimental Workflow: Key Steps in Barriault's Synthesis of the Ginkgolide C Core
Caption: Simplified workflow of key transformations in the ginkgolide C total synthesis.
Signaling Pathway Analogy: Convergence in Ginkgolide Synthesis
Caption: Convergent strategy enabling access to multiple ginkgolides.
References
- 1. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Barriault Synthesis of Ginkgolide C [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Advanced Synthetic Strategies toward Ginkgolide Diterpenoids: Total Synthesis of (±)-Ginkgolide C and Formal Syntheses of (±)-Ginkgolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactone-to-Lactam Editing Alters the Pharmacology of Bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ginkgolide C Solubility Challenges in In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Ginkgolide C in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Ginkgolide C in common laboratory solvents?
A1: Ginkgolide C is a diterpene lactone with poor aqueous solubility. It is practically insoluble in water but soluble in several organic solvents. The solubility in Dimethyl Sulfoxide (DMSO) is reported to be ≥44 mg/mL and in Ethanol (B145695) (EtOH) is ≥12.17 mg/mL[1]. It is also soluble in methanol, acetone, ethyl acetate, and other organic solvents, but sparingly soluble in ether[2].
Q2: How should I prepare a stock solution of Ginkgolide C for cell culture experiments?
A2: Due to its poor aqueous solubility, a high-concentration stock solution of Ginkgolide C should be prepared in an organic solvent, typically DMSO[1][2]. It is recommended to prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in the cell culture medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v).
Q3: I'm observing precipitation when I add my Ginkgolide C working solution to the cell culture medium. What can I do to prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like Ginkgolide C. Here are several troubleshooting steps:
-
Lower the Final Concentration: You might be exceeding the solubility limit of Ginkgolide C in your cell culture system. Try using a lower final concentration.
-
Pre-warm Media: Adding a cold stock solution to warm media can cause thermal shock and induce precipitation. Ensure both your cell culture medium and your intermediate dilutions are pre-warmed to 37°C.
-
Serial Dilution: Avoid direct dilution of a highly concentrated DMSO stock into the final volume of the aqueous medium. Perform one or more intermediate dilution steps in pre-warmed cell culture medium or serum.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help to solubilize hydrophobic compounds.
-
Gentle Mixing: Add the Ginkgolide C solution dropwise to the final volume of media while gently swirling to ensure rapid and uniform dispersion.
Q4: Are there advanced formulation techniques to improve the solubility of Ginkgolide C for in vitro studies?
A4: Yes, several formulation strategies can significantly enhance the aqueous solubility and stability of Ginkgolide C. These include:
-
Solid Dispersions: This technique involves dispersing Ginkgolide C in a hydrophilic carrier matrix at a solid state. Studies on Ginkgo biloba extract and Ginkgolide B have shown that solid dispersions using carriers like PVPK30 or Kollidon® VA64/Kolliphor® RH40 can improve dissolution rates[3][4][5].
-
Nanoparticle Formulations: Encapsulating Ginkgolide C into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase its surface area and improve its dispersibility in aqueous media[6][7][8].
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like Ginkgolide C, forming inclusion complexes with enhanced aqueous solubility[9][10][11].
Quantitative Data Summary
The following tables summarize the available quantitative data on Ginkgolide C solubility and the impact of formulation on related compounds.
Table 1: Solubility of Ginkgolide C in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | ≥44 mg/mL | [1] |
| Ethanol (EtOH) | ≥12.17 mg/mL | [1] |
| Methanol | Slightly Soluble (heating may improve) | [2] |
| Ether | Sparingly Soluble |
Table 2: Examples of Solubility Enhancement for Ginkgolides
| Formulation Method | Ginkgolide(s) Studied | Carrier/Key Components | Observed Improvement | Reference |
| Solid Dispersion | Ginkgo biloba extract (including GC) | Kollidon® VA64/Kolliphor® RH40 (85:15) | Significantly increased Cmax and AUC0-t in rats | [5] |
| Solid Dispersion | Ginkgolide B | PVPK30 (1:10 ratio with drug) | Enhanced dissolution from ~30% to 80% | [4] |
| Nanocrystalline Solid Dispersion | Ginkgo biloba component-based medicine (including GC) | PVP K30, SDS | Cumulative dissolution of terpene lactones increased from 90.91% to 99.21% | [12] |
| Solid Lipid Nanoparticles | Ginkgo biloba extract | Cholesterol, Tween 80 | Sustained release over 72 hours | [7][8] |
Detailed Experimental Protocols
Protocol 1: Preparation of Ginkgolide C Stock Solution
-
Materials: Ginkgolide C powder, 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of Ginkgolide C powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.
-
Protocol 2: Preparation of Ginkgolide C Working Solution for Cell Culture
-
Materials: Ginkgolide C stock solution (in DMSO), pre-warmed (37°C) complete cell culture medium (with serum).
-
Procedure (for a final concentration of 10 µM from a 20 mM stock):
-
Prepare an intermediate dilution by adding 2 µL of the 20 mM Ginkgolide C stock solution to 398 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution. Vortex gently immediately after addition.
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium. This yields a final concentration of 10 µM with a final DMSO concentration of 0.05%.
-
Add the final working solution to your cell culture plates.
-
Protocol 3: Preparation of Ginkgolide C Solid Dispersion (Solvent Evaporation Method - adapted from Ginkgolide B studies)
-
Materials: Ginkgolide C, Polyvinylpyrrolidone K30 (PVPK30), Ethanol, Dichloromethane, Rotary evaporator.
-
Procedure:
-
Dissolve Ginkgolide C and PVPK30 (e.g., in a 1:10 w/w ratio) in a 1:1 (v/v) mixture of ethanol and dichloromethane.
-
Subject the solution to ultrasonication for 10 minutes at a controlled temperature (e.g., 60°C) to ensure complete dissolution and mixing.
-
Remove the solvents using a rotary evaporator under vacuum at a controlled temperature (e.g., 50-60°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder and stored in a desiccator. The powder can then be weighed and dispersed in an aqueous medium for in vitro studies.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for preparing and applying Ginkgolide C in in vitro studies.
Caption: Ginkgolide C inhibits the Wnt/β-catenin signaling pathway.
Caption: Ginkgolide C activates the Nrf2/HO-1 signaling pathway.
Caption: Ginkgolide C blocks the NF-κB signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Ginkgolide C CAS#: 15291-76-6 [m.chemicalbook.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8105637B2 - Composition comprising nanoparticle Ginkgo biloba extract with the effect of brain function activation - Google Patents [patents.google.com]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. Study on Integrated Pharmacokinetics of the Component-Based Chinese Medicine of Ginkgo biloba Leaves Based on Nanocrystalline Solid Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ginkgolide C Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ginkgolide C in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with ginkgolide C are inconsistent. Could this be due to its instability in the cell culture medium?
A1: Yes, inconsistent results are a common sign of compound instability. Ginkgolide C, like other terpene trilactones, possesses several lactone rings that are susceptible to hydrolysis, especially under the physiological pH conditions of most cell culture media (typically pH 7.2-7.4). Degradation of ginkgolide C over the course of your experiment will lead to a decrease in its effective concentration, which can cause significant variability in the observed biological effects.
Q2: What are the primary factors that can cause ginkgolide C to degrade in my cell culture experiments?
A2: The main factors influencing the stability of ginkgolide C in cell culture media are:
-
pH: The lactone rings of ginkgolide C are prone to base-catalyzed hydrolysis. Cell culture media buffered at physiological pH (around 7.4) can promote this degradation.
-
Temperature: While ginkgolides are reported to be relatively stable at high temperatures (up to 100°C) for short periods, prolonged incubation at 37°C during cell culture can contribute to gradual degradation.
-
Reactive Oxygen Species (ROS): Although ginkgolides themselves have antioxidant properties, the presence of high levels of ROS in the cell culture environment could potentially lead to oxidative degradation.
-
Enzymatic Degradation: While less common for ginkgolides in standard cell culture, certain cell types might express esterases that could accelerate the hydrolysis of the lactone rings.
Q3: How can I improve the stability of ginkgolide C in my cell culture medium?
A3: To enhance the stability of ginkgolide C, consider the following strategies:
-
Use of Antioxidants: Supplementing your cell culture medium with antioxidants may help to mitigate oxidative degradation of ginkgolide C.
-
pH Control: While altering the pH of the cell culture medium is generally not feasible due to cellular health, being aware of the potential for pH-dependent degradation is important for experimental design.
-
Fresh Preparation: Prepare ginkgolide C working solutions fresh for each experiment to minimize degradation during storage.
-
Minimize Exposure to Light: While there is no specific evidence for the photosensitivity of ginkgolide C, it is a general good practice for all bioactive compounds to minimize their exposure to light.
Q4: Are there any known degradation products of ginkgolide C that I should be aware of?
A4: Studies on the closely related ginkgolide B have shown that hydrolysis of the lactone rings is a primary degradation pathway.[1] Under physiological pH, the lactone rings can be sequentially opened to form monocarboxylate and then dicarboxylate products. Given the structural similarity, it is highly probable that ginkgolide C undergoes a similar degradation process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of ginkgolide C. | Degradation of ginkgolide C in the cell culture medium over the experimental duration. | 1. Prepare fresh working solutions of ginkgolide C for each experiment from a frozen stock solution. 2. Consider adding a low concentration of a biocompatible antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to the culture medium. 3. Reduce the incubation time of your experiment if feasible. 4. Perform a stability test of ginkgolide C in your specific cell culture medium to determine its half-life under your experimental conditions. |
| Precipitation of ginkgolide C in the cell culture medium. | Poor solubility of ginkgolide C in aqueous media. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve ginkgolide C is kept to a minimum (typically <0.1%) in the final culture volume. 2. Prepare a more dilute stock solution of ginkgolide C. 3. Gently warm the medium to 37°C before adding the ginkgolide C solution and mix thoroughly. |
| Interaction with serum proteins affecting bioavailability. | Binding of ginkgolide C to proteins in Fetal Bovine Serum (FBS), reducing its free concentration. | 1. If your experimental design allows, consider reducing the percentage of FBS in your culture medium. 2. Perform experiments in serum-free media if your cells can tolerate it for the duration of the experiment. 3. Be aware that the effective concentration of free ginkgolide C may be lower in the presence of serum. |
Quantitative Data Summary
The stability of ginkgolide C is expected to be similar to that of the structurally related ginkgolide B. The primary degradation pathway is the hydrolysis of its lactone rings, which is pH-dependent.
Table 1: Factors Influencing Ginkgolide C Stability
| Factor | Effect on Stability | Notes |
| pH | Decreased stability at neutral to alkaline pH (≥7.0) due to lactone ring hydrolysis.[1] | Cell culture media are typically buffered at pH 7.2-7.4, which can promote degradation. |
| Temperature | Generally stable at elevated temperatures for short durations, but prolonged incubation at 37°C can lead to gradual degradation. | |
| Serum | Potential for binding to serum albumin, which may affect bioavailability but could also offer some protection against degradation. | |
| Antioxidants | May protect against oxidative degradation. | Ginkgolides themselves possess antioxidant properties. |
Experimental Protocols
Protocol 1: Assessment of Ginkgolide C Stability in Cell Culture Medium by HPLC
This protocol outlines a method to determine the stability of ginkgolide C in a specific cell culture medium over time.
1. Materials:
-
Ginkgolide C
-
Cell culture medium of interest (e.g., DMEM/F12) with or without FBS
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV or MS detector
2. Method:
-
Prepare a stock solution of ginkgolide C (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with ginkgolide C to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the ginkgolide C-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove one tube and immediately stop the degradation by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC. A suitable mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile. Monitor the peak area of ginkgolide C at an appropriate wavelength (e.g., ~220 nm) or by mass spectrometry.
-
Plot the percentage of ginkgolide C remaining at each time point compared to the 0-hour time point to determine its stability profile and half-life.
Visualizations
Caption: Workflow for assessing Ginkgolide C stability.
Caption: Postulated degradation pathway of Ginkgolide C.
Caption: Troubleshooting logic for Ginkgolide C experiments.
References
Technical Support Center: Troubleshooting Ginkgolide C Purification by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic purification of ginkgolide C.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate common obstacles in your experiments.
Q1: I am observing poor resolution between ginkgolide C and ginkgolide J. How can I improve their separation?
Possible Causes:
-
Suboptimal Mobile Phase Composition: The polarity of your mobile phase may not be ideal for separating these structurally similar compounds.
-
Inappropriate Stationary Phase: The chosen column chemistry might not provide sufficient selectivity for the ginkgolide C and J pair.
-
Steep Gradient Elution: If using a gradient, it may be too steep, not allowing enough time for the two compounds to separate.
Solutions:
-
Optimize the Mobile Phase:
-
For Normal-Phase Chromatography (Silica Gel): Try impregnating the silica (B1680970) gel with sodium acetate (B1210297) (e.g., 5-6.5% w/w), which has been shown to improve the separation of ginkgolide pairs.[1] Experiment with a multi-step or shallow gradient of ethyl acetate in petroleum ether, followed by a methanol (B129727)/ethyl acetate gradient.
-
For Reversed-Phase Chromatography (C18): Employ a gradient of acetonitrile (B52724) or methanol in water. Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape and selectivity.[2] A slow, shallow gradient is often necessary to resolve closely eluting compounds.[3]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. A column with a different selectivity (e.g., a phenyl-hexyl or cyano-propyl phase in reversed-phase) might provide the necessary separation.
-
Consider Countercurrent Chromatography (CCC): CCC is a preparative technique that can be effective for separating structurally similar compounds like ginkgolides and may be an alternative if column chromatography fails to provide the desired purity.[4]
Q2: My ginkgolide C peak is tailing. What are the likely causes and how can I fix it?
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on ginkgolide C, causing peak tailing.[5]
-
Column Overload: Injecting too much sample can lead to asymmetrical peak shapes.[6]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path and cause tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5][7]
Solutions:
-
Suppress Silanol Interactions: In reversed-phase HPLC, add an acidic modifier like 0.1% formic or acetic acid to the mobile phase.[2][3] This protonates the silanol groups, minimizing secondary interactions.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.[6]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants and is a cost-effective way to prolong column life.[8]
-
Proper Sample Dissolution: Whenever possible, dissolve your sample in the initial mobile phase.[7][9]
-
Column Washing: If you suspect contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for a C18 column).[3]
Q3: I'm experiencing high backpressure in my HPLC system during ginkgolide C purification. What should I do?
Possible Causes:
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.
-
Precipitation in the System: Salts from buffers precipitating out in the presence of high organic solvent concentrations can cause blockages.[10]
-
Sample Precipitation: The sample itself may not be fully soluble in the mobile phase and could be precipitating on the column.[11]
-
Clogged Tubing or In-line Filter: Blockages can occur elsewhere in the system, not just the column.[10]
Solutions:
-
Identify the Source of the Blockage: Systematically disconnect components (starting from the detector and moving backward) to pinpoint where the pressure drop occurs. If the pressure returns to normal after disconnecting the column, the column is the issue.[10]
-
Filter Samples and Mobile Phases: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection.[12][13] Ensure your mobile phases are also filtered and degassed.[7]
-
Back-flush the Column: If the column manufacturer's instructions permit, try reversing the column and flushing it with a solvent that will dissolve the potential blockage.[14]
-
Implement a Column Wash Protocol: Regularly wash the column with a strong solvent to remove any adsorbed contaminants.[15]
-
Check for Precipitation: If using buffers, ensure they are soluble in the mobile phase compositions you are using. When switching from a buffered aqueous phase to a high organic phase, flush the system with a salt-free mobile phase of the same organic composition first.[10]
Q4: The yield of my purified ginkgolide C is very low. How can I improve recovery?
Possible Causes:
-
Compound Degradation: Ginkgolide C might be unstable under the purification conditions (e.g., harsh pH, high temperature).[11]
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Poor Sample Preparation: Inefficient extraction from the initial matrix will lead to low starting material for purification.
-
Loss During Solvent Evaporation: Volatile compounds can be lost during the drying step. While ginkgolide C is not highly volatile, care should be taken.
Solutions:
-
Optimize Extraction: Ensure your initial extraction from the plant material is efficient. Methods like sonication in a methanol/water mixture have been shown to be effective.[2][12]
-
Assess Compound Stability: Perform small-scale stability tests of ginkgolide C in the mobile phases you are using. If degradation is observed, consider milder conditions (e.g., neutral pH, room temperature).
-
Improve Recovery from the Column: After your main peak has eluted, flush the column with a very strong solvent to see if any additional ginkgolide C is recovered. This can indicate strong binding.
-
Careful Post-Purification Processing: When evaporating the solvent from your collected fractions, use a rotary evaporator at a moderate temperature to prevent any potential degradation.[13]
Data Presentation
Table 1: Typical Chromatographic Conditions for Ginkgolide Analysis
| Parameter | Method 1: Reversed-Phase HPLC[2] | Method 2: Reversed-Phase HPLC[16] | Method 3: Normal-Phase MPLC[17] |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 | Silica gel impregnated with 6.5% NaOAc |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | Methanol-water (23:77, v/v) | Gradient from petroleum ether-EtOAc to EtOAc-MeOH |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Temperature | 25 °C | Not specified | Not specified |
| Detection | DAD (270, 330, 350 nm) & ESI-MS | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation from Ginkgo biloba Leaves
-
Grinding: Obtain dried Ginkgo biloba leaves and grind them into a fine powder.
-
Extraction: Weigh 125 mg of the dried, ground leaves and place them into a suitable vessel. Add 5.0 mL of a methanol-water solution (60:40, v/v).[2]
-
Sonication: Sonicate the mixture for 60 minutes at room temperature.[2]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[2][13]
-
Injection: The filtered extract is now ready for injection into the HPLC system.
Protocol 2: Reversed-Phase HPLC for Ginkgolide C Analysis
-
System Preparation:
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.[2]
-
Inject the prepared sample.
-
Run a linear gradient. A possible starting point is increasing from 10% to 26% B over 40 minutes, then to 65% B at 70 minutes, and finally to 100% B at 100 minutes.[2] Note: This gradient may need significant optimization for preparative scale and for resolving ginkgolide C and J.
-
-
Detection:
-
Fraction Collection: If performing preparative chromatography, collect the fractions corresponding to the ginkgolide C peak for further processing.
Visualizations
Caption: Troubleshooting workflow for ginkgolide C purification.
Caption: Principle of reversed-phase separation for ginkgolides.
References
- 1. Qualitative Thin Layer Chromatography Analysis Ginkgo [sigmaaldrich.com]
- 2. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. nacalai.com [nacalai.com]
- 11. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 12. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ginkgolide C Production in Ginkgo biloba Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of ginkgolide C in Ginkgo biloba cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing ginkgolide C production in cell culture?
A1: Several factors significantly impact ginkgolide C production. Key among them are the selection of a high-yielding cell line, the composition of the culture medium (including basal salts, carbon source, and plant growth regulators), the use of elicitors to stimulate the biosynthesis pathway, and the optimization of physical culture conditions like temperature and light.[1][2]
Q2: Which type of culture medium is recommended for Ginkgo biloba cell cultures?
A2: Murashige and Skoog (MS) medium is widely reported to be effective for both cell growth and ginkgolide production in Ginkgo biloba cultures.[1][3][4] While other media like Gamborg's B5 can also support growth, MS medium has shown significant positive effects on ginkgolide accumulation.[5]
Q3: How do plant growth regulators affect ginkgolide C production?
A3: The balance of auxins and cytokinins is crucial. A common combination for callus induction and maintenance is α-naphthaleneacetic acid (NAA) and kinetin (B1673648). Optimal concentrations can vary, but a combination of 1.0 mg/L NAA and 0.1 mg/L kinetin has been shown to be effective for ginkgolide B production, a closely related ginkgolide.[3][6]
Q4: What is the role of elicitors in enhancing ginkgolide C production?
A4: Elicitors are compounds that trigger defense responses in plant cells, which can lead to an increase in the production of secondary metabolites like ginkgolides.[7][8] Both biotic (e.g., from fungi or bacteria) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors have been successfully used to enhance ginkgolide production.[7][9][10]
Q5: Where in the plant cell is ginkgolide biosynthesis believed to occur?
A5: Evidence from 13C-labeled glucose studies suggests that ginkgolides are biosynthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[8][11] The biosynthesis is thought to primarily occur in the roots of the intact plant, with the ginkgolides then being transported to the leaves.[11][12][13]
Troubleshooting Guides
Issue 1: Low or No Ginkgolide C Production
| Possible Cause | Troubleshooting Step |
| Poorly producing cell line | Screen different Ginkgo biloba explants (e.g., leaves, petioles) to establish multiple callus lines and select the one with the highest ginkgolide C production. Brownish callus lines have been associated with higher ginkgolide levels.[1] |
| Suboptimal culture medium | Ensure you are using MS medium as the basal medium.[1][3] Verify the correct preparation and concentration of all medium components. |
| Incorrect plant growth regulator concentrations | Perform a dose-response experiment to optimize the concentrations of NAA and kinetin for your specific cell line. Start with the recommended 1.0 mg/L NAA and 0.1 mg/L kinetin.[3][6] |
| Ineffective elicitation | If using elicitors, optimize the concentration and exposure time. For example, with methyl jasmonate (MJ) and salicylic acid (SA), concentrations around 0.5 mM and 0.3 mM, respectively, have been effective for ginkgolide B.[7] The timing of elicitor addition during the culture growth phase is also critical.[10] |
| Inadequate precursor supply | Consider feeding precursors of the ginkgolide biosynthesis pathway, such as isopentenyl pyrophosphate (IPP), to potentially boost production.[4] |
Issue 2: Poor Cell Growth
| Possible Cause | Troubleshooting Step |
| Nutrient limitation | Ensure the culture medium is fresh and has the appropriate concentrations of macronutrients and micronutrients. Subculture the cells at regular intervals (e.g., every 3 weeks) to replenish nutrients.[6] |
| Suboptimal sucrose (B13894) concentration | A lower sucrose concentration (e.g., 3%) tends to improve cell growth, while higher concentrations (5-7%) can enhance ginkgolide production at the expense of growth.[1][2] Adjust the sucrose level based on your primary objective (biomass or product). |
| Unfavorable temperature | Maintain the culture temperature around 25°C for optimal cell growth.[4] Temperatures above 28°C can dramatically reduce the growth rate.[1][2] |
| Inappropriate light conditions | While darkness is often preferred for callus induction, light can be beneficial for the growth of established callus and suspension cultures.[6] |
Issue 3: Culture Contamination
| Possible Cause | Troubleshooting Step |
| Bacterial or fungal contamination | Immediately discard contaminated cultures to prevent spreading.[14][15] Review and reinforce aseptic techniques.[16] Decontaminate all work surfaces, incubators, and equipment thoroughly.[17][18] |
| Contaminated reagents or media | Filter-sterilize all liquid media and reagents.[16] Test new batches of serum or other supplements for sterility before use.[14] |
| Mycoplasma contamination | This is a more insidious contamination that is not visible to the naked eye. If you suspect mycoplasma (e.g., unexplained changes in cell growth or metabolism), use a specific mycoplasma detection kit (e.g., PCR-based).[15][16] |
Quantitative Data Summary
Table 1: Effect of Sucrose Concentration on Cell Growth and Ginkgolide Production
| Sucrose Concentration | Effect on Cell Growth | Effect on Ginkgolide Production | Reference |
| 3% | Improved | - | [1][2] |
| 5% | - | Improved | [1][2] |
| 7% | - | Improved | [1][2] |
Table 2: Optimal Concentrations of Organic Elicitors for Ginkgolide B Production
| Elicitor | Optimal Concentration | Intracellular Yield (mg/L) | Extracellular Yield (mg/L) | % Increase (Intracellular/Extracellular) vs. Control | Reference |
| Methyl Jasmonate (MJ) | 0.5 mM | 108.9 | 112.4 | 371% / 404% | [7] |
| Salicylic Acid (SA) | 0.3 mM | 74.4 | 82.1 | 222% / 268% | [7] |
| Yeast Extract (YE) | 300 mg/L | 56.4 | 58.4 | 144% / 162% | [7] |
| Chitosan (CH) | 200 mg/L | 47.6 | 69.4 | 106% / 211% | [7] |
| Control (no elicitor) | - | 23.1 | 22.3 | - | [7] |
Experimental Protocols
Protocol 1: Callus Induction from Ginkgo biloba Leaf Explants
-
Explant Preparation:
-
Collect young, healthy leaves from a Ginkgo biloba tree.
-
Wash the leaves thoroughly under running tap water.
-
Surface sterilize the leaves by immersing them in 70% (v/v) ethanol (B145695) for 30-60 seconds, followed by a 10-15 minute soak in a 10% (v/v) sodium hypochlorite (B82951) solution with a few drops of Tween 20.
-
Rinse the leaves three to five times with sterile distilled water inside a laminar flow hood.[19]
-
Cut the sterilized leaves into small segments (approximately 1 cm²).
-
-
Culture Initiation:
-
Prepare solid MS medium supplemented with 3% (w/v) sucrose, 1.0 mg/L NAA, 0.1 mg/L kinetin, and solidified with 0.8% (w/v) agar.[6] Adjust the pH to 5.8 before autoclaving.
-
Place the leaf explants onto the surface of the solid MS medium in sterile Petri dishes.
-
Seal the Petri dishes with parafilm and incubate in the dark at 24-26°C.[6]
-
-
Callus Development and Maintenance:
Protocol 2: Elicitation with Methyl Jasmonate (MJ) in Suspension Culture
-
Suspension Culture Initiation:
-
Transfer established friable callus to liquid MS medium with the same composition as the solid medium but without agar.
-
Place the flasks on a rotary shaker at 120 rpm under a 16-hour light/8-hour dark cycle at 25°C.[19]
-
Subculture the suspension culture every 2-3 weeks by transferring a portion of the cell suspension to fresh liquid medium.
-
-
Elicitor Preparation:
-
Prepare a stock solution of methyl jasmonate (MJ) in a suitable solvent (e.g., ethanol) and filter-sterilize it.
-
-
Elicitation Procedure:
-
To a healthy, actively growing suspension culture, add the sterile MJ stock solution to achieve a final concentration of 0.5 mM.[7]
-
Incubate the elicited culture for a predetermined period (e.g., 24-96 hours) to allow for the induction of ginkgolide biosynthesis.
-
Harvest the cells and the culture medium separately for ginkgolide extraction and analysis.
-
Protocol 3: Extraction and Quantification of Ginkgolides
-
Extraction:
-
Lyophilize (freeze-dry) the harvested cells to determine the dry weight.
-
Pulverize the dried cells.
-
Extract the powdered cells with an acetone-water mixture (1:1, v/v) using sonication at room temperature.[6]
-
For the culture medium, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.[6]
-
-
Purification (for cell extract):
-
Evaporate the acetone (B3395972) from the extract under vacuum.
-
Extract the remaining aqueous layer with n-hexane to remove non-polar impurities.[6]
-
The aqueous layer now contains the ginkgolides.
-
-
Quantification:
Visualizations
Caption: Simplified Ginkgolide C Biosynthesis Pathway.
References
- 1. Production of Ginkgolides and Bilobalide from Optimized the Ginkgo biloba Cell Culture -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgolide B production in cultured cells derived from Ginkgo biloba L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nutritional and hormonal requirements of Ginkgo biloba embryo-derived callus and suspension cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1993002204A1 - Production of ginkgolides in cell culture - Google Patents [patents.google.com]
- 7. Effects of Organic Elicitors on the Recycled Production of Ginkgolide B in Immobilized Cell Cultures of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of biotic elicitors on the accumulation of bilobalide and ginkgolides in Ginkgo biloba cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. mpipz.mpg.de [mpipz.mpg.de]
- 20. akjournals.com [akjournals.com]
- 21. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ginkgolide C Bioavailability in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of ginkgolide C in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of ginkgolide C in animal models?
A1: Studies in rats have demonstrated that ginkgolide C has inherently low oral bioavailability, typically ranging from 4.91% to 6.80%.[1][2] This poor absorption significantly hinders preclinical research and the development of orally administered therapies.
Q2: What are the primary reasons for the low oral bioavailability of ginkgolide C?
A2: The low bioavailability of ginkgolide C is attributed to several factors, including its poor water solubility and potential for extensive first-pass metabolism.[1] Its chemical structure, a diterpene trilactone, contributes to its lipophilic nature, making it challenging to dissolve in the aqueous environment of the gastrointestinal tract.
Q3: What are the most promising strategies to improve the oral bioavailability of ginkgolide C?
A3: Several formulation strategies have been successfully employed to enhance the oral bioavailability of ginkgolide C and other poorly soluble compounds from Ginkgo biloba extracts. These include:
-
Proliposomes: These are dry, free-flowing powders that form a liposomal suspension upon contact with water. A study using a proliposome formulation containing a bile salt, prepared by spray drying, showed a 294% relative bioavailability of ginkgolide C in rats compared to a control suspension.[3]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. Hot-melt extrusion (HME) is a common method for preparing solid dispersions. A study using HME with a Kollidon® VA64/Kolliphor® RH40 carrier significantly increased the Cmax and AUC of ginkgolide C in rats.
-
Nanocrystal Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Nanocrystal solid dispersions, often prepared by high-pressure homogenization combined with freeze-drying, have shown promise for improving the dissolution and bioavailability of poorly soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Q4: Are there any analytical methods available for quantifying ginkgolide C in plasma samples?
A4: Yes, a sensitive and robust UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method has been developed and validated for the determination of ginkgolide C in rat plasma.[1][2] This method is crucial for accurately assessing the pharmacokinetic profiles of different ginkgolide C formulations.
Troubleshooting Guides
Issue: Inconsistent or low ginkgolide C plasma concentrations in pharmacokinetic studies.
Possible Cause 1: Poor dissolution of the administered formulation.
-
Troubleshooting Steps:
-
Formulation Enhancement: Consider reformulating ginkgolide C using one of the bioavailability-enhancing techniques mentioned in the FAQs, such as proliposomes, solid dispersions, or nanocrystals.
-
In Vitro Dissolution Testing: Before in vivo studies, perform in vitro dissolution tests to compare the release profile of your formulation with the pure drug. The dissolution medium should mimic the gastrointestinal conditions of the animal model.
-
Particle Size Analysis: If using a suspension or nanocrystal formulation, characterize the particle size distribution. Smaller particle sizes generally lead to faster dissolution.
-
Possible Cause 2: Rapid metabolism or elimination.
-
Troubleshooting Steps:
-
Pharmacokinetic Modeling: Analyze the pharmacokinetic data to determine the elimination half-life. A short half-life may indicate rapid clearance.
-
Metabolite Identification: The UPLC-Q-TOF-MS technique can be used to identify potential metabolites of ginkgolide C in plasma, urine, and feces.[1] Understanding the metabolic pathways can inform strategies to inhibit or bypass extensive metabolism.
-
Coadministration with Metabolic Inhibitors: While complex, co-administration with known inhibitors of relevant metabolic enzymes could be explored in exploratory studies to understand the impact of metabolism on bioavailability.
-
Possible Cause 3: Issues with the animal model or experimental procedure.
-
Troubleshooting Steps:
-
Fasting State: Ensure that the animals are properly fasted before oral administration, as food can affect the absorption of lipophilic compounds.
-
Gavage Technique: Verify that the oral gavage technique is consistent and delivers the full dose to the stomach without causing stress or injury to the animals.
-
Blood Sampling Times: Optimize the blood sampling schedule to accurately capture the absorption phase (Cmax) and elimination phase of the drug. Given that ginkgolide C is rapidly absorbed, with a Tmax of around 0.5 hours in rats, early time points are critical.[1]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Ginkgolide C Formulations in Rats
| Formulation | Relative Bioavailability (%) | Cmax (ng/mL) | AUC (ng·h/mL) | Animal Model | Reference |
| Unformulated Ginkgolide C | 4.91 - 6.80 (Absolute) | Varies with dose | Varies with dose | Rats | [1][2] |
| Proliposomes (with bile salt) | 294 | Significantly Increased | Significantly Increased | Rats | [3] |
| Solid Dispersion (Hot-Melt Extrusion) | Not explicitly stated as relative %, but significantly increased exposure | Significantly Increased | Significantly Increased | Rats |
Experimental Protocols
Preparation of Ginkgolide C Proliposomes by Spray Drying
This protocol is based on the methodology for preparing proliposomes of Ginkgo biloba extract, which has been shown to be effective for ginkgolide C.[3]
-
Materials: Ginkgolide C, Soy Phosphatidylcholine, Cholesterol, Bile Salt (e.g., sodium deoxycholate), Mannitol (B672), Ethanol, Deionized Water.
-
Equipment: Spray dryer, Homogenizer, Rotary evaporator.
-
Methodology:
-
Preparation of the Organic Phase: Dissolve ginkgolide C, soy phosphatidylcholine, and cholesterol in ethanol.
-
Preparation of the Aqueous Phase: Dissolve the bile salt and mannitol (as a carrier and cryoprotectant) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form a homogenous emulsion.
-
Spray Drying: Atomize the emulsion into a heated chamber of the spray dryer. The solvent evaporates, leaving dry, free-flowing proliposome powder. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure.
-
Characterization: The resulting proliposomes should be characterized for particle size, morphology (using scanning electron microscopy), encapsulation efficiency, and in vitro dissolution.
-
Preparation of Ginkgolide C Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is adapted from a successful method for preparing solid dispersions of Ginkgo biloba extract.
-
Materials: Ginkgolide C, Kollidon® VA64, Kolliphor® RH40.
-
Equipment: Hot-melt extruder with a twin-screw system.
-
Methodology:
-
Premixing: Physically mix ginkgolide C with the carriers (Kollidon® VA64 and Kolliphor® RH40 in an 85:15 ratio) to create a homogenous powder blend. A drug load of around 25% has been reported to be effective.
-
Extrusion: Feed the powder blend into the hot-melt extruder. The processing temperature should be carefully controlled (e.g., in the range of 120-125°C) to ensure the drug melts and disperses within the polymer matrix without degradation. The screw speed (e.g., 100 RPM) is another critical parameter.
-
Cooling and Milling: The extrudate is cooled to solidify and then milled into a fine powder.
-
Characterization: The solid dispersion should be analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of ginkgolide C. In vitro dissolution studies are essential to demonstrate improved release characteristics.
-
Visualizations
Caption: Workflow for preparing and evaluating ginkgolide C proliposomes.
Caption: Workflow for preparing and evaluating ginkgolide C solid dispersions.
Caption: Conceptual pathway for enhanced oral bioavailability of ginkgolide C.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and Metabolism Study of Ginkgolide C in Rats by UPLC-Q-TOF-MS and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliposomes containing a bile salt for oral delivery of Ginkgo biloba extract: Formulation optimization, characterization, oral bioavailability and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Ginkgolide C Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ginkgolide C.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection and quantification of Ginkgolide C?
A1: The primary methods for analyzing Ginkgolide C are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantification.[1][2][3] 1H-NMR has also been used for quantitative analysis without the need for chromatographic purification.
Q2: What are the key considerations for sample preparation when analyzing Ginkgolide C?
A2: Sample preparation is critical for accurate analysis. Key steps often include:
-
Extraction: Solid-liquid extraction from plant material (e.g., Ginkgo biloba leaves) is a common first step. Solvents like methanol (B129727), ethanol, or aqueous mixtures are frequently used. For plasma samples, liquid-liquid extraction with ethyl acetate (B1210297) is effective.[1]
-
Purification/Clean-up: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering compounds.[2] In some cases, a simple protein precipitation with methanol is sufficient for plasma samples.[2]
-
Derivatization: For GC analysis, derivatization is necessary to increase the volatility of the ginkgolides.
Q3: What are the typical storage conditions for Ginkgolide C standards and samples?
A3: Ginkgolide C is stable for at least two years when stored at -20°C.[4] It is important to protect it from light and moisture.[4] For solutions, storage at 4°C is recommended for short-term use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Ginkgolide C using HPLC and LC-MS/MS.
HPLC Troubleshooting
Problem: Peak Tailing
-
Possible Cause 1: Secondary Interactions with Stationary Phase. Residual silanol (B1196071) groups on the silica-based column can interact with polar analytes like Ginkgolide C, causing peak tailing.[5][6][7]
-
Solution:
-
Use a highly end-capped column to minimize exposed silanol groups.
-
Adjust the mobile phase pH. Operating at a lower pH can suppress the ionization of silanol groups.
-
Add a competitive base to the mobile phase in small concentrations to block the active sites.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Extra-column Volume. Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing between the column and the detector.
-
Problem: Retention Time Shifts
-
Possible Cause 1: Inconsistent Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use an online degasser to prevent bubble formation.[8]
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[9]
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Replace the column with a new one of the same type. Implement a column washing procedure after each batch of samples.
-
Problem: Poor Resolution
-
Possible Cause 1: Inappropriate Mobile Phase. The organic solvent ratio and pH of the mobile phase are critical for achieving good separation.
-
Solution: Optimize the mobile phase composition. A gradient elution may be necessary to separate Ginkgolide C from other ginkgolides and matrix components.
-
-
Possible Cause 2: Worn-out Column. A deteriorated column will lose its resolving power.
-
Solution: Replace the analytical column.
-
LC-MS/MS Troubleshooting
Problem: Low Signal Intensity/Poor Sensitivity
-
Possible Cause 1: Inefficient Ionization. Ginkgolide C may not ionize efficiently under the chosen source conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ginkgolides generally show a poor response in positive ion mode; negative ion mode is preferred.[1]
-
-
Possible Cause 2: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of Ginkgolide C.
-
Solution:
-
Improve the sample clean-up procedure to remove interfering matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Dilute the sample to reduce the concentration of interfering substances.
-
-
Problem: In-source Fragmentation
-
Possible Cause 1: High Source Temperature or Voltages. Aggressive source conditions can cause the analyte to fragment before entering the mass analyzer.
-
Solution: Optimize the source temperature and cone voltage to minimize in-source fragmentation and maximize the abundance of the precursor ion.
-
Problem: Analyte Instability in Plasma
-
Possible Cause: Degradation in Biological Matrix. Terpene lactones can be unstable in plasma.[1]
-
Solution: Add a stabilizer, such as hydrochloric acid, to the plasma sample to prevent degradation.[1]
-
Experimental Protocols
General HPLC Method for Ginkgolide C Analysis
This is a general starting point; optimization will be required for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 220 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
General LC-MS/MS Method for Ginkgolide C Quantification
-
LC System: As described for the HPLC method.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Ginkgolide C.
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled Ginkgolide C or a structurally similar compound, should be used.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Ginkgolide Analysis
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Methanol:Water (23:77) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) |
| Recovery | >96.5% |
| Minimum Determinable Concentration | 80 µg/g of extract |
Source: Adapted from a high-performance liquid chromatographic method for the determination of ginkgolides and bilobalide (B1667068).[10]
Table 2: Example LC-MS/MS Method Parameters for Ginkgolide Analysis in Plasma
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Water with 0.01% formic acid and acetonitrile |
| Ionization Mode | Negative ESI |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Stabilizer for Plasma | Hydrochloric Acid |
Source: Adapted from a reliable LC-MS/MS method for the determination of five bioactive constituents of Ginkgo biloba leaf extracts in rat plasma.[1]
Visualizations
Caption: General experimental workflow for Ginkgolide C analysis.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of ginkgolides A, B, C and bilobalide by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. schd-shimadzu.com [schd-shimadzu.com]
Technical Support Center: Optimizing In Vivo Studies with Ginkgolide-C
This guide provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of Ginkgolide-C (GC). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during in vivo experiments involving this compound.
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The optimal dose of this compound is highly dependent on the animal model and the pathological condition being studied. Based on published literature, effective doses in rodent models typically range from 8 mg/kg to 48 mg/kg. For instance, in rat models of myocardial ischemia/reperfusion, doses of 8, 16, and 32 mg/kg have been shown to be effective in reducing infarct size.[1] In a mouse model of atherosclerosis, doses of 12, 24, and 48 mg/kg were used.[2] It is advisable to perform a dose-response study starting with a low dose (e.g., 5-10 mg/kg) to determine the optimal therapeutic window for your specific experimental setup.
Q2: I am observing low or inconsistent efficacy with oral administration of this compound. Why is this happening and what can I do?
A2: This is a common issue. This compound has very low oral bioavailability, reported to be between 4.91% and 6.80% in rats.[3][4] After oral administration, it is rapidly absorbed, reaching peak plasma concentration in about 30 minutes, but the overall systemic exposure is poor.[3]
Troubleshooting Steps:
-
Switch Administration Route: For more consistent and predictable systemic exposure, consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection.[3][5]
-
Formulation Optimization: The poor water solubility of ginkgolides contributes to their low bioavailability.[6] While research on this compound specifically is limited, studies on Ginkgolide B have shown that formulation strategies like solid dispersions or liposomal encapsulation can significantly improve dissolution and bioavailability.[6][7][8] You may consider formulating this compound in a suitable vehicle to enhance its solubility.
Q3: What are the appropriate vehicles for dissolving and administering this compound?
A3: The choice of vehicle depends on the administration route. For oral gavage, Ginkgo biloba extract (which contains this compound) has been administered in corn oil in toxicology studies.[9][10] For IP or IV injections, a vehicle that can solubilize this compound without causing toxicity is required. Due to its lipophilic nature, solvents such as a mixture of ethanol, propylene (B89431) glycol, and saline, or DMSO followed by dilution in saline or phosphate-buffered saline (PBS) are often used. It is critical to ensure the final concentration of the organic solvent is low enough to not cause adverse effects in the animals. Always include a vehicle-only control group in your experiments.
Q4: What are the known pharmacokinetic properties of this compound in rats?
A4: Pharmacokinetic studies in rats show that this compound has a moderate clearance rate and a short terminal elimination half-life of approximately 0.95 hours after intravenous administration.[3] Following oral administration, it is absorbed quickly but has low overall bioavailability.[3][4] Key pharmacokinetic parameters are summarized in the data tables below.
Q5: Are there any potential toxicities or side effects associated with this compound administration?
A5: Studies have been conducted on Ginkgo biloba extract, which contains this compound. In long-term (2-year) gavage studies in rodents, high doses of Ginkgo biloba extract were associated with carcinogenic activity in the liver (hepatocellular carcinoma and hepatoblastoma) of mice and showed evidence of carcinogenic potential in the thyroid gland of rats and mice.[9][10][11] Nonneoplastic lesions were also observed in the liver, thyroid, and nose.[10] It is important to note that these studies used a complex extract and very high doses (e.g., up to 1,000 mg/kg in rats and 2,000 mg/kg in mice).[10] Researchers should carefully monitor animals for any signs of distress or toxicity, especially in long-term studies.
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic and toxicity data for this compound and Ginkgo Biloba Extract from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (IV) | Oral Administration (PO) | Reference |
| Dose | Not Specified | 10, 20, 40 mg/kg | [3] |
| t½ (half-life) | 0.95 h | Not Specified | [3] |
| CL (Clearance) | 1816.86 mL/h/kg | Not Applicable | [3] |
| Vss (Volume of Distribution) | 1038.83 mL/kg | Not Applicable | [3] |
| Tmax (Time to Peak Concentration) | Not Applicable | 0.5 h | [3] |
| Oral Bioavailability (F) | Not Applicable | 4.91% - 6.80% | [3] |
Table 2: Toxicity Data for Ginkgo Biloba Extract (GBE) in Rodents (3-Month Gavage Study)
| Species | Dose Range (mg/kg) | Key Observations | Reference |
| F344/N Rats | 62.5 - 1,000 | Increased liver weights, hepatocyte hypertrophy. | [9][10] |
| B6C3F1/N Mice | 125 - 2,000 | Increased liver weights, hepatocyte hypertrophy. Decreased body weight in females at 2,000 mg/kg. | [10][12] |
Note: The Ginkgo biloba extract used in these studies contained 3.06% this compound.[9]
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol is adapted from a study determining the pharmacokinetics and metabolism of this compound.[3][4]
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Controlled environment (12h light/dark cycle, 22-25°C, 40-70% humidity) with free access to food and water.[1] Animals should be fasted overnight before the experiment.
-
Drug Preparation: Prepare this compound solution for IV and PO administration in an appropriate vehicle.
-
Administration:
-
Oral (PO): Administer this compound via oral gavage at doses of 10, 20, and 40 mg/kg.
-
Intravenous (IV): Administer this compound via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: Precipitate plasma proteins using acetonitrile (B52724).
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method. Chromatographic separation can be achieved on a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.[3]
-
-
Data Analysis: Calculate pharmacokinetic parameters (t½, CL, Vss, AUC, Cmax, Tmax, F) using appropriate software (e.g., WinNonlin).
Protocol 2: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This protocol for inducing cerebral ischemia/reperfusion injury is based on a study investigating the neuroprotective effects of this compound.[13]
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital, 40 mg/kg, IP).
-
Surgical Procedure (MCAO):
-
Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
-
Ischemia Period: Maintain the occlusion for a specific duration (e.g., 2 hours).
-
Reperfusion: Gently withdraw the monofilament to restore blood flow to the MCA territory.
-
This compound Administration: Administer this compound (or vehicle) at the desired dose and route (e.g., IP or IV) at the onset of reperfusion or as per the experimental design.
-
Post-Operative Care: Suture the incision, and allow the animal to recover in a warm cage. Provide access to food and water.
-
Outcome Assessment (e.g., at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Biochemical and Histological Analysis: Collect brain tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β), blood-brain barrier integrity, and other relevant parameters.[13]
-
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways, primarily related to inflammation and oxidative stress.
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for conducting an in vivo experiment with this compound.
Caption: A generalized workflow for in vivo this compound experiments.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical approach to troubleshooting experiments where this compound shows lower-than-expected efficacy.
Caption: A troubleshooting flowchart for low efficacy of this compound.
References
- 1. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Metabolism Study of Ginkgolide C in Rats by UPLC-Q-TOF-MS and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal injection of ginkgolide B, a major active compound of Ginkgo biloba, dose-dependently increases the amount of wake and decreases non-rapid eye movement sleep in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Toxicology and carcinogenesis studies of Ginkgo biloba extract (CAS No. 90045-36-6) in F344/N rats and B6C3F1/N mice (Gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and Carcinogenicity Studies of Ginkgo biloba extract in Rat and Mouse: Liver, Thyroid, and Nose are Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Ginkgolide-C Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the ambitious journey of synthesizing ginkgolide-C, the path is often fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to navigate the complexities of scaling up this intricate molecule. Drawing from established research, this guide addresses common issues in both chemical and biosynthetic production, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in the chemical synthesis of this compound at scale?
A1: The primary challenges in scaling up the chemical synthesis of this compound stem from its complex molecular architecture. The molecule possesses a compact, highly oxygenated hexacyclic structure with a unique tert-butyl group and twelve contiguous stereogenic centers, including two adjacent quaternary carbons.[1][2][3][4] This intricate structure necessitates a lengthy and complex synthesis, often involving expensive and hazardous reagents that are not amenable to large-scale production.[5] Moreover, reactions that are manageable at the lab scale, such as those with significant exothermic potential, can become dangerous and difficult to control at an industrial scale.[5]
Q2: What are the main difficulties encountered in the biosynthetic production of this compound?
A2: The primary obstacles in biosynthetic production are the extremely low yields of ginkgolides from their natural source, the Ginkgo biloba tree (0.1-0.2% by weight), and from in vitro cell cultures (0.005–0.01%).[6][7] Several factors contribute to these low yields in cell cultures, including the slow growth rate of the cells, low tolerance to shear stress during cultivation, and potential for asexual mutations.[6] Furthermore, the biosynthetic pathway of ginkgolides is not yet fully elucidated, which hampers efforts in metabolic engineering to enhance production.[8][9][10]
Q3: How can the yield of this compound be improved in cell cultures?
A3: One promising strategy to enhance ginkgolide production in Ginkgo biloba cell cultures is the use of elicitors.[7][9] Elicitors are compounds that trigger defense responses in the plant cells, which can lead to an increased production of secondary metabolites like ginkgolides.[7] Examples of elicitors that have been investigated include fungi, chitosan, and yeast extract.[7] Immobilized cell cultures have also been shown to stimulate an increase in ginkgolide B production, a closely related compound.[11][12]
Q4: What are the most effective methods for purifying this compound at a larger scale?
A4: The purification of this compound from complex mixtures, whether from plant extracts or cell cultures, is a significant challenge due to its low concentration.[6][7] Effective purification typically involves a multi-step chromatographic process.[13] Commonly used techniques include column chromatography with sorbents like Sephadex LH-20, polyamide resin, and silica (B1680970) gel.[13][14] Following initial separation, preparative high-performance liquid chromatography (HPLC) is often employed to achieve high purity.[15][16] High-speed counter-current chromatography (HSCCC) has also been demonstrated as a viable method for the one-step separation of ginkgo flavonol glycosides.[17]
Troubleshooting Guides
Chemical Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | - Incomplete reaction- Side product formation- Degradation of product | - Optimize reaction conditions (temperature, pressure, catalyst).- Use high-purity starting materials.- Employ in-process controls (e.g., TLC, HPLC) to monitor reaction progress. |
| Diastereoselectivity issues | - Steric hindrance- Inappropriate chiral catalyst or auxiliary | - Screen different chiral catalysts or auxiliaries.- Modify the substrate to reduce steric hindrance.- Optimize reaction temperature to favor the desired diastereomer. |
| Difficulty in removing impurities | - Similar polarity of product and impurities | - Employ orthogonal purification techniques (e.g., crystallization, preparative HPLC).- Modify the impurity chemically to alter its polarity for easier separation. |
| Exothermic reaction runaway at scale | - Inadequate heat dissipation | - Implement controlled addition of reagents.- Use a reactor with a higher surface area-to-volume ratio.- Employ a more efficient cooling system.[5] |
Biosynthetic Production
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound yield in cell culture | - Suboptimal growth medium- Inadequate elicitation- Cell line instability | - Optimize media components (sugars, hormones, nutrients).- Screen a panel of elicitors at various concentrations and exposure times.[7]- Subclone and select high-producing cell lines. |
| Cell death during fermentation | - High shear stress- Nutrient depletion- Accumulation of toxic byproducts | - Optimize agitation and aeration rates.- Implement a fed-batch or perfusion culture system.- Monitor and control pH and dissolved oxygen levels. |
| Contamination of cultures | - Poor aseptic technique- Contaminated media or equipment | - Strictly adhere to aseptic protocols.- Autoclave all media and equipment thoroughly.- Regularly monitor cultures for signs of contamination. |
| Difficulties in extracting ginkgolides from biomass | - Inefficient cell lysis- Inappropriate solvent system | - Test different cell disruption methods (e.g., sonication, homogenization).- Optimize the extraction solvent polarity and extraction time. |
Key Experimental Methodologies
Total Synthesis of (±)-Ginkgolide C (Barriault Approach Summary)
The first total synthesis of (±)-ginkgolide C, a landmark achievement, was reported by the Barriault group. The synthesis is a complex, multi-step process that masterfully constructs the intricate hexacyclic core.[2][4][18] A key feature of their strategy is a carefully orchestrated series of carbon-carbon bond formations and oxidations.[2]
A critical early step involves a diastereoselective Claisen rearrangement to set key stereocenters.[3] The synthesis proceeds through the formation of a pivotal intermediate that can also serve as a precursor for the synthesis of ginkgolides A and B.[2][4] The final stages of the synthesis involve a series of oxidations and lactonizations to complete the highly oxygenated structure of ginkgolide C.[2]
For a detailed step-by-step protocol, researchers should refer to the primary literature: J. Am. Chem. Soc. 2022, 144, 17792.[18]
General Protocol for Ginkgolide Extraction and Purification
-
Extraction: Dried and powdered Ginkgo biloba leaves or cell biomass are extracted with an organic solvent, typically an ethanol-water mixture.[13] Ultrasonic-assisted extraction can be employed to improve efficiency.[14]
-
Initial Fractionation: The crude extract is subjected to column chromatography using polyamide resin or Sephadex LH-20 to separate the ginkgolides from other compounds like flavonoids.[14][16]
-
Fine Purification: The ginkgolide-rich fraction is further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column.[15] The mobile phase composition is optimized to achieve baseline separation of the different ginkgolides.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[15][17]
Visualizing the Pathways
To aid in understanding the complexities of this compound synthesis, the following diagrams illustrate the biosynthetic pathway and a generalized workflow for chemical synthesis.
Caption: The MEP pathway for ginkgolide biosynthesis.
Caption: Generalized workflow for this compound total synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Organic Elicitors on the Recycled Production of Ginkgolide B in Immobilized Cell Cultures of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogrev.com [phcogrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Organic Elicitors on the Recycled Production of Ginkgolide B in Immobilized Cell Cultures of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and purification of 12 flavonoid glycosides from Ginkgo biloba extract using sephadex LH-20 and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and purification of ginkgo flavonol glycosides from Ginkgo biloba leaves by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Barriault Synthesis of Ginkgolide C [organic-chemistry.org]
Technical Support Center: Diastereoselectivity in Ginkgolide C Synthesis
Welcome to the technical support center for researchers engaged in the synthesis of ginkgolide C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high diastereoselectivity in key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for controlling stereochemistry in the synthesis of the ginkgolide C core?
A1: Based on recent successful total syntheses, three key stages demand rigorous control of reaction conditions to ensure high diastereoselectivity: the initial Claisen rearrangement to set the first quaternary center, a subsequent diastereoselective alkylation to install the second adjacent quaternary center, and a late-stage aldol (B89426) reaction to form a crucial carbon-carbon bond for the final ring system.
Q2: How significant is the choice of base in diastereoselective enolate formations for ginkgolide synthesis?
A2: The choice of base is paramount. For instance, in the diastereoselective alkylation, Potassium Hexamethyldisilazide (KHMDS) in the presence of 18-crown-6 (B118740) is used to generate a specific enolate that directs the alkylating agent to a particular face of the molecule.[1] In the crucial aldol reaction, Lithium Diisopropylamide (LDA) is employed to favor the formation of the (Z)-enolate, which, according to the Zimmerman-Traxler model, leads to the desired anti-aldol product.[2] Using a different base could alter the enolate geometry and, consequently, the diastereomeric ratio of the product.
Q3: What is the role of 18-crown-6 in the highly diastereoselective alkylation step?
A3: 18-crown-6 is a phase-transfer catalyst that complexes the potassium cation of KHMDS. This sequestration of the cation creates a more "naked" and therefore more reactive enolate. This increased reactivity can enhance the rate of the desired alkylation reaction relative to potential side reactions. Furthermore, by disrupting ion pairing and aggregation, it can lead to a more defined transition state, which contributes to the high diastereoselectivity observed (>20:1 d.r.).[1]
Troubleshooting Guides
Diastereoselective Alkylation for the Second Quaternary Center
This section addresses common issues encountered during the vinylogous deprotonation and subsequent alkylation to install the second quaternary stereocenter.
Problem: Low Diastereomeric Ratio (d.r. < 10:1)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Base | Ensure the use of KHMDS. Other bases like LDA or NaHMDS may lead to different enolate geometries and aggregation states, resulting in lower diastereoselectivity. | KHMDS, particularly with 18-crown-6, has been shown to provide superior diastereoselectivity in this specific transformation.[1] |
| Absence or Impurity of 18-crown-6 | Use freshly purified 18-crown-6 (e.g., by sublimation or recrystallization). Ensure a stoichiometric amount (typically 2 equivalents) is used. | The crown ether is crucial for sequestering the potassium ion, leading to a more reactive and selective "naked" enolate. Impurities can interfere with this complexation. |
| Incorrect Temperature | Maintain a reaction temperature of -78 °C during deprotonation and alkylation. | Higher temperatures can lead to a less organized transition state, decreasing the energy difference between the pathways leading to the two diastereomers and thus lowering the d.r. |
| Slow Addition of Electrophile | Add the iodoalkane electrophile rapidly to the pre-formed enolate at -78 °C. | A rapid addition ensures that the electrophile reacts with the kinetically formed, desired enolate before any potential equilibration or side reactions can occur. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and reagents and solvents are anhydrous. | Water will quench the enolate, leading to side products and potentially affecting the diastereoselectivity by altering the reaction environment. |
Experimental Protocol: Diastereoselective Alkylation [1]
To a solution of the α,β-unsaturated ester and 18-crown-6 (2.0 equiv.) in anhydrous THF at -78 °C is added KHMDS (2.0 equiv.) dropwise. The resulting solution is stirred for 1 minute, followed by the rapid addition of the iodoalkane (2.0 equiv.). The reaction is stirred for an additional minute at -78 °C before quenching with a saturated aqueous solution of NH₄Cl.
Diastereoselective Aldol Reaction
This guide focuses on the late-stage aldol reaction to form the C3-C13 bond, which exclusively yields the anti diastereomer.
Problem: Formation of the syn Diastereomer or Low Yield
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incorrect Base | Use LDA to generate the enolate. Other bases may favor the formation of the (E)-enolate, which would lead to the undesired syn-aldol product. | LDA is a bulky base that favors the kinetic deprotonation to form the (Z)-enolate. According to the Zimmerman-Traxler model, the (Z)-enolate leads to the anti-aldol product via a chair-like transition state that minimizes steric interactions.[2] |
| Substrate Decomposition | Ensure slow addition of the enolate to the aldehyde at low temperature (-78 °C). | The polycyclic cyclopentanone (B42830) is a complex and potentially sensitive substrate. Slow addition and low temperatures minimize side reactions and decomposition. |
| Incomplete Enolate Formation | Use freshly prepared LDA and ensure anhydrous conditions. | Incomplete formation of the enolate will result in unreacted starting material and lower yields. |
| Reversibility of the Aldol Reaction | Quench the reaction at low temperature. | The aldol reaction can be reversible. Quenching at -78 °C traps the desired product and prevents retro-aldol reaction. |
Experimental Protocol: Diastereoselective Aldol Reaction [2]
To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C is added n-butyllithium, and the mixture is stirred for 30 minutes at 0 °C. The freshly prepared LDA solution is then cooled back to -78 °C, and tert-butyl propionate (B1217596) is added dropwise. After stirring for 30 minutes, a solution of the polycyclic cyclopentanone in THF is added dropwise. The reaction is monitored by TLC and quenched with saturated aqueous NH₄Cl upon completion.
Initial Diastereoselective Claisen Rearrangement
The first step of the synthesis involves an acid-mediated Claisen rearrangement with high regio- and diastereocontrol.
Problem: Low Diastereoselectivity or Formation of Regioisomers
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Acid Catalyst | Use a Lewis or Brønsted acid as reported (e.g., p-toluenesulfonic acid). | The acid catalyzes the formation of the key vinyl ether intermediate. The nature of the acid can influence the rate and selectivity of the subsequent rearrangement. |
| High Reaction Temperature | Maintain the recommended reaction temperature. | While Claisen rearrangements often require heat, excessive temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of less stable diastereomers or regioisomers. |
| Substrate Purity | Ensure the cyclopentanone and allylic alcohol starting materials are pure. | Impurities can lead to side reactions and potentially interfere with the desired stereochemical pathway. |
Quantitative Data Summary
| Reaction | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Diastereoselective Alkylation | KHMDS, 18-crown-6, THF, -78 °C | >20:1 | 93% | [1] |
| Diastereoselective Aldol Reaction | LDA, THF, -78 °C | exclusively anti | 59% | [2] |
| Diastereoselective Claisen Rearrangement | Acid-mediated | High diastereocontrol | Not specified | [3] |
Alternative Strategy: Manganese(III)-Mediated Radical Cascade
For the construction of the spirotetracyclic core, a manganese(III)-mediated oxidative radical cascade has been explored as an alternative strategy. This approach can achieve high diastereoselectivity in the formation of contiguous all-carbon stereocenters.
Q: What are the key parameters for achieving high diastereoselectivity in a Mn(III)-mediated radical cyclization?
A: The diastereoselectivity is influenced by the substrate geometry and the reaction conditions. The formation of a cis-fused bicyclo[3.3.0]octane intermediate is often kinetically and thermodynamically favored, which directs the stereochemical outcome. The choice of solvent and the presence of co-oxidants can also play a role.
Troubleshooting: Low Diastereoselectivity in Radical Cyclization
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Substrate Conformation | Modify the substrate to favor a specific pre-cyclization conformation. | The stereochemical outcome is highly dependent on the conformation of the substrate at the moment of cyclization. |
| Reaction Concentration | Optimize the concentration to favor intramolecular over intermolecular reactions. | High concentrations can lead to competing intermolecular radical reactions, which can lower the yield and selectivity of the desired cyclized product. |
| Oxidant Stoichiometry | Carefully control the stoichiometry of Mn(OAc)₃. | An excess or deficit of the oxidant can lead to side reactions or incomplete conversion, respectively. |
References
Technical Support Center: Enhancing the Dissolution Rate of Ginkgolide-C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the dissolution rate of ginkgolide-C.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods to enhance the dissolution rate of the poorly water-soluble this compound?
A1: Several effective methods can be employed to improve the dissolution rate of this compound, a compound known for its low aqueous solubility. The most commonly successful strategies include:
-
Solid Dispersion: This technique involves dispersing this compound in a solid excipient or carrier matrix at a molecular level.[1] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[2] The result is often an amorphous form of the drug, which has a higher dissolution rate compared to its crystalline form.[1][3]
-
Nanosuspension: By reducing the particle size of this compound to the nanometer range, the surface area available for dissolution is significantly increased.[4][5][6] This method utilizes techniques such as media milling or high-pressure homogenization to produce a stable suspension of drug nanoparticles.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] This in-situ emulsification enhances the solubilization and subsequent absorption of the drug.
-
Micronization: This is a more traditional approach that involves reducing the particle size of the drug to the micrometer range through milling or grinding. While not as effective as nanosizing, it can still lead to a notable improvement in the dissolution rate.[9][10]
-
Cyclodextrin (B1172386) Complexation: This method involves the encapsulation of the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule.[11][12] This forms an inclusion complex that is more water-soluble and can enhance the dissolution rate.[13][14]
Q2: I am having trouble forming a stable solid dispersion of this compound. What are some common issues and how can I troubleshoot them?
A2: Stability issues with solid dispersions often stem from the choice of carrier, the drug-to-carrier ratio, or the preparation method. Here are some troubleshooting tips:
-
Carrier Selection: The carrier should be chemically compatible with this compound and have a high glass transition temperature (Tg) to prevent recrystallization of the drug. Commonly used carriers for similar compounds include polyvinylpyrrolidone (B124986) (PVPK30), Kollidon® VA64, and Kolliphor® RH40.[1][2] If one carrier is not working, consider trying another with different properties.
-
Drug-to-Carrier Ratio: A high drug loading can lead to instability and recrystallization. Try decreasing the drug-to-carrier ratio. For instance, a ratio of 1:10 (drug:carrier) has been shown to be effective for ginkgolide B.[1][3]
-
Solvent System (for solvent evaporation method): The choice of solvent is crucial for ensuring that both the drug and the carrier are fully dissolved. A combination of solvents, such as ethanol (B145695) and dichloromethane (B109758) (1:1), can be effective.[1][3] Incomplete dissolution will result in a physical mixture rather than a true solid dispersion.
-
Temperature (for hot-melt extrusion): The processing temperature must be carefully controlled. It should be high enough to ensure the drug and carrier form a homogenous melt but not so high as to cause degradation of this compound.
Q3: My this compound nanosuspension is showing particle aggregation over time. How can I improve its stability?
A3: Particle aggregation in nanosuspensions is a common challenge. Here’s how to address it:
-
Stabilizer Selection: The use of appropriate stabilizers is critical. A combination of a primary stabilizer (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC) and a secondary stabilizer (e.g., sodium dodecyl sulfate (B86663) - SDS or soybean phospholipid) can provide both steric and electrostatic stabilization.[4] Soybean phospholipid, in particular, can form a protective layer around the nanoparticles.[4]
-
Stabilizer Concentration: The concentration of the stabilizer needs to be optimized. Insufficient stabilizer will not adequately cover the nanoparticle surface, leading to aggregation. Conversely, excessive amounts can lead to other issues like increased viscosity.
-
Homogenization Parameters: The number of homogenization cycles and the pressure applied during high-pressure homogenization can affect particle size and stability. Increasing the number of cycles or the pressure can lead to smaller, more stable particles. For instance, 30 cycles at 650 bar has been used for Ginkgo biloba components.[5][15]
Q4: When preparing a SEDDS formulation for this compound, the system does not emulsify properly upon dilution. What could be the reason?
A4: Improper emulsification of a SEDDS formulation can be due to an imbalance in the components. Consider the following:
-
Component Ratios: The ratio of oil, surfactant, and cosurfactant is critical for spontaneous emulsification. You may need to construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region.
-
Surfactant HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a key factor. A surfactant or a blend of surfactants with an appropriate HLB value is necessary to form a stable microemulsion. For ginkgo extracts, a combination of Tween 80 and Cremophor EL35 has been used effectively.[7]
-
Solubility in Components: Ensure that this compound has adequate solubility in the chosen oil and surfactant/cosurfactant mixture. Poor solubility can lead to drug precipitation upon emulsification.
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the dissolution of ginkgolides. While much of the specific data is for ginkgolide B or total ginkgo extracts, the trends are highly relevant for this compound.
Table 1: Solid Dispersion Formulations and Dissolution Enhancement
| Active Compound | Carrier | Drug:Carrier Ratio | Preparation Method | Solvent System | Dissolution Enhancement |
| Ginkgolide B | PVPK30 | 1:10 | Solvent Evaporation with Ultrasonication | Ethanol:Dichloromethane (1:1) | Cumulative dissolution increased from ~30% to >65% in 60 min.[1][3] |
| Ginkgo Biloba Extract (GBE) | Kollidon® VA64/Kolliphor® RH40 (85:15) | - | Hot-Melt Extrusion | N/A | Significantly improved dissolution of total flavonoids and terpene lactones within 120 min.[2] |
| Ginkgolides | Low-Molecular-Weight Chitosan (LMWC) | - | - | - | Significantly higher release rate compared to the pure drug.[16] |
Table 2: Nanosuspension Formulations and Particle Size Reduction
| Active Compound | Stabilizers | Preparation Method | Initial Particle Size (D50) | Final Particle Size (D50) | Dissolution Enhancement |
| Ginkgolides | HPMC, Soybean Phospholipid, SDS | Wet-Milling | 44.25 µm | 0.373 µm | Dissolution of ginkgolide A and B reached ~98% in 30 min, compared to ~23% for the coarse powder.[4] |
| GBE Components | HPMC E5, Poloxamer 188 | High-Pressure Homogenization | - | ~336 nm | Cumulative dissolution of terpene lactones increased from ~91% to ~99% in 60 min.[5][15] |
| Ginkgolide B | - | Miniaturized Media Milling | - | ~180 nm | Cumulative dissolution rate reached 90% in 30 min, significantly higher than the raw material.[6] |
Table 3: SEDDS Formulation and Bioavailability Enhancement
| Active Compound | Oil | Surfactant/Cosurfactant | Formulation Ratio | Mean Droplet Size | Bioavailability Enhancement (Relative) |
| GBE | Ethyl Oleate | Tween 80-Cremophor EL35 (1:1) / 1,2-propanediol | 45% / 45% / 10% | ~100 nm | Bioavailability of ginkgolide A and B increased by 154.6% and 155.8%, respectively, compared to tablets.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and PVPK30 in a 1:10 ratio. Dissolve the mixture in a 1:1 (v/v) solution of ethanol and dichloromethane.
-
Ultrasonication: Place the solution in an ultrasonic bath at 60°C for 10 minutes to ensure complete dissolution and mixing.[1][3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sieving: Gently grind the dried solid dispersion and pass it through a suitable mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the amorphous state and morphology.
-
Dissolution Testing: Perform in vitro dissolution studies as per USP guidelines. Use distilled water or a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer) as the dissolution medium at 37 ± 0.5°C with a paddle speed of 100 rpm.[1][15] Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 min) and analyze the concentration of this compound using a validated HPLC method.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Suspension: Disperse this compound powder, a primary stabilizer (e.g., HPMC E5), and a secondary stabilizer (e.g., Poloxamer 188) in deionized water.
-
Pre-milling/Pre-homogenization: Stir the suspension with a high-speed stirrer for 30 minutes to form a coarse suspension.
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer at a specific pressure (e.g., 650 bar) for a set number of cycles (e.g., 30 cycles).[15] Ensure the temperature is controlled during the process.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a particle size analyzer.
-
Lyophilization (Optional): To convert the nanosuspension into a solid form, it can be freeze-dried. Add a cryoprotectant (e.g., trehalose) before freezing and lyophilizing.
-
Dissolution Testing: Conduct in vitro dissolution studies using a suitable dissolution medium (e.g., 0.5% SDS in phosphate buffer pH 6.8).[15] Analyze the samples for this compound concentration at various time points using HPLC.
Visualizations
Caption: Experimental workflow for preparing this compound solid dispersion.
Caption: Methods to enhance the dissolution rate of this compound.
References
- 1. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. [Preparation and in vitro release of ginkgolide B nanosuspension]. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceasia.org [scienceasia.org]
- 13. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on Integrated Pharmacokinetics of the Component-Based Chinese Medicine of Ginkgo biloba Leaves Based on Nanocrystalline Solid Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
troubleshooting inconsistent results in ginkgolide-C bioassays
Technical Support Center: Ginkgolide C Bioassays
Welcome to the technical support center for ginkgolide C bioassays. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Ginkgolide C and what are its key properties for in vitro work?
A1: Ginkgolide C (GC) is a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree.[1] For experimental purposes, it is crucial to be aware of its solubility and stability. Ginkgolide C is generally insoluble in water but soluble in organic solvents like DMSO and ethanol.[2] For consistent results, it is recommended to prepare fresh stock solutions in a suitable solvent and store them at -20°C, protected from light and moisture.[2]
Q2: My cells are not showing a consistent response to Ginkgolide C treatment. What are the initial checks I should perform?
A2: Inconsistent cellular response is a common issue. Start by verifying the following:
-
Compound Integrity: Ensure your ginkgolide C has been stored correctly and that the stock solution has not precipitated. Visually inspect the solution before use.[3]
-
Cell Health: Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Cell confluency should be consistent across experiments.[3]
-
Receptor Expression: Ginkgolide C is known to act on several targets, including the Platelet-Activating Factor (PAF) receptor.[2][4][5] Confirm that your cell model expresses the target receptor or pathway components you are investigating.
Q3: I am observing high variability between replicate wells in my microplate-based assay. What could be the cause?
A3: High variability in microplate assays often stems from technical inconsistencies.[6] Key areas to check include:
-
Pipetting Technique: Ensure pipettes are calibrated and use consistent, slow pipetting techniques to avoid bubbles. Pre-wetting pipette tips can also improve accuracy.[3]
-
Cell Seeding: Ensure a homogenous cell suspension during seeding to achieve even cell distribution in all wells.[3]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Consider avoiding the use of the outermost wells for critical measurements or fill them with sterile PBS or media to create a humidity barrier.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before and during application to the plate.
Q4: The inhibitory effect of Ginkgolide C appears weaker than expected in my PAF-antagonist assay. Why might this be?
A4: If Ginkgolide C's antagonistic effect on the Platelet-Activating Factor (PAF) receptor is lower than anticipated, consider these factors:
-
PAF Instability: PAF is a lipid mediator that can be unstable and rapidly degraded in aqueous solutions, especially in the presence of serum which contains the enzyme PAF acetylhydrolase (PAF-AH).[7][8] Prepare fresh PAF dilutions for each experiment and consider using serum-free media during the treatment period.[7]
-
Ginkgolide C Potency: Ginkgolide C is a known PAF antagonist, but other ginkgolides, like Ginkgolide B, are significantly more potent.[4] Ensure your expected outcome is aligned with the known potency of Ginkgolide C (IC50 ≈ 37.6 μM).[9]
-
Assay Conditions: The effectiveness of PAF antagonists can vary between different in vivo and in vitro models.[7] Optimize incubation times and concentrations for your specific experimental setup.
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response Curve
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect ginkgolide C stock and working solutions for precipitates. If observed, gently warm and vortex. Consider using a different solvent or adding a small amount of a non-interfering solubilizing agent.[3] |
| Incorrect Dilutions | Prepare fresh serial dilutions for each experiment. Double-check all calculations and ensure careful pipetting. Run a test standard curve to validate the dilution series. |
| Cell Line Drift | Use cells from a narrow passage range. Periodically re-authenticate your cell line to ensure its identity and phenotype have not changed.[3] |
| Assay Incubation Time | The cellular response may be transient. Perform a time-course experiment to determine the optimal endpoint for your specific assay (e.g., 24, 48, 72 hours).[10] |
Guide 2: No Cellular Response or Signal
| Potential Cause | Recommended Solution |
| Omission of a Reagent | Carefully review the entire experimental protocol to ensure no reagents or steps were missed. |
| Incorrect Wavelength/Filter | Verify that the microplate reader is set to the correct wavelength or filter set for your specific assay (e.g., absorbance, fluorescence). |
| Inactive Reagents | Check the expiration dates of all kit components and reagents. Ensure all reagents, especially enzymes, have been stored at the correct temperatures. |
| Low Target Expression | The target signaling pathway or receptor may not be sufficiently active or expressed in your cell model. Validate the expression of key proteins (e.g., PAFR, β-catenin, NF-κB) via Western Blot or qPCR.[7][11][12] |
| Incompatible Sample Type | Ensure your sample preparation method is compatible with the assay. For example, deproteination of samples will remove all enzymes, making enzyme activity assays impossible. |
Quantitative Data Summary
The effective concentration of Ginkgolide C can vary significantly depending on the cell type and biological endpoint.
| Assay Type | Cell Line | Effective Concentration / IC50 | Observed Effect |
| PAF Receptor Binding | N/A | IC50 = 37.6 μM | Selective antagonism of the platelet-activating factor receptor.[9] |
| Adipogenesis Assay | 3T3-L1 Adipocytes | 10 - 100 μM | Significant suppression of lipid accumulation and promotion of glycerol (B35011) release.[13] |
| Cell Viability Assay | APP/PS1-HEK293 | 100 µg/mL (~227 µM) | Peak cell viability observed after 48 hours of treatment.[10] |
| Myocardial Injury Model | Neonatal Ventricular Myocytes | 10 µM | Pretreatment improved cell viability and tolerance to hypoxia/reoxygenation injury.[14] |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability after treatment with Ginkgolide C.
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Ginkgolide C in the appropriate cell culture medium. A typical starting stock is 10-50 mM in DMSO.
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X Ginkgolide C dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the average absorbance of blank wells from all other wells. Normalize the data to the vehicle control wells (defined as 100% viability) to determine the percentage of viability for each Ginkgolide C concentration.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression or phosphorylation in key signaling pathways affected by Ginkgolide C (e.g., NF-κB, Wnt/β-catenin).
-
Cell Lysis: After treating cells with Ginkgolide C for the desired time, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα, β-catenin, or a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the expression of the target protein to the loading control.
Visualizations: Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: Ginkgolide C inhibits the NF-κB pathway by preventing IκBα phosphorylation.[12][14]
Caption: Ginkgolide C activates the AMPK pathway to inhibit fat synthesis and storage.[4][15]
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 9. Ginkgolide C | 15291-76-6 [chemicalbook.com]
- 10. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Optimization of Ginkgolide-C Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters for ginkgolide-C from Ginkgo biloba.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting ginkgolides, including this compound?
A1: The most prevalent methods for ginkgolide extraction include conventional solvent extraction, as well as modern techniques like Supercritical Fluid Extraction (SFE-CO2), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).[1][2][3] Soxhlet extraction is also a commonly used conventional method.[1]
Q2: Which solvents are most effective for this compound extraction?
A2: Polar solvents are generally preferred for extracting ginkgolides due to their chemical nature. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly used.[4][5] For instance, 60% aqueous ethanol has been found to be effective in Microwave-Assisted Extraction (MAE).[6][7] Ethyl acetate (B1210297) is also utilized, particularly in liquid-liquid extraction steps to separate terpenoids from the initial extract.[8][9][10]
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: The key parameters to optimize vary depending on the extraction method. For most methods, these include:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol/water ratio) significantly impact extraction efficiency.
-
Temperature: Temperature can influence both the solubility of ginkgolides and the degradation of other components.[4][5]
-
Time: The duration of the extraction process is critical to ensure complete extraction without degrading the target compounds.
-
Pressure: This is a crucial parameter, particularly for Supercritical Fluid Extraction (SFE-CO2).[4][5]
-
Particle Size: A smaller particle size (higher mesh number) of the plant material generally increases the surface area for extraction.[4][5]
-
Microwave Power/Ultrasonic Power: For MAE and UAE, the power setting is a key variable to optimize.[6][11][12]
Q4: How can I analyze the concentration of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound and other ginkgolides.[9][10] Gas Chromatography (GC) can also be used, often after a derivatization step.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent selection or concentration.- Suboptimal extraction temperature or time.- Inefficient extraction method for the sample matrix.- Degradation of this compound during extraction. | - Test a range of polar solvents and their aqueous concentrations (e.g., ethanol from 30% to 70%).- Optimize temperature and time based on the chosen method (see tables below for starting points).- Consider using advanced techniques like SFE-CO2, MAE, or UAE for improved efficiency.[1][11]- Ginkgolides are relatively stable, but avoid excessively high temperatures or harsh pH conditions.[4][5] |
| Presence of Impurities (e.g., Ginkgolic Acids) | - Ginkgolic acids are naturally present in Ginkgo biloba and are co-extracted with ginkgolides. | - Implement a purification step after extraction. Reversed-phase chromatography with polymeric resins is effective for removing ginkgolic acids to levels below 10 ppm.[8]- A pre-extraction with a less polar solvent may help in removing some lipophilic impurities. |
| Emulsion Formation During Liquid-Liquid Extraction | - Presence of undesired leaf constituents that act as emulsifying agents. | - A pre-treatment of the aqueous extract by boiling with dilute hydrogen peroxide can help degrade these constituents and prevent emulsion formation.[8] |
| Poor Reproducibility of Results | - Inconsistent particle size of the plant material.- Fluctuations in extraction parameters (temperature, time, pressure, power).- Inconsistent sample preparation for analysis. | - Ensure the plant material is ground to a uniform and consistent particle size (e.g., 40-60 mesh).[4][5]- Carefully control and monitor all extraction parameters for each experiment.- Follow a standardized and validated protocol for sample preparation before HPLC or GC analysis. |
| Difficulty in Separating this compound from Other Ginkgolides | - Co-elution during chromatographic analysis due to similar chemical structures. | - Optimize the HPLC mobile phase composition and gradient. A common mobile phase is a mixture of methanol and water.[9][10]- Adjust the column temperature to improve peak resolution.- Consider using a different stationary phase or a longer column. |
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized parameters for different extraction methods based on published research. These should serve as a starting point for your own optimization experiments.
Table 1: Supercritical Fluid Extraction (SFE-CO2) Parameters for Ginkgolides
| Parameter | Optimized Range/Value | Reference(s) |
| Pressure | 20–40 MPa | [4][5] |
| Temperature | 45–55 °C | [4][5] |
| Co-solvent | Ethanol or Methanol | [4][5] |
| Co-solvent Concentration | 5-30% | [4][5][14] |
| Particle Size | 40-60 mesh | [4][5] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Ginkgolides and Phenolic Compounds
| Parameter | Optimized Value | Reference(s) |
| Solvent | 60% aqueous ethanol | [6][7] |
| Microwave Power | 120 W | [6][7][15] |
| Extraction Time | 15-20 min | [6][7][15] |
Table 3: Ultrasound-Assisted Extraction (UAE) Parameters for Ginkgolides and Flavonoids
| Parameter | Optimized Value | Reference(s) |
| Solvent | 70% ethanol | [16] |
| Temperature | 50 °C | [16] |
| Extraction Time | 6 h (for callus cultures) | [16] |
| Ultrasonic Power | 160 W | [12] |
| Solid-to-Liquid Ratio | 40 mg/mL | [12] |
Experimental Protocols
1. General Protocol for Solvent Extraction and Purification of Ginkgolides
This protocol provides a general workflow for the extraction and purification of ginkgolides, including this compound, from Ginkgo biloba leaves.
Caption: General workflow for ginkgolide extraction and purification.
2. Supercritical Fluid Extraction (SFE-CO2) Workflow
This diagram illustrates the typical workflow for extracting ginkgolides using SFE-CO2.
Caption: Workflow for Supercritical Fluid Extraction (SFE-CO2).
3. Logical Relationship for Troubleshooting Low Yield
This diagram outlines a logical approach to troubleshooting low this compound extraction yields.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Comparison of Extraction Methods for the Analysis of Ginkgo biloba Leaves and Ginkgo-Containing Tablets | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Ginkgo Flavonoids - Sunresin [seplite.com]
- 4. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L. [mdpi.com]
- 5. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. Ultrasonic and Microwave-assisted Solid-Liquid Extraction of Ginkgo biloba Phenolics: Study about Mass Transfer and PID Control [agris.fao.org]
- 12. Application and mechanism of ultrasonic-assisted extraction of ginkgo flavonol glycosides with natural deep eutectic solvent-based supramolecular solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of capillary gas chromatographic method for determination of bilobalide and ginkgolides A, B, C in Ginkgo biloba dry and liquid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of pharmaceutical components from Ginkgo biloba leaves using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ginkgolide-C Solution Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with ginkgolide-C in solution, particularly concerning potential aggregation due to its low aqueous solubility.
Troubleshooting Guide
Issue: Precipitate formation, cloudiness, or visible aggregates are observed after adding this compound to an aqueous solution.
This is a common issue stemming from the low water solubility of this compound, a hydrophobic diterpene lactone.[1][2] Aggregation can affect experimental reproducibility and reduce the effective concentration of the active compound. The following troubleshooting steps can help you prepare a clear, homogenous solution.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or phosphate-buffered saline (PBS)?
A1: this compound is a hydrophobic molecule and is classified as insoluble or sparingly soluble in water.[1] Its complex, non-polar structure limits its ability to form favorable interactions with polar water molecules, leading to poor dissolution and potential aggregation. It is, however, soluble in organic solvents like DMSO, ethanol (B145695), and methanol.[3][4]
Q2: I need to prepare a stock solution of this compound. What solvent should I use?
A2: For creating a concentrated stock solution, it is recommended to use an organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are common choices.[3] For example, the solubility of the related ginkgolide B is approximately 14 mg/mL in DMSO and 25 mg/mL in dimethylformamide (DMF).[5] After dissolving in an organic solvent, the stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and below any toxic thresholds for your cells or model.
Q3: What are solid dispersions and can they prevent this compound aggregation?
A3: A solid dispersion is a formulation where the drug is dispersed within a hydrophilic polymer matrix.[6] This prevents the drug from crystallizing and aggregating, thereby improving its dissolution rate in aqueous media.[7] For instance, a study on ginkgolide B showed that a solid dispersion using PVPK30 as the carrier increased its dissolution in water from 30% to over 80%.[6][8] This technique can be highly effective for preparing this compound for oral administration or in vitro dissolution studies.
Caption: Mechanism of solid dispersion for enhancing solubility.
Q4: Can nanoparticle-based delivery systems help with this compound solubility?
A4: Yes, nanoparticle-based systems are an excellent strategy. Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][9] Techniques like polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes can encapsulate this compound, improving its stability and solubility in aqueous environments.[10][11][12]
Q5: What is a Self-Emulsifying Drug Delivery System (SEDDS) and is it suitable for this compound?
A5: SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[13][14] This pre-dissolved state allows for enhanced solubilization and absorption. A study on Ginkgo biloba extract, which contains this compound, demonstrated that a SEDDS formulation significantly improved the oral bioavailability of ginkgolides.[15] This approach is particularly useful for in vivo oral administration studies.
Caption: Composition and action of a SEDDS formulation.
Q6: this compound is a PAF receptor antagonist. Could aggregation affect its activity?
A6: Yes. Aggregation reduces the amount of monomeric this compound in solution that is available to bind to its target, the Platelet-Activating Factor (PAF) receptor.[4] To ensure accurate and reproducible results in receptor binding or cell-based assays, it is critical to have a fully solubilized, homogenous solution. Ineffective solubilization can lead to an underestimation of the compound's potency.
Caption: this compound as a PAF receptor antagonist.
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving the solubility and bioavailability of ginkgolides. While some data is for ginkgolide B or the entire Ginkgo biloba extract, the principles are directly applicable to this compound.
Table 1: Solubility of Ginkgolide B in Various Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | 14 mg/mL | [5] |
| Dimethylformamide (DMF) | 25 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [5] |
| Water | Sparingly soluble/Insoluble |[1] |
Table 2: Formulation Strategies and Outcomes for Ginkgolides
| Formulation Strategy | Key Components | Outcome | Reference |
|---|---|---|---|
| Solid Dispersion | Ginkgolide B : PVPK30 (1:10 ratio) | Dissolution increased from ~30% to >80% | [6][8] |
| Solid Dispersion (HME) | GBE with Kollidon® VA64/Kolliphor® RH40 | Significantly increased Cmax and AUC for Ginkgolide C | [16] |
| SEDDS | 45% Tween 80-Cremophor EL35, 10% 1,2-propanediol, 45% ethyl oleate | Relative bioavailability of ginkgolides increased by 155-162% | [14][15] |
| Polymeric Nanoparticles | Ginkgolide B with PEG-PCL | Enhanced oral bioavailability and brain accumulation |[10] |
Experimental Protocols
Protocol 1: Co-solvent Solubilization Method
This protocol is suitable for preparing this compound solutions for in vitro experiments where a low concentration of an organic solvent is acceptable.
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the powder. For example, start with 20-50 µL of DMSO for 1 mg of this compound.
-
Vortex briefly until the solution is clear. Gentle warming (37°C) or sonication may aid dissolution.
-
Add the concentrated stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously.
-
Ensure the final concentration of the organic solvent in the solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the final concentration may be too high for this method.
Protocol 2: Preparation of a Ginkgolide Solid Dispersion (Adapted from Ginkgolide B method)
This protocol is for creating a solid powder with enhanced dissolution properties, suitable for oral formulations or reconstitution for in vitro assays.[6][8]
-
Prepare a 1:1 (v/v) solution of ethanol and dichloromethane.
-
Dissolve this compound and a hydrophilic carrier, such as PVPK30, in the solvent mixture. A common starting ratio is 1:10 (this compound:PVPK30 by weight).
-
Sonicate the mixture for 10 minutes at 60°C and stir until a clear solution is formed.
-
Evaporate the solvent under heat (e.g., using a rotary evaporator).
-
Place the resulting solid film in a vacuum oven at 60°C to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder and stored desiccated until use. This powder should dissolve more readily in aqueous media than the raw this compound.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol creates an oily formulation that forms an emulsion when mixed with an aqueous phase, ideal for oral bioavailability studies.[14][15]
-
Prepare the SEDDS vehicle by mixing the following components by weight:
-
45% Oil phase (e.g., Ethyl Oleate)
-
45% Surfactant/Co-surfactant blend (e.g., a 1:1 mixture of Tween 80 and Cremophor EL35)
-
10% Co-solvent (e.g., 1,2-propanediol)
-
-
Add the desired amount of this compound to the SEDDS vehicle.
-
Stir the mixture, with gentle warming if necessary, until the this compound is completely dissolved, forming a clear, homogenous pre-concentrate.
-
To use, this pre-concentrate is mixed with an aqueous phase, where it will spontaneously form a nanoemulsion.
Protocol 4: Preparation of Polymeric Nanoparticles (Adapted from Ginkgolide B method)
This protocol uses an antisolvent precipitation method to form drug-loaded nanoparticles.[10]
-
Prepare an organic phase by dissolving this compound and a polymer (e.g., PEG-PCL) in acetone (B3395972) (e.g., at a concentration of 20 mg/mL total solids).
-
Prepare an aqueous phase consisting of deionized water containing a stabilizer (e.g., 0.5 mg/mL Poloxamer 188/F68).
-
While vigorously stirring the aqueous phase (e.g., at 1000 rpm), inject the organic phase into the aqueous phase.
-
The rapid solvent change will cause the this compound and polymer to precipitate into nanoparticles.
-
Continue stirring to allow the acetone to evaporate.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for storage.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Ginkgolides [drugfuture.com]
- 4. Ginkgolide C CAS#: 15291-76-6 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Liposomal Nanoparticle Delivery of Ginkgo Flavone Glycosides Enhances SIRT1 Activation and Improves Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanomedicine-rj.com [nanomedicine-rj.com]
- 13. researchgate.net [researchgate.net]
- 14. Self-emulsifying drug delivery systems for improving oral absorption of ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ginkgolide-C vs. Ginkgolide-B: A Comparative Analysis of PAF Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the platelet-activating factor (PAF) receptor antagonistic properties of two prominent ginkgolides, ginkgolide-C and ginkgolide-B. Both are unique terpene trilactones derived from the Ginkgo biloba tree and are known to competitively inhibit the PAF receptor, a G-protein coupled receptor implicated in various inflammatory and thrombotic diseases.[1] This document synthesizes experimental data to highlight the differences in their potencies and provides detailed experimental protocols for their evaluation.
Quantitative Comparison of PAF Receptor Antagonism
Experimental data demonstrates that ginkgolide-B is a more potent antagonist of the PAF receptor than this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the PAF-induced response, are significantly lower for ginkgolide-B.
| Compound | IC50 (M) | IC50 (µM) | Assay Type | Reference |
| Ginkgolide-B | 2.5 x 10⁻⁷ | 0.25 | PAF Receptor Binding | [2][3] |
| This compound | 7.1 x 10⁻⁶ | 7.1 | PAF Receptor Binding | [2][3] |
A lower IC50 value indicates a higher potency.
Experimental Methodologies
The following are detailed protocols for key experiments used to determine the PAF receptor antagonistic activity of compounds like ginkgolide-B and this compound.
1. Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Objective: To determine the binding affinity (Ki or IC50) of ginkgolide-B and this compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from CHO-K1 cells or human platelets).[4]
-
Unlabeled ginkgolide-B and this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).[6]
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[6]
-
Glass fiber filters.[5]
-
Scintillation counter.[5]
Procedure:
-
Prepare a series of dilutions for both ginkgolide-B and this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand ([³H]-PAF), and varying concentrations of the unlabeled ginkgolides.[5] For determining non-specific binding, a high concentration of unlabeled PAF is used.[7]
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[4][6]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Plot the percentage of specific binding against the logarithm of the ginkgolide concentration.
-
Calculate the IC50 value, which is the concentration of the ginkgolide that inhibits 50% of the specific binding of the radioligand.[5]
2. PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of the ginkgolides to inhibit the physiological response to PAF receptor activation in platelets.
Objective: To determine the potency of ginkgolide-B and this compound in inhibiting PAF-induced platelet aggregation.
Materials:
-
Freshly prepared human or rabbit platelet-rich plasma (PRP).[7]
-
Platelet-activating factor (PAF).[7]
-
Ginkgolide-B and this compound.
-
Platelet aggregometer.[7]
Procedure:
-
Prepare PRP from fresh whole blood.
-
Pre-incubate the PRP with various concentrations of either ginkgolide-B or this compound for a specified time.
-
Induce platelet aggregation by adding a standard concentration of PAF.[8]
-
Monitor the change in light transmission using a platelet aggregometer to measure the extent of aggregation.
-
Calculate the percentage inhibition of PAF-induced aggregation for each ginkgolide concentration relative to a control (PAF alone).[8]
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the ginkgolide concentration and fitting the data to a dose-response curve.[8]
Visualizing the Mechanism and Workflow
To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: PAF Signaling Pathway and Inhibition by Ginkgolides.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
Unraveling the Structure-Activity Relationship of Ginkgolide C Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide C, a unique diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities. Its complex cage-like structure, featuring a spiro[4.4]nonane carbocyclic ring, a tetrahydrofuran (B95107) ring, and three lactone rings, presents a fascinating scaffold for medicinal chemistry exploration. This guide provides a comprehensive comparison of Ginkgolide C derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts.
Comparative Biological Activities of Ginkgolide C and Its Derivatives
The biological effects of ginkgolides are intrinsically linked to their intricate three-dimensional structure. Modifications to the ginkgolide scaffold, particularly at the C7 hydroxyl group of Ginkgolide C, have been shown to significantly impact their activity as antagonists of the Platelet-Activating Factor (PAF) receptor and the glycine (B1666218) receptor.
Platelet-Activating Factor (PAF) Receptor Antagonism
The PAF receptor plays a crucial role in inflammatory and thrombotic processes. Ginkgolides are known to be potent antagonists of this receptor. The presence and orientation of hydroxyl groups on the ginkgolide skeleton are critical for this activity.
Ginkgolide C, with its hydroxyl group at the 7β position, is notably less potent as a PAF receptor antagonist compared to Ginkgolide B, which lacks this hydroxyl group.[1][2] This highlights the steric hindrance imposed by the 7β-OH group in the binding pocket of the PAF receptor. Structure-activity relationship studies have demonstrated that modifications at the C7 position can dramatically alter PAF receptor affinity. For instance, derivatives with 7α-substituents exhibit increased affinity compared to their 7β-counterparts. A prime example is 7α-chloro ginkgolide B, which has been identified as a highly potent nonaromatic ginkgolide derivative.[1][2]
| Compound | Target | Assay | IC50 / Ki | Reference |
| Ginkgolide A | PAF Receptor | PAF-induced platelet aggregation | 7.4 x 10⁻⁷ M (IC50) | [3] |
| Ginkgolide B | PAF Receptor | PAF-induced platelet aggregation | 2.5 x 10⁻⁷ M (IC50) | [3] |
| Ginkgolide C | PAF Receptor | PAF-induced platelet aggregation | 7.1 x 10⁻⁶ M (IC50) | [3] |
| Ginkgolide J | PAF Receptor | PAF-induced platelet aggregation | 5.4 x 10⁻⁵ M (IC50) | [3] |
| 7α-chloro ginkgolide B | Cloned PAF Receptors | Radioligand binding | 110 nM (Ki) | [1][2] |
| Ginkgolide B Derivative 2 | PAF-induced platelet aggregation | Platelet Aggregation Assay | 15.1 ± 3.5 nM (IC50) | [4] |
Glycine Receptor Antagonism
Ginkgolides also act as antagonists of the inhibitory glycine receptor, a ligand-gated ion channel crucial for neurotransmission in the central nervous system. Interestingly, in contrast to its weaker activity at the PAF receptor, native Ginkgolide C has been identified as a potent ligand at homomeric α1 glycine receptors.[5] Studies have shown that any manipulation of the hydroxyl groups on the ginkgolide scaffold can lead to a loss of activity at these receptors, indicating a strict structural requirement for binding and antagonism.[5]
| Compound | Target | IC50 | Reference |
| Ginkgolide C | Homomeric α1 Glycine Receptors | Potent antagonist (specific IC50 not provided in the source) | [5] |
| Ginkgolide M | Glycine receptor subunit alpha-2 | 1300.0 nM | [6] |
| Ginkgolide X | Homomeric α1 and α2 Glycine Receptors | High nanomolar/low micromolar range | [7] |
Key Signaling Pathways Modulated by Ginkgolide C Derivatives
Ginkgolide C and its derivatives exert their cellular effects by modulating several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.
Wnt/β-catenin Signaling Pathway
Recent studies have revealed that Ginkgolide C can inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal cancer. By downregulating key components of this pathway, Ginkgolide C can induce apoptosis and suppress the proliferation, invasion, and migration of colon cancer cells.[8]
Caption: Ginkgolide C inhibits the Wnt/β-catenin signaling pathway.
Nrf2/HO-1 and NF-κB Signaling Pathways
Ginkgolide C has demonstrated protective effects against osteoarthritis by modulating the Nrf2/HO-1 and NF-κB signaling pathways. It activates the Nrf2/HO-1 pathway, which is involved in the antioxidant response, while simultaneously blocking the pro-inflammatory NF-κB pathway.[1] This dual action helps to mitigate oxidative stress and inflammation in chondrocytes.
Caption: Ginkgolide C activates the Nrf2/HO-1 pathway and inhibits the NF-κB pathway.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from washed human platelets or transfected cell lines).
-
Radiolabeled PAF receptor ligand (e.g., [³H]PAF).
-
Unlabeled Ginkgolide C derivatives and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a constant concentration of membranes or cells expressing the PAF receptor.
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand ([³H]PAF).
-
Add increasing concentrations of the unlabeled competitor (Ginkgolide C derivative or reference antagonist).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Glycine Receptor Functional Assay (Whole-cell Patch-clamp)
This electrophysiological technique measures the effect of Ginkgolide C derivatives on glycine-activated currents in cells expressing glycine receptors.
Materials:
-
HEK293 cells transfected with cDNAs for glycine receptor subunits (e.g., α1).
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Pipettes, electrodes, and recording solutions (intracellular and extracellular).
-
Glycine (agonist).
-
Ginkgolide C derivatives.
Procedure:
-
HEK293 cells are transfected with the desired glycine receptor subunit cDNAs.
-
Glycine-gated currents are recorded using the whole-cell patch-clamp technique 24-72 hours after transfection.
-
Cells are voltage-clamped, and currents are evoked by the application of glycine.
-
After obtaining a stable baseline current, the Ginkgolide C derivative is co-applied with glycine.
-
The inhibitory effect of the derivative is quantified by measuring the reduction in the amplitude of the glycine-activated current.
-
Dose-response curves are generated to determine the IC50 value of the Ginkgolide C derivative.[10]
Experimental Workflow for PAF Receptor Antagonist Screening
References
- 1. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 3D-QSAR study on ginkgolides and their analogues with comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glycine receptor subunit alpha-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Ginkgolide X is a potent antagonist of anionic Cys-loop receptors with a unique selectivity profile at glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aups.org.au [aups.org.au]
A Comparative Analysis of the Neuroprotective Effects of Ginkgolide-C and Bilobalide
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide-C and Bilobalide (B1667068), two prominent terpene lactones derived from the leaves of the Ginkgo biloba tree, have garnered significant attention for their neuroprotective properties. Both compounds are key bioactive constituents of the standardized Ginkgo biloba extract EGb 761 and have been investigated for their therapeutic potential in neurological disorders such as ischemic stroke and Alzheimer's disease.[1][2] This guide provides an objective comparison of the neuroprotective performance of this compound and Bilobalide, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural compounds.
Quantitative Comparison of Neuroprotective Effects
While direct head-to-head comparative studies focusing specifically on this compound and Bilobalide are limited, the existing body of research allows for a synthesized comparison of their efficacy in various in vitro and in vivo models of neuronal injury. The following tables summarize key quantitative data from multiple studies, providing insights into their relative potencies and mechanisms of action.
| In Vitro Neuroprotection | This compound | Bilobalide | Reference |
| Model | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | [3] |
| Cell Line | BV2 microglia cells | BV2 microglia cells | [3] |
| Concentration | Not specified for this compound in this study | 50 µg/mL | [3] |
| Effect on Inflammatory Cytokines | Improved inflammatory damage by inhibiting TNF-α, IL-1β, and IL-6 | Significantly reduced TNF-α, IL-1β, and IL-6 | [3] |
| Model | Ischemia/Reperfusion Injury | NMDA-induced excitotoxicity | [3][4] |
| Cell/Tissue Type | Not specified | Rat hippocampal slices | [3][4] |
| Concentration | Not specified | 1, 3, and 10 µM | [3] |
| Effect on Edema | Protects against ischemia/reperfusion damage | Reduced water content by about 82% | [3] |
| Model | Amyloid β-expressing neuronal cell lines | α-synuclein-induced apoptosis | [5][6] |
| Effect on Protein Aggregation | Diminished amyloid-β aggregation | Reduced cell apoptosis after aggregated α-synuclein stimulation | [5][6] |
| In Vivo Neuroprotection | This compound | Bilobalide | Reference |
| Model | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | [7][8] |
| Animal Model | Rats | Mice | [7][8] |
| Dosage | Not specified | 10 mg/kg | [7][8] |
| Effect on Infarct Volume | Protects against ischemia/reperfusion damage | Information not available in the provided search results | [8] |
| Effect on Neurological Deficit | Protects against ischemia/reperfusion damage | Information not available in the provided search results | [8] |
| Effect on Brain Edema | Prevents ischemia-induced brain edema formation | Prevents ischemia-induced brain edema formation | [3] |
Key Neuroprotective Mechanisms
Both this compound and Bilobalide exert their neuroprotective effects through multiple mechanisms, primarily centered around anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.
This compound is recognized for its potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] A key mechanism of action for this compound involves the activation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[3] Furthermore, this compound can activate antioxidant response elements by promoting the nuclear translocation of Nrf2 and the phosphorylation of CREB, thereby protecting against ischemia/reperfusion injury.[3]
Bilobalide demonstrates a broader range of neuroprotective mechanisms. It is known to preserve mitochondrial function, a critical factor in neuronal survival.[9] This includes maintaining mitochondrial respiration and ATP synthesis.[9] Bilobalide also exhibits anti-apoptotic effects by inhibiting damage induced by various stimuli.[5][6] Additionally, it acts as an antagonist at GABAA receptors, although this role in its overall neuroprotective effect is considered minor.[4] Like this compound, Bilobalide also possesses anti-inflammatory properties, reducing the production of inflammatory mediators.[3]
Signaling Pathways
The neuroprotective effects of this compound and Bilobalide are mediated by complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
References
- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide B and bilobalide ameliorate neural cell apoptosis in α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Ginkgolide C: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Ginkgolide C against established positive controls—Aspirin, Dexamethasone, and Indomethacin. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for validating and contextualizing the anti-inflammatory properties of this natural compound.
Executive Summary
Ginkgolide C, a terpene lactone isolated from Ginkgo biloba leaves, has demonstrated significant anti-inflammatory properties.[1][2] Experimental evidence indicates that its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][3] This guide summarizes the quantitative effects of Ginkgolide C on key inflammatory mediators and pathways and compares them with the effects of well-characterized anti-inflammatory drugs: Aspirin, a non-steroidal anti-inflammatory drug (NSAID); Dexamethasone, a potent synthetic glucocorticoid; and Indomethacin, another widely used NSAID.
Comparative Efficacy: Ginkgolide C vs. Positive Controls
The anti-inflammatory effects of Ginkgolide C have been evaluated in various in vitro and in vivo models, often in comparison to standard anti-inflammatory agents. The following tables summarize the quantitative data from these studies, focusing on key markers of inflammation.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation by regulating the expression of pro-inflammatory genes. Ginkgolide C has been shown to effectively inhibit this pathway.
Table 1: Comparative Inhibition of NF-κB Pathway Components
| Compound | Concentration | Target | Inhibition (%) | Cell Type | Inducer |
| Ginkgolide C | 1 µM | p-IκB-α | 25.8%[1] | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation |
| 10 µM | p-IκB-α | 34.7%[1] | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation | |
| 100 µM | p-IκB-α | 55.2%[1] | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation | |
| Aspirin | 10 µM | p-IκB-α | 68.9%[1] | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation |
| Ginkgolide C | 1 µM | IKK-β | 28.9% | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation |
| 10 µM | IKK-β | 47.6% | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation | |
| 100 µM | IKK-β | 73.8% | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation | |
| Aspirin | 10 µM | IKK-β | 66.1% | Neonatal Ventricular Myocytes | Hypoxia/Reoxygenation |
Note: Direct quantitative comparisons of Ginkgolide C with Dexamethasone and Indomethacin on NF-κB pathway inhibition were not available in the reviewed literature. However, both Dexamethasone and Indomethacin are known to modulate NF-κB signaling through different mechanisms.
Downregulation of Pro-inflammatory Cytokines and Mediators
The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS, is a hallmark of inflammation. Ginkgolide C has been shown to suppress the expression of these molecules.
Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes
| Compound | Concentration | Target | Inhibition | Cell Type/Model | Inducer |
| Ginkgolide C | 1, 10, 100 µM | TNF-α, IL-1β, IL-6 | Significant decrease[2] | Alveolar Epithelial Cells | LPS |
| Dexamethasone | - | TNF-α, IL-6, IL-1β | Significant decrease[4][5] | Various | LPS, TNF-α |
| Ginkgolide C | 30 µM | iNOS, COX-2 | Significant decrease[6][7] | Rat Chondrocytes | H₂O₂ |
| Indomethacin | - | iNOS, COX-2 | Significant decrease[8] | Chondrocytes | IL-1β |
| Ginkgolide C | 8, 16, 32 mg/kg | iNOS | Significant decrease[1] | Rat Myocardium | Ischemia/Reperfusion |
| Aspirin | 16 mg/kg | iNOS | Significant decrease[1] | Rat Myocardium | Ischemia/Reperfusion |
Note: The data for Dexamethasone and Indomethacin are presented to show their established effects on these markers. The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation of Ginkgolide C's anti-inflammatory effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by Ginkgolide C and Aspirin.
References
- 1. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide C attenuates lipopolysaccharide-induced acute lung injury by inhibiting inflammation via regulating the CD40/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 4. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Ginkgolide-C with Ginkgolides A, B, and J
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of ginkgolide-C against other prominent ginkgolides—A, B, and J. The data presented herein is collated from various experimental studies, focusing on their well-established role as antagonists of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and neurological pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these unique diterpene trilactones.
Quantitative Potency Comparison
The primary mechanism of action for the anti-inflammatory and neuroprotective effects of ginkgolides is their antagonism of the Platelet-Activating Factor (PAF) receptor. The following tables summarize the available quantitative data, primarily as IC50 values, which represent the concentration of a ginkgolide required to inhibit a specific biological process by 50%. A lower IC50 value indicates a higher potency.
| Ginkgolide | IC50 (µM) for Inhibition of PAF-Induced Human Platelet Aggregation[1] | IC50 (µM) for Inhibition of [3H]PAF-acether Metabolism in Rabbit Platelets[2] |
| Ginkgolide A (BN 52020) | 15.8 µg/ml | 9.7 |
| Ginkgolide B (BN 52021) | 2.5 µg/ml | 3.6 |
| Ginkgolide C (BN 52022) | 29.8 µg/ml | 37.6 |
| Ginkgolide J | 43.5 µg/ml | Not Available |
Note on Units: The data from the human platelet aggregation study was reported in µg/ml.[1] To facilitate comparison, these values are presented as reported in the source.
Based on the available data, the rank order of potency for the inhibition of PAF-induced human platelet aggregation is Ginkgolide B > Ginkgolide A > Ginkgolide C > Ginkgolide J .[1] Similarly, for the inhibition of PAF metabolism in rabbit platelets, the order of potency is Ginkgolide B > Ginkgolide A > Ginkgolide C .[2] Across these assays, Ginkgolide B consistently demonstrates the highest potency, while Ginkgolide C and J are generally less potent. It has been noted that Ginkgolide C is approximately 25-fold less potent than Ginkgolide B as a PAF receptor antagonist.[3]
Descriptive Comparison of Neuroprotective and Anti-inflammatory Effects
Beyond PAF receptor antagonism, ginkgolides exhibit a range of neuroprotective and anti-inflammatory effects. Direct quantitative comparisons across all four ginkgolides in these contexts are less common in the literature. The following table summarizes the reported observations.
| Biological Effect | Ginkgolide A | Ginkgolide B | Ginkgolide C | Ginkgolide J |
| Neuroprotection | Exhibits neuroprotective properties.[2] | Considered the most potent neuroprotective agent among the ginkgolides.[4] | Possesses neuroprotective effects.[5] | Shows a statistically significant delay of Aβ-induced paralysis in C. elegans.[6] |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects.[7] | Widely studied for its potent anti-inflammatory properties.[7] | Exerts anti-inflammatory effects, in part by downregulating the CD40/NF-κB pathway.[5] | Reported to have anti-inflammatory activity.[8] |
| Antioxidant Activity | Contributes to antioxidant effects against cerebral ischemia injury. | Exerts the strongest antioxidant stress effects against ischemic stroke compared to GA and GK. | Possesses the highest number of hydroxyl groups, contributing to its bioactivity against free radicals.[5] | Not extensively detailed in the searched literature. |
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay is a standard method to evaluate the efficacy of PAF receptor antagonists in inhibiting platelet aggregation.
Objective: To determine the concentration of a ginkgolide required to inhibit platelet aggregation induced by PAF by 50% (IC50).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF) solution.
-
Ginkgolides A, B, C, and J at various concentrations.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 150 x g for 15 minutes) at room temperature to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 10 minutes) to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay Performance:
-
Pipette a known volume of PRP into the aggregometer cuvettes and incubate at 37°C with constant stirring.
-
Add the test ginkgolide at various concentrations to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of PAF.
-
Record the change in light transmission for several minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation inhibition is calculated relative to a control (PRP with PAF but no ginkgolide).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the ginkgolide concentration and fitting the data to a dose-response curve.
-
Radioligand Binding Assay for PAF Receptor
This assay measures the affinity of a competitive antagonist for the PAF receptor by determining its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of ginkgolides for the PAF receptor.
Materials:
-
Isolated platelet membranes or cells expressing the PAF receptor.
-
Radiolabeled PAF receptor antagonist (e.g., [3H]PAF or [3H]WEB 2086).
-
Unlabeled ginkgolides A, B, C, and J at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled ginkgolide.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the logarithm of the ginkgolide concentration.
-
The IC50 value (the concentration of ginkgolide that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The biological effects of ginkgolides are primarily mediated through their interaction with the PAF receptor, which in turn modulates various downstream signaling cascades.
Caption: PAF Receptor Signaling and Ginkgolide Inhibition.
The diagram above illustrates the canonical Platelet-Activating Factor (PAF) signaling pathway. PAF binds to its G-protein coupled receptor (GPCR), leading to the activation of downstream effectors such as Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium, activation of Protein Kinase C (PKC), and modulation of MAPK and NF-κB pathways. These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission. Ginkgolides act as competitive antagonists at the PAF receptor, thereby inhibiting these downstream effects.
References
- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the metabolism of platelet activating factor (PAF-acether) by three specific antagonists from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. columbia.edu [columbia.edu]
- 7. Comparison of phytochemical composition of Ginkgo biloba extracts using a combination of non-targeted and targeted analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Ginkgolide C: A Comparative Analysis of its Anti-Cancer Effects in Hepatocellular and Colorectal Carcinoma Cell Lines
A Comprehensive Guide for Researchers
Ginkgolide C (GGC), a diterpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest in the scientific community for its diverse pharmacological activities. Emerging research has highlighted its potential as an anti-neoplastic agent, demonstrating its efficacy in inhibiting the growth and progression of various cancers. This guide provides a comprehensive comparison of the effects of Ginkgolide C across different cancer cell lines, with a particular focus on hepatocellular carcinoma (HCC) and colorectal carcinoma (CRC). It aims to equip researchers, scientists, and drug development professionals with objective experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of Ginkgolide C Across Cancer Cell Lines
Ginkgolide C has demonstrated significant anti-cancer effects in both hepatocellular and colorectal cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation, migration, and invasion.
Hepatocellular Carcinoma (HCC)
In HCC, Ginkgolide C has been shown to target the c-Met signaling pathway. The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor growth and metastasis.
Cell Lines Investigated: HepG2, HCCLM3, and Hep3B.[1]
Key Findings:
-
Inhibition of c-Met Phosphorylation: Ginkgolide C effectively suppresses the HGF-induced phosphorylation of c-Met in all three tested HCC cell lines.[1]
-
Induction of Apoptosis: GGC treatment leads to a dose-dependent increase in apoptosis in HepG2 cells. This is evidenced by an increase in the sub-G1 phase of the cell cycle and a higher percentage of late apoptotic cells.[1]
-
Inhibition of Cell Proliferation: A dose- and time-dependent reduction in the proliferation of HepG2 cells was observed upon treatment with Ginkgolide C.[1]
-
Downregulation of Anti-Apoptotic and Pro-Proliferative Proteins: Ginkgolide C reduces the expression of several key proteins that promote cancer cell survival and proliferation, including Bcl-2, Bcl-xL, Survivin, IAP-1, IAP-2, Cyclin D1, and COX-2.[1]
-
Inhibition of Migration and Invasion: The migratory and invasive capabilities of HepG2 cells are significantly attenuated by Ginkgolide C.[1]
| Cell Line | Ginkgolide C Concentration | Effect on Cell Viability | Apoptosis Induction | Inhibition of p-c-Met | Reference |
| HepG2 | 0, 5, 15, 30 μM | Dose-dependent decrease | Dose-dependent increase in late apoptosis | Significant inhibition at 30 μM | [1] |
| HCCLM3 | 30 μM | Not specified | Not specified | Significant inhibition | [1] |
| Hep3B | 30 μM | Not specified | Not specified | Significant inhibition | [1] |
Colorectal Carcinoma (CRC)
In colorectal cancer, the primary target of Ginkgolide C appears to be the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many colorectal cancers and is crucial for tumor initiation and progression.
Cell Lines Investigated: HT-29 and HCT-116.
Key Findings:
-
Downregulation of Wnt/β-catenin Signaling: Ginkgolide C inhibits the expression of key components of the Wnt/β-catenin pathway, including Wnt3a and β-catenin, in HT-29 cells.[2]
-
Suppression of β-catenin Target Genes: The expression of downstream targets of the Wnt/β-catenin pathway, such as c-myc, cyclin D1, and survivin, is suppressed by GGC treatment.[2]
-
Induction of Apoptosis and Inhibition of Proliferation: Similar to its effects in HCC, Ginkgolide C induces apoptosis and inhibits the proliferation of colorectal cancer cells.
-
Inhibition of Invasion and Migration: GGC treatment leads to a reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and migration.[2]
| Cell Line | Ginkgolide C Concentration | Effect on β-catenin Expression | Effect on Target Gene Expression (c-myc, cyclin D1, survivin) | Reference |
| HT-29 | Not specified | Downregulation | Suppression | [2] |
| HCT-116 | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental procedures involved, the following diagrams are provided.
Signaling Pathways
Experimental Workflow: Cell Viability (MTT Assay)
Experimental Workflow: Apoptosis (Annexin V-FITC/PI Staining)
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of Ginkgolide C (e.g., 0, 5, 15, 30 μM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Ginkgolide C for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Cell Lysis: After treatment with Ginkgolide C, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-c-Met, c-Met, β-catenin, Bcl-2, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Cell Migration and Invasion Assay (Transwell Assay)
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 μm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add different concentrations of Ginkgolide C to both the upper and lower chambers.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. The results are expressed as the percentage of migrated/invaded cells compared to the control.
Conclusion
Ginkgolide C exhibits promising anti-cancer properties in both hepatocellular and colorectal carcinoma cell lines by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. In HCC, it effectively inhibits the HGF/c-Met pathway, while in CRC, it downregulates the Wnt/β-catenin signaling cascade. The provided experimental data and detailed protocols offer a valuable resource for researchers investigating the therapeutic potential of Ginkgolide C and for the development of novel anti-cancer strategies. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the clinical applicability of Ginkgolide C in cancer therapy.
References
- 1. Anti-neoplastic Effect of Ginkgolide C through Modulating c-Met Phosphorylation in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide C promotes apoptosis and abrogates metastasis of colorectal carcinoma cells by targeting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a cornerstone of robust experimental design. This guide provides a comprehensive comparison of ginkgolide C as a negative control in assays unrelated to the Platelet-Activating Factor (PAF) pathway, offering insights into its suitability, potential pitfalls, and viable alternatives.
Ginkgolide C, a terpene trilactone isolated from Ginkgo biloba, is primarily recognized for its role as a PAF receptor antagonist. However, its utility as a negative control in non-PAF related research is a subject that warrants careful consideration due to its documented off-target effects. This guide delves into the experimental data to provide a clear framework for making informed decisions about its use.
The Challenge of Specificity: Ginkgolide C's Off-Target Activities
While ginkgolide C is a known PAF receptor antagonist, it is substantially less potent than other members of the ginkgolide family, such as ginkgolide B.[1][2][3] This lower potency might suggest its suitability as a negative control in PAF-related studies. However, in non-PAF related assays, the primary concern shifts to its other biological activities which could confound experimental results.
Emerging evidence highlights the interaction of ginkgolide C with several other signaling pathways, including:
-
NF-κB Signaling: Ginkgolide C has been shown to suppress the NF-κB pathway, a central regulator of inflammation. This anti-inflammatory effect is independent of its PAF receptor antagonism.[4]
-
AMPK Signaling: Studies have demonstrated that ginkgolide C can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status involved in metabolism.
-
GABA and Glycine (B1666218) Receptors: Ginkgolides, including ginkgolide C, have been reported to act as antagonists at GABA-A and glycine receptors, which are crucial for neurotransmission.[5][6][7][8]
These off-target effects are critical considerations. If the experimental system under investigation involves any of these pathways, the use of ginkgolide C as a negative control could lead to misinterpretation of the data.
Ginkgolide C in Practice: A Case Study in an Alzheimer's Disease Model
Despite its off-target activities, there is a documented instance where ginkgolide C was effectively used as a negative control. In a study investigating the effect of ginkgolides on amyloid-beta (Aβ)-induced paralysis in a C. elegans model of Alzheimer's disease, ginkgolide C, unlike ginkgolides A and J, showed no protective effect.[9] In this specific context, where the endpoint was paralysis and the concentrations used did not elicit confounding off-target effects, ginkgolide C served its purpose as an inactive control.
This example underscores that the suitability of ginkgolide C as a negative control is highly context-dependent and must be evaluated on a case-by-case basis.
Alternative Negative Controls for Non-PAF Related Assays
Given the potential for confounding off-target effects with ginkgolide C, researchers should consider more specific and inert alternatives when a PAF receptor antagonist is needed as a control in a non-PAF related assay.
WEB 2086 (Apafant): This synthetic compound is a potent and highly specific PAF receptor antagonist with a Ki of 9.9 nM.[10][11][12][13] It has been widely used in research and is reported to have minimal off-target effects, making it a superior choice for a negative control in many non-PAF related experimental settings.
CV-3988: Another synthetic and specific PAF receptor antagonist, CV-3988, has been shown to effectively inhibit PAF-induced platelet aggregation without significant side effects in human studies.[14][15][16][17] Its specificity makes it a reliable negative control.
Ginkgolide Analogs: For studies investigating the structure-activity relationship of ginkgolides, chemically modified analogs with abolished activity at the target of interest, but retained structural similarity, can serve as excellent negative controls.[2][18]
Comparative Data Summary
| Compound | Primary Target | Known Off-Target Effects | Suitability as Negative Control in Non-PAF Assays |
| Ginkgolide C | PAF Receptor (lower potency) | NF-κB inhibition, AMPK activation, GABA & Glycine receptor antagonism | Context-dependent; requires careful validation. |
| Ginkgolide B | PAF Receptor (high potency) | Similar off-target potential as other ginkgolides. | Not recommended as a negative control due to high PAF receptor affinity. |
| WEB 2086 | PAF Receptor (high potency) | Reported to be highly specific with minimal off-target effects. | Recommended as a specific negative control. |
| CV-3988 | PAF Receptor (high potency) | Reported to be a specific PAF antagonist. | Recommended as a specific negative control. |
Experimental Protocols
To aid researchers in assessing the potential impact of ginkgolide C and its alternatives, detailed protocols for key assays are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[19]
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., ginkgolide C, WEB 2086) at various concentrations. Include a positive control (e.g., TNF-α) and a vehicle control.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the vehicle control.
-
AMPK Activation Western Blot Analysis
This protocol details the detection of AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.
Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.
-
Thioflavin T (ThT) Assay for Amyloid-beta Aggregation
This assay is used to monitor the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Methodology:
-
Preparation of Aβ Peptides:
-
Prepare Aβ(1-42) monomers by dissolving the peptide in a suitable solvent and removing pre-existing aggregates.
-
-
Aggregation Assay:
-
Thioflavin T Fluorescence Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.
-
Visualizing the Logic: Decision Pathway for Negative Control Selection
The following diagram illustrates a logical workflow for selecting an appropriate negative control in non-PAF related assays.
Caption: Decision workflow for selecting a negative control in non-PAF assays.
Conclusion
The choice of a negative control is a critical step in experimental design that directly impacts the validity of the results. While ginkgolide C is a known PAF receptor antagonist, its documented off-target effects on pathways such as NF-κB and AMPK necessitate a cautious approach to its use as a negative control in non-PAF related assays. For experiments where these pathways are active, more specific and inert alternatives like WEB 2086 or CV-3988 are strongly recommended. Ultimately, the onus is on the researcher to carefully consider the experimental context and validate the chosen negative control to ensure the integrity of their findings.
References
- 1. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. [Antagonistic effect of ginkgolide homologues on PAF-induced platelet aggregation and neuroprotective effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide X Is a Potent Antagonist of Anionic Cys-loop Receptors with a Unique Selectivity Profile at Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pa2online.org [pa2online.org]
- 9. Amyloid-β-Induced Pathological Behaviors Are Suppressed by Ginkgo biloba Extract EGb 761 and Ginkgolides in Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WEB 2086, a novel specific PAF antagonist, prevents PAF induced arrhythmogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of CV-3988, a specific antagonist against platelet activating factor, on homologous passive cutaneous anaphylaxis in the mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Ginkgolide derivatives for photolabeling studies: preparation and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. dovepress.com [dovepress.com]
- 22. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 28. Thioflavin T spectroscopic assay [assay-protocol.com]
A Comparative Analysis of Ginkgolide-C and Dexamethasone in Inflammation Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Ginkgolide-C, a natural terpenoid lactone isolated from the leaves of the Ginkgo biloba tree, and Dexamethasone, a well-established synthetic corticosteroid. Both compounds exhibit potent anti-inflammatory properties, albeit through distinct and overlapping mechanisms of action. This analysis is supported by experimental data and detailed protocols to assist in research and development endeavors.
Introduction to the Comparators
This compound (GC) is a bioactive component of Ginkgo biloba extract, which has been used for centuries in traditional medicine.[1][2] Modern research has identified its significant anti-inflammatory and neuroprotective effects.[1][3][4] Its primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1][5]
Dexamethasone is a potent glucocorticoid used extensively in the clinic to treat a wide range of inflammatory and autoimmune conditions.[6] Its broad anti-inflammatory effects are primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and Activator protein 1 (AP-1).
Mechanism of Action: A Comparative Overview
This compound and Dexamethasone both exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary point of convergence is the inhibition of the NF-κB pathway, a central regulator of inflammation.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of this compound and Dexamethasone.
Quantitative Comparison of Anti-inflammatory Efficacy
The following table summarizes the inhibitory effects of this compound and Dexamethasone on the production of key pro-inflammatory mediators. Data is compiled from various in vitro studies and presented as IC50 (half-maximal inhibitory concentration) or percentage inhibition at a given concentration.
| Compound | Target Mediator | Cell Type | Stimulus | IC50 / % Inhibition | Reference |
| This compound | TNF-α Production | Rat Ventricular Myocytes | Hypoxia/Reoxygenation | ~71.0% inhibition at 100 µM | [7] |
| IL-1β Production | Rat Ventricular Myocytes | Hypoxia/Reoxygenation | Data not quantified | [7] | |
| IL-6 Production | Rat Ventricular Myocytes | Hypoxia/Reoxygenation | Data not quantified | [7] | |
| NO Production (iNOS) | Rat Chondrocytes | H2O2 | Significant decrease | [1][5] | |
| COX-2 Expression | Rat Chondrocytes | H2O2 | Significant decrease | [1][5] | |
| Dexamethasone | TNF-α Production | Human Monocytes | LPS | IC50 ~1 nM | [8] |
| IL-1β Production | Human Monocytes | LPS | IC50 ~0.5 nM | [8] | |
| IL-6 Production | Human Monocytes | LPS | IC50 ~2 nM | [8] | |
| NO Production (iNOS) | Macrophages | LPS | Significant inhibition | ||
| COX-2 Expression | Various | Inflammatory stimuli | Potent inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production
Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured cells.
Materials:
-
RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Dexamethasone
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Carrageenan (1% w/v in saline)
-
This compound and Dexamethasone
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, Dexamethasone, or vehicle control orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative evaluation of anti-inflammatory compounds.
Caption: General experimental workflow for comparing anti-inflammatory compounds.
Conclusion
Both this compound and Dexamethasone are effective inhibitors of inflammatory processes. Dexamethasone exhibits broader and more potent anti-inflammatory activity, consistent with its extensive clinical use. However, this compound presents a promising natural alternative with a dual mechanism of action involving both the inhibition of NF-κB and the activation of the protective Nrf2 pathway. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential therapeutic applications. This guide provides a foundational framework for researchers to design and conduct such investigations.
References
- 1. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway [frontiersin.org]
- 3. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 5. Frontiers | Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway [frontiersin.org]
- 6. Glucocorticoid (dexamethasone)-induced metabolome changes in healthy males suggest prediction of response and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolide C Alleviates Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Inhibition of CD40-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Dexamethasone and Aminoguanidine Reduces Secondary Damage in Compression Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ginkgolide C's Mechanism of Action: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide C, a terpene trilactone isolated from Ginkgo biloba, has garnered significant interest for its diverse pharmacological activities. While numerous studies have identified its molecular targets, definitive validation of its mechanism of action through genetic models remains an area of active investigation. This guide provides a comparative analysis of Ginkgolide C's proposed mechanisms and supports these with available experimental data, including insights from receptor knockout and knockdown models of its putative targets.
Unraveling the Multifaceted Interactions of Ginkgolide C
Ginkgolide C is known to interact with several key receptors and signaling pathways, contributing to its neuroprotective, anti-inflammatory, and cardioprotective effects. The primary targets identified include inhibitory neurotransmitter receptors and the receptor for the inflammatory mediator, platelet-activating factor.
Key Molecular Targets of Ginkgolide C
-
Glycine (B1666218) Receptors (GlyRs): Ginkgolide C is a potent antagonist of GlyRs, particularly the homomeric α1 subunit.[1][2][3] This interaction is thought to contribute to its effects on the central nervous system.
-
GABAA Receptors: As a negative modulator of α1β2γ2L GABAA receptors, Ginkgolide C can influence inhibitory neurotransmission.[4]
-
GABAC Receptors: Ginkgolide C also acts as an antagonist at ρ1 GABAC receptors.[5][6]
-
Platelet-Activating Factor Receptor (PAFR): Although more extensively studied for Ginkgolide B, Ginkgolide C is also known to be a PAFR antagonist, which is central to its anti-inflammatory properties.[7]
Beyond direct receptor antagonism, Ginkgolide C has been shown to modulate intracellular signaling cascades:
-
NF-κB Pathway: By inhibiting the NF-κB pathway, Ginkgolide C exerts significant anti-inflammatory effects.[8][9]
-
Nrf2/HO-1 Pathway: Activation of this pathway contributes to its antioxidant and cytoprotective actions.[8]
-
PI3K/Akt Pathway: This pathway is implicated in the cardioprotective effects of Ginkgolide C.
Comparative Analysis of Ginkgolide C's Effects
The following tables summarize the quantitative data on Ginkgolide C's interaction with its targets and compare its observed effects with the phenotypes of relevant genetic models.
Table 1: In Vitro Efficacy of Ginkgolides on Key Receptors
| Compound | Target Receptor | Assay System | Effect | Potency (IC50) | Reference |
| Ginkgolide C | Glycine Receptor (α1) | High-throughput screening | Antagonist | Most potent among native ginkgolides | [1] |
| Ginkgolide C | Glycine-activated channels | Rat hippocampal neurons | Blocker | 0.267 µM | [3] |
| Ginkgolide B | Glycine-activated channels | Rat hippocampal neurons | Blocker | 0.273 µM | [3] |
| Ginkgolide A | Glycine-activated channels | Rat hippocampal neurons | Blocker | 1.97 µM | [3] |
| Ginkgolide J | Glycine-activated channels | Rat hippocampal neurons | Blocker | 2.0 µM | [3] |
| Ginkgolide C | GABAC Receptor (ρ1) | Xenopus oocytes | Antagonist | µM range | [6] |
| Ginkgolide B | Pancreatic Cancer Cells | Cell viability assay | Sensitizes to gemcitabine | - | [10] |
Table 2: Comparison of Ginkgolide C's Actions with Receptor Knockout/Knockdown Phenotypes
| Target | Action of Ginkgolide C | Phenotype of Knockout/Knockdown Model | Implication for Ginkgolide C's Mechanism | Reference |
| Glycine Receptor (α subunits) | Antagonism | Strong motor dysfunction in glra1-/- zebrafish.[11] No major phenotype in Glra2-/- mice, suggesting compensation.[12] | Modulation of motor control and neuronal excitability. The specific α subunit targeted is critical. | [11][12] |
| GABAA Receptor (α1 subunit) | Negative Modulation | Increased seizure susceptibility in Gabra1-/- mice. | Potential to modulate seizure thresholds and neuronal inhibition. | |
| PAFR | Antagonism (inferred from Ginkgolide B) | Knockout of PAFR decreased NF-κB activity and increased cancer cell apoptosis.[10] | The anti-inflammatory and pro-apoptotic effects of Ginkgolide C are likely mediated through PAFR antagonism and subsequent NF-κB inhibition. | [10] |
| Nrf2 | Activation | Nrf2 knockdown enhanced nuclear p65 (NF-κB) levels and increased chondrocyte apoptosis.[8] | The protective effects of Ginkgolide C in osteoarthritis are dependent on the Nrf2 pathway, which in turn regulates the NF-κB pathway. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of Ginkgolide C, the following diagrams illustrate its proposed signaling pathways and a hypothetical experimental workflow for validating its mechanism using a receptor knockout model.
References
- 1. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.cn [aminer.cn]
- 3. Ginkgolide C Improves Cardiac Function and Ameliorates Myocardial Ischemia/Reperfusion Injury by Regulating PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Mice with Targeted Deletion of Glycine Receptor Alpha 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Frontiers | Ginkgolide C alleviates atherosclerosis by activating LAMP-2A to enhance chaperone-mediated autophagy and promote NLRP3 inflammasome degradation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ginkgolide C attenuates cerebral ischemia/reperfusion-induced inflammatory impairments by suppressing CD40/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Differences Between Ginkgolide-C and Ginkgolide-B
Ginkgolides, a group of terpene trilactones isolated from the leaves of the Ginkgo biloba tree, are renowned for their diverse and potent biological activities. Among them, ginkgolide-B (GB) and ginkgolide-C (GC) have garnered significant attention from the scientific community for their neuroprotective and anti-inflammatory properties. Despite their highly similar chemical structures, subtle differences give rise to notable variations in their biological activities. This guide provides an in-depth comparison of their structure-activity relationships, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct pharmacological profiles.
Structural Distinction: The C-7 Hydroxyl Group
The core structure of ginkgolides is a complex cage-like molecule featuring a unique spiro[1][1]-nonane carbocyclic ring, three lactone rings, and a tetrahydrofuran (B95107) ring, with a characteristic tert-butyl group. The primary structural difference between ginkgolide-B and this compound lies in the substitution at the C-7 position. This compound possesses an additional hydroxyl (-OH) group at this position, which is absent in ginkgolide-B. This single hydroxyl group significantly influences the molecule's polarity and its interaction with biological targets.[2][3]
References
Comparative Efficacy of Ginkgolide-C in Neurodegenerative Disease Models: A Guide for Researchers
An Objective Analysis of Ginkgolide-C's Performance Across Alzheimer's, Parkinson's, and Other Neurodegenerative Disease Models, Supported by Experimental Data.
This compound, a terpene trilactone derived from the leaves of the Ginkgo biloba tree, has garnered significant attention within the scientific community for its neuroprotective properties. Extensive research has demonstrated its potential to mitigate key pathological features in various neurodegenerative disease models. This guide provides a comparative overview of the efficacy of this compound, and the broader Ginkgo biloba extract (of which it is a component), across models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Efficacy in Alzheimer's Disease (AD) Models
In preclinical models of Alzheimer's Disease, this compound and related ginkgolides have demonstrated significant efficacy in improving cognitive function and addressing the underlying neuropathology. Studies have highlighted their ability to reduce amyloid-beta (Aβ) deposition, mitigate neuroinflammation, and protect against neuronal loss.[1]
Quantitative Data Summary: Alzheimer's Disease
| Model | Treatment & Dosage | Key Efficacy Readouts | Results | Reference |
| APP/PS1 Transgenic Mice | Ginkgolide (0.4375, 0.875, 1.75 mg/kg) | Morris Water Maze (Escape Latency) | Significant dose-dependent reduction in escape latency (P < 0.01 at highest dose).[1] | [1] |
| APP/PS1 Transgenic Mice | Ginkgolide (1.75 mg/kg) | Aβ Plaque Deposition | Reduced Aβ plaque deposition in the brain.[1] | [1] |
| APP/PS1 Transgenic Mice | Ginkgolide (1.75 mg/kg) | Neuroinflammation Markers (NLRP3, ASC, Caspase-1, IL-1β, IL-18) | Decreased expression levels of inflammasome components and pro-inflammatory cytokines.[1][2] | [1][2] |
| APP/PS1-HEK293 Cells (In-vitro) | Ginkgolide (100 µg/ml for 48h) | Cell Viability | Significantly enhanced cell viability.[3][4] | [3][4] |
| APP/PS1-HEK293 Cells (In-vitro) | High-dosage ginkgolide | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly lower supernatant levels of TNF-α, IL-1β, and IL-6.[3] | [3] |
Experimental Protocols: Alzheimer's Disease Models
APP/PS1 Transgenic Mouse Model of AD:
-
Animals: APP/PS1 double transgenic mice, which express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent Aβ deposition and cognitive deficits.
-
Treatment: Ginkgolide was administered to the mice at specified doses (e.g., 0.4375, 0.875, and 1.75 mg/kg) for a designated period.[1]
-
Behavioral Assessment (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) was recorded over several days.[1]
-
Histological and Biochemical Analysis: After the behavioral tests, brain tissues were collected for analysis. Immunohistochemistry was used to quantify Aβ plaque deposition. Western blotting and ELISA were used to measure the levels of inflammatory proteins such as NLRP3, caspase-1, IL-1β, and IL-18.[1][2]
In-vitro AD Cellular Model (APP/PS1-HEK293 Cells):
-
Cell Line: Human embryonic kidney 293 (HEK293) cells co-transfected with genes for human amyloid precursor protein (APP) and presenilin 1 (PS1).[3]
-
Treatment: Cells were cultured and treated with different concentrations of ginkgolide (e.g., 100 µg/ml) for various time points (e.g., 48 hours).[3][4]
-
Cell Viability Assay: A cell counting kit-8 (CCK-8) assay was used to measure cell proliferation and viability after treatment.[3][4]
-
Cytokine Measurement: Enzyme-linked immunosorbent assay (ELISA) was used to measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.[3]
-
Western Blotting and RT-PCR: These techniques were used to measure the protein and mRNA expression levels of key signaling molecules in the NF-κB pathway, such as NF-κB p65 and IκBα.[3]
Efficacy in Parkinson's Disease (PD) Models
This compound has shown promise in preclinical models of Parkinson's Disease by protecting dopaminergic neurons, reducing oxidative stress, and suppressing neuroinflammation. A notable mechanism is its influence on the microbiota-gut-brain axis.
Quantitative Data Summary: Parkinson's Disease
| Model | Treatment & Dosage | Key Efficacy Readouts | Results | Reference |
| MPTP-induced PD Mice | Ginkgolide C | Behavioral Deficits | Significant amelioration of motor impairments. | [5] |
| MPTP-induced PD Mice | Ginkgolide C | Pathological Damage | Reduced dopaminergic neuron loss in the substantia nigra. | [5] |
| MPTP-induced PD Mice | Ginkgolide C | Gut Microbiota Homeostasis | Restored balance of gut microbial composition. | [5] |
| MPP+-treated SH-SY5Y Cells (In-vitro) | Ginkgo biloba dropping pills (containing Ginkgolide C) | Cell Viability | Significantly increased cell viability.[6] | [6] |
| MPP+-exposed SN4741 neuronal cells (In-vitro) | Ginkgolide C | Oxidative Stress Markers (via Akt/Nrf2/HO-1 pathway) | Activated the antioxidant pathway. | [5] |
| LPS-stimulated BV2 microglial cells (In-vitro) | Ginkgolide C | Inflammatory Mediators (via NF-κB and MAPK signaling) | Downregulated the expression of inflammatory mediators. | [5] |
Experimental Protocols: Parkinson's Disease Models
MPTP-Induced Mouse Model of PD:
-
Model Induction: Parkinsonism is induced in mice by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[5]
-
Treatment: this compound was administered orally to the MPTP-treated mice.[5]
-
Behavioral Assessment: Motor function was assessed using tests such as the rotarod test and the pole test to measure balance, coordination, and motor impairment.
-
Neurochemical and Histological Analysis: Post-mortem analysis of the brain was conducted to quantify the number of surviving dopaminergic neurons (e.g., through tyrosine hydroxylase staining) in the substantia nigra and dopamine (B1211576) levels in the striatum.
-
Gut Microbiota Analysis: Fecal samples were collected to analyze the composition of the gut microbiota using techniques like 16S rRNA gene sequencing.[5]
Efficacy in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) Models
Direct experimental data on the efficacy of isolated this compound in models of Huntington's Disease and ALS is currently limited. However, studies using the standardized Ginkgo biloba extract (EGb 761), which contains this compound, provide some insights into its potential therapeutic effects.
Quantitative Data Summary: HD and ALS Models (using Ginkgo biloba extract EGb 761)
| Disease Model | Treatment & Dosage | Key Efficacy Readouts | Results | Reference |
| Huntington's Disease | ||||
| 3-NP-induced Rat Model | EGb 761 (100mg/kg, i.p.) | Neurobehavioral Deficits | Ameliorated locomotor hypoactivity and prepulse inhibition deficits. | [3] |
| 3-NP-induced Rat Model | EGb 761 (100mg/kg, i.p.) | Oxidative Stress (Striatal MDA) | Prevented the 3-NP-induced increase in malondialdehyde levels. | [3] |
| Amyotrophic Lateral Sclerosis | ||||
| G93A SOD1 Transgenic Mice | EGb 761 (0.022% or 0.045% in diet) | Motor Performance & Survival (males) | Significantly improved motor performance and extended survival.[1] | [1] |
| G93A SOD1 Transgenic Mice | EGb 761 (0.022% or 0.045% in diet) | Motor Neuron Loss (males) | Protected against the loss of anterior motor horn neurons in the spinal cord.[1] | [1] |
| G93A SOD1 Transgenic Mice | EGb 761 (0.022% or 0.045% in diet) | Body Weight Loss (males & females) | Significantly improved weight loss.[1] | [1] |
Experimental Protocols: HD and ALS Models
3-Nitropropionic Acid (3-NP)-Induced Rat Model of HD:
-
Model Induction: Rats are treated with 3-nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II, which induces striatal neurodegeneration mimicking some pathological features of Huntington's disease.[3]
-
Treatment: The Ginkgo biloba extract EGb 761 was administered prior to and during the 3-NP treatment.[3]
-
Assessments: Behavioral tests for motor function and cognitive deficits were performed. Brain tissue was analyzed for markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., Bax and Bcl-xl expression).[3]
G93A SOD1 Transgenic Mouse Model of ALS:
-
Animals: Transgenic mice expressing the human SOD1 gene with the G93A mutation, which is a common cause of familial ALS. These mice develop progressive motor neuron degeneration and paralysis.[1]
-
Treatment: EGb 761 was administered orally as part of the diet.[1]
-
Assessments: Motor performance was regularly assessed. The onset of symptoms and survival duration were recorded. Post-mortem analysis of the spinal cord was performed to count the number of surviving motor neurons.[1]
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for in-vivo studies.
Caption: A typical experimental workflow for in-vivo testing of this compound.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Caption: this compound suppresses neuroinflammation by inhibiting the NLRP3 inflammasome.
Conclusion
The available experimental data strongly support the neuroprotective efficacy of this compound in preclinical models of Alzheimer's and Parkinson's diseases. Its mechanisms of action are multifaceted, primarily involving the suppression of neuroinflammation and oxidative stress through the modulation of key signaling pathways like NF-κB and the NLRP3 inflammasome. While direct evidence for this compound in Huntington's disease and ALS is lacking, studies on the broader Ginkgo biloba extract suggest potential benefits, warranting further investigation into the specific role of this compound in these conditions. This guide highlights the therapeutic potential of this compound and provides a foundation for future research aimed at translating these preclinical findings into clinical applications for neurodegenerative disorders.
References
- 1. Therapeutic efficacy of EGb761 (Gingko biloba extract) in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of Ginkgo biloba extract on 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental therapeutics in Huntington's disease: are models useful for therapeutic trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Synthetic SOD/Catalase Mimic Compound for the Treatment of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Ginkgolide C and Synthetic Antagonists Against Platelet-Activating Factor
For Immediate Release: Shanghai, China – December 19, 2025 – This publication provides a comprehensive comparison of the bioactivity of Ginkgolide C, a naturally derived terpenoid, against several synthetic antagonists of the Platelet-Activating Factor (PAF). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an objective evaluation of their relative potencies and mechanisms of action, supported by experimental data.
Quantitative Comparison of PAF Antagonist Activity
The following table summarizes the in vitro inhibitory activities of Ginkgolide C and selected synthetic PAF antagonists. The data, derived from platelet aggregation and receptor binding assays, provide a quantitative benchmark for their efficacy. It is important to note that direct comparisons of IC50 values should be considered in the context of the specific experimental conditions under which they were obtained.
| Compound | Assay Type | System | IC50 | Kᵢ |
| Ginkgolide C | Platelet Aggregation | Human Platelets | 29.8 µg/mL (~67.6 µM)¹[1] | 7.1 µM¹ |
| WEB 2086 | Platelet Aggregation | Human Platelets | 0.17 µM[2] | 9.9 nM[3], 16.3 nM[4] |
| Neutrophil Aggregation | Human Neutrophils | 0.36 µM[2] | - | |
| CV-3988 | Platelet Aggregation | Rabbit Platelets | 3-30 µM[5] | - |
| Receptor Binding ([³H]-PAF) | Rabbit Platelets | - | 1.2 x 10⁻⁷ M[6] | |
| Receptor Binding ([³H]-PAF) | Human Platelets | 1.6 x 10⁻⁷ M[6] | - | |
| BN 52021 | Platelet Aggregation | Human Platelets | 2.5 µg/mL¹[1] | - |
| (Ginkgolide B) | Receptor Binding ([³H]-PAF) | Human Neutrophils | - | 1.3 µM[7] |
¹Note: The molecular weight of Ginkgolide C is 440.40 g/mol .[2][5][8][9] The IC50 in µM was calculated for comparative purposes.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Aggregation Measurement: A sample of the adjusted PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C. A baseline is established.
-
Inhibition Assay: The antagonist (Ginkgolide C or synthetic compound) at various concentrations is added to the PRP and incubated for a specified time (e.g., 5 minutes).
-
Induction of Aggregation: A submaximal concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Data Analysis: The change in light transmission through the PRP is recorded over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the antagonist to the control (vehicle-treated) aggregation. The IC50 value, the concentration of the antagonist that causes 50% inhibition of PAF-induced aggregation, is then determined.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
-
Preparation of Platelet Membranes: Washed platelets are lysed, and the cell membranes are isolated by high-speed centrifugation. The membrane pellet is resuspended in a suitable buffer.
-
Competitive Binding: Aliquots of the platelet membrane preparation are incubated with a fixed concentration of a radiolabeled PAF (e.g., [³H]-PAF) and varying concentrations of the unlabeled antagonist (Ginkgolide C or synthetic compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radiolabeled PAF is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding. The IC50 value for the antagonist is the concentration that displaces 50% of the specifically bound radiolabeled PAF. The equilibrium dissociation constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanism of Action
To better understand the interaction of these antagonists with the PAF signaling pathway, the following diagrams illustrate the key steps and points of inhibition.
Caption: PAF Signaling Pathway and Point of Antagonism.
Caption: Workflow for Platelet Aggregation Assay.
References
- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ginkgolide C - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolide C | C20H24O11 | CID 9867869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ginkgolide C, analytical standard | C20H24O11 | CID 16211418 - PubChem [pubchem.ncbi.nlm.nih.gov]
The C7 Hydroxyl Group: A Key Modulator of Ginkgolide C's Platelet-Activating Factor Antagonism
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural products is paramount. This guide provides a comparative analysis of ginkgolide C and its derivatives, focusing on the critical role of the C7 hydroxyl group in modulating its antagonistic activity against the Platelet-Activating Factor (PAF) receptor.
Ginkgolide C, a unique diterpene trilactone from the Ginkgo biloba tree, is a known antagonist of the PAF receptor, a key player in inflammatory and thrombotic processes. However, its potency is significantly influenced by the presence and stereochemistry of a hydroxyl group at the C7 position. Experimental evidence consistently demonstrates that this functional group attenuates the molecule's inhibitory activity compared to its close analogue, ginkgolide B, which lacks this C7 hydroxyl moiety.
Comparative Analysis of Ginkgolide Activity
The antagonistic potency of ginkgolides against the PAF receptor is commonly assessed through in vitro assays measuring the inhibition of PAF-induced platelet aggregation and direct receptor binding. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation, with lower values indicating higher potency.
Data from multiple studies consistently show that ginkgolide C is a less potent PAF antagonist than ginkgolide B. One study found that ginkgolide C is 25-fold less potent than ginkgolide B as a PAF receptor antagonist due to the presence of the 7beta-OH group[1][2]. This is further substantiated by direct comparison of their IC50 values in inhibiting PAF-induced human platelet aggregation.
| Compound | IC50 for Inhibition of PAF-induced Human Platelet Aggregation (µg/mL) | Molar IC50 (µM)¹ | Reference |
| Ginkgolide A | 15.8 | 37.8 | [3] |
| Ginkgolide B | 2.5 | 5.9 | [3] |
| Ginkgolide C | 29.8 | 67.7 | [3] |
| Ginkgolide J | 43.5 | 101.5 | [3] |
¹ Molar IC50 values were calculated based on the provided molecular weights.
These findings are further supported by competitive binding assays, which show a similar trend in the affinity of these ginkgolides for the PAF receptor[4][5]. The presence of the hydroxyl group at the C7 position in ginkgolide C appears to be a key structural determinant for its reduced antagonistic activity.
The Impact of C7 Modification
To further elucidate the role of the C7 hydroxyl group, researchers have synthesized and evaluated various ginkgolide C derivatives with modifications at this position. Studies have shown that altering the stereochemistry or replacing the hydroxyl group can significantly impact the molecule's activity. For instance, the synthesis of 7-epi-ginkgolide C, where the stereochemistry of the C7 hydroxyl group is inverted, has been reported, allowing for comparative pharmacological evaluation[2]. Furthermore, the preparation of 7-substituted ginkgolide derivatives has demonstrated that modifications at this position are critical for PAF receptor activity[1].
The collective evidence strongly suggests that the C7 hydroxyl group of ginkgolide C plays a crucial, albeit attenuating, role in its interaction with the PAF receptor. This understanding is vital for the rational design of more potent and selective PAF receptor antagonists based on the ginkgolide scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of ginkgolides on the aggregation of human platelets induced by PAF.
Methodology:
-
Platelet Preparation:
-
Draw venous blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Use a light-transmission aggregometer to measure platelet aggregation.
-
Pre-warm the PRP samples to 37°C for a few minutes before the assay.
-
Add a specific concentration of the test compound (ginkgolide A, B, C, or J dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 1 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum aggregation is determined for each sample.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the ginkgolide to the aggregation in the vehicle control.
-
The IC50 value (the concentration of the ginkgolide that causes 50% inhibition of PAF-induced aggregation) is determined by plotting the percentage of inhibition against the logarithm of the ginkgolide concentration and fitting the data to a dose-response curve.
-
PAF Receptor Binding Assay
Objective: To determine the binding affinity of ginkgolides to the PAF receptor.
Methodology:
-
Membrane Preparation:
-
Use cells expressing the human PAF receptor (e.g., transfected CHO cells or human platelets).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a reaction tube, combine the cell membrane preparation, a radiolabeled PAF receptor ligand (e.g., [³H]-PAF), and varying concentrations of the unlabeled competitor (ginkgolide C or other ginkgolides).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled PAF receptor antagonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of PAF Receptor Activation
Caption: Simplified signaling pathway of Platelet-Activating Factor (PAF) receptor activation leading to platelet aggregation and its inhibition by Ginkgolide C.
Experimental Workflow for Comparing Ginkgolide Activity
Caption: Experimental workflow for the comparative analysis of ginkgolide C and its derivatives to confirm the role of the C7 hydroxyl group in PAF receptor antagonism.
References
- 1. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ginkgolide-C: A Procedural Guide
The proper disposal of Ginkgolide-C, a bioactive terpene lactone utilized in research, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks of skin and eye irritation, respiratory effects, and aquatic harm.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound Hazard Profile
All laboratory personnel handling this compound should be familiar with its hazard classifications. This information dictates the necessary safety precautions and disposal protocols.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][2][3] |
| Aquatic Hazard | Water Hazard Class 1 | Slightly hazardous for water | [1] |
Standard Operating Procedure for this compound Disposal
Treat all this compound waste as hazardous chemical waste.[4] Disposal must be managed through your institution's designated hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.[4][5] Never dispose of this compound down the drain or in regular trash.[1][4]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Handle with chemically resistant gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[6]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood or generating dust, use appropriate respiratory protection.[2][7]
Step 2: Collect and Segregate Waste
Proper segregation is key to safe and compliant chemical waste disposal.[8]
-
Solid Waste: Collect pure this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, absorbent pads), and spill cleanup materials in a designated, compatible hazardous waste container.[4][5]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[9]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[5]
Step 3: Label Hazardous Waste Containers
Properly label all waste containers as soon as waste is first added.[5][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific constituents and their approximate concentrations if in a solution
-
The date accumulation started
-
The relevant hazard pictograms (e.g., irritant)
Step 4: Store Waste in a Designated Area
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][10][11]
-
Ensure containers are securely capped at all times, except when adding waste.[4][11]
-
Store in secondary containment to prevent spills.[8]
-
Do not store incompatible chemicals together. Keep this compound waste away from strong oxidizing agents.[9][11]
Step 5: Arrange for Professional Disposal
Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, but check institutional policy), arrange for a pickup.[10]
-
Contact your institution's EHS or equivalent department to request a hazardous waste pickup.[5][12]
-
Follow their specific procedures for waste collection requests.
Step 6: Decontaminate Empty Containers
Containers that once held pure this compound must be decontaminated before being disposed of as regular trash.[4]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble) that is capable of removing the residue.[4]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses (check your institution's policy for highly toxic chemicals), must be collected and disposed of as hazardous liquid waste.[12]
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove all hazardous labels from the container.[4] It can then be disposed of in the regular trash or recycled according to your facility's guidelines.
Emergency Procedures: Spills and Exposure
Spill:
-
Personal Safety: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust.[1][6]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed, labeled container for disposal.[6][7]
-
Cleanup: Clean the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.[4]
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air.[13]
-
Seek Medical Attention: In all cases of significant exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Ginkgolide C | C20H24O11 | CID 9867869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. odu.edu [odu.edu]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. cleanchemlab.com [cleanchemlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ginkgolide-C
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of Ginkgolide-C in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3]. Therefore, meticulous implementation of personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): A Task-Based Approach
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 or FFP3 respirator. This activity should be performed within a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work must be conducted in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
Operational Protocols: Step-by-Step Guidance
Handling and Storage:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is necessary when handling the solid form to prevent the formation of dust and aerosols[4][5].
-
Hygiene : Avoid contact with skin, eyes, and clothing[4][6]. Wash hands thoroughly after handling[4].
-
Storage : Keep the container tightly closed in a dry and well-ventilated place[4][5]. For long-term stability, store at -20°C[5][7]. Protect from light and moisture[7].
Disposal Plan:
-
Waste Characterization : Unused this compound and any contaminated disposable materials should be treated as hazardous waste.
-
Collection : Collect waste in a suitable, closed, and clearly labeled container.
-
Disposal : Dispose of the material through a licensed professional waste disposal company[4][5]. Ensure compliance with all federal, state, and local regulations[5]. Do not allow the product to enter drains or water courses[1][4].
Emergency Procedures: In Case of Exposure or Spill
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[4][8].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop or persist[4][8].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4][8].
Spill Response Workflow:
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Ginkgolide C | C20H24O11 | CID 9867869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. adipogen.com [adipogen.com]
- 8. Ginkgolide C - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
